Procamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
51943-80-7 |
|---|---|
Molecular Formula |
C17H28N8O5 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-N-[2-[2-(1H-imidazol-5-yl)ethylamino]acetyl]pentanediamide |
InChI |
InChI=1S/C17H28N8O5/c1-10(18)16(29)22-8-15(28)24-12(2-3-13(19)26)17(30)25-14(27)7-20-5-4-11-6-21-9-23-11/h6,9-10,12,20H,2-5,7-8,18H2,1H3,(H2,19,26)(H,21,23)(H,22,29)(H,24,28)(H,25,27,30)/t10-,12-/m0/s1 |
InChI Key |
GCJYUUCHJZQFLE-JQWIXIFHSA-N |
SMILES |
CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(=O)CNCCC1=CN=CN1)N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)NC(=O)CNCCC1=CN=CN1)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(=O)CNCCC1=CN=CN1)N |
Synonyms |
procamine |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Procainamide: Chemical Structure, Properties, and Pharmacological Actions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procainamide (B1213733) is a well-established pharmaceutical agent classified as a Class Ia antiarrhythmic drug. It is utilized in the management of a variety of cardiac arrhythmias. Structurally similar to the local anesthetic procaine, procainamide's modification of an amide linkage in place of an ester group confers greater stability and a longer duration of action. This guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and the experimental methodologies used to characterize its activity.
Chemical Structure and Identification
Procainamide is chemically designated as 4-amino-N-(2-diethylaminoethyl)benzamide. Its structure consists of a p-aminobenzamide moiety linked to a diethylaminoethyl group.
Chemical Structure:
Caption: Chemical structure of Procainamide.
Physicochemical Properties
A summary of the key physicochemical properties of procainamide and its hydrochloride salt is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₁N₃O | [1] |
| Molecular Weight | 235.33 g/mol | [1] |
| Melting Point | 165-169 °C (hydrochloride salt) | [1] |
| Solubility | Freely soluble in water; soluble in ethanol; slightly soluble in chloroform; very sparingly soluble in benzene (B151609) and ether (hydrochloride salt) | |
| pKa | 9.23 | |
| LogP | 1.87 | |
| CAS Number | 51-06-9 (Procainamide), 614-39-1 (Procainamide HCl) | [1] |
| IUPAC Name | 4-amino-N-[2-(diethylamino)ethyl]benzamide | [1] |
Pharmacological Properties
Mechanism of Action
Procainamide's primary mechanism of action is the blockade of voltage-gated sodium channels in cardiomyocytes.[2] By binding to the open state of these channels, it slows the influx of sodium ions during phase 0 of the cardiac action potential. This action decreases the maximum rate of depolarization (Vmax), slows conduction velocity, and prolongs the effective refractory period of the atrial and ventricular myocardium.
In addition to its sodium channel blocking activity, procainamide also inhibits the delayed rectifier potassium current (IKr), which contributes to the prolongation of the action potential duration (APD) and the QT interval on an electrocardiogram. This dual action on both sodium and potassium channels is characteristic of Class Ia antiarrhythmic agents.
Signaling Pathway
The antiarrhythmic effect of procainamide is a direct consequence of its interaction with ion channels that govern the cardiac action potential.
References
Identifying the Biological Targets of Procainamide: A Technical Guide
An In-depth Whitepaper for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to identify the biological targets of the antiarrhythmic drug procainamide (B1213733). While the initial query mentioned "Procamine," this document focuses on "Procainamide," a well-characterized pharmaceutical for which "this compound" is likely a misspelling. There is a distinct peptide-based molecule named this compound, but based on the context of biological target identification for a drug, Procainamide is the relevant subject. Procainamide is a Class IA antiarrhythmic agent used to treat cardiac arrhythmias.[1] Its primary mechanism of action involves the blockade of specific ion channels in cardiomyocytes.[1][2] This guide will delve into the established targets of procainamide, present quantitative data on its interactions, and provide detailed experimental protocols for key target identification techniques.
Identified Biological Targets of Procainamide
The primary therapeutic effects of procainamide are mediated through its interaction with voltage-gated ion channels in the heart. A secondary target has also been identified through its use as a ligand in affinity chromatography.
-
Primary Targets:
-
Voltage-Gated Sodium Channels (Nav1.5): Procainamide blocks the fast sodium channels (the INa current) in cardiomyocytes, which are encoded by the SCN5A gene.[3] This action decreases the rate of depolarization (Phase 0) of the cardiac action potential, slows conduction velocity, and prolongs the effective refractory period.[4][5]
-
Voltage-Gated Potassium Channels (hERG): Procainamide also inhibits the rapid component of the delayed rectifier potassium current (IKr), which is conducted by the hERG (human Ether-à-go-go-Related Gene) channel.[1] This blockade prolongs the repolarization phase (Phase 3) of the action potential, leading to an increased action potential duration and a prolonged QT interval on an electrocardiogram.[5]
-
-
Secondary/Off-Target:
Quantitative Data on Procainamide-Target Interactions
The following table summarizes the available quantitative data on the interaction of procainamide with its identified biological targets.
| Target Protein | Gene | Target Type | Quantitative Measure | Value | Organism/System |
| Voltage-Gated Sodium Channel α subunit Type 5 | SCN5A | Primary | Therapeutic Plasma Concentration | 4-10 µg/mL | Human |
| Potassium voltage-gated channel subfamily H member 2 (hERG) | KCNH2 | Primary | IC50 | ~139 µM | Human (HEK 293 cells)[8] |
| Butyrylcholinesterase | BCHE | Secondary | IC50 | 20 µg/mL (~85 µM) | Human plasma[7] |
| Muscarinic Acetylcholine Receptors | CHRM | Secondary | Ki | Lower affinity than for primary targets | Rat heart membranes[] |
Experimental Protocols for Target Identification
This section provides detailed methodologies for three key experimental approaches that can be used to identify the biological targets of a small molecule like procainamide.
Affinity Chromatography-Based Target Identification (Pull-Down Assay)
Affinity chromatography is a powerful method for isolating target proteins from a complex mixture, such as a cell lysate, based on the specific binding of the protein to an immobilized ligand.[6][10] In this case, procainamide would be immobilized and used as "bait" to "pull down" its interacting proteins.
Experimental Workflow Diagram:
Detailed Protocol:
-
Preparation of Procainamide-Coupled Affinity Resin:
-
Synthesize or obtain a procainamide analog containing a reactive functional group (e.g., a primary amine or carboxylic acid) suitable for covalent coupling to a resin.
-
Activate a chromatography resin (e.g., NHS-activated agarose beads) according to the manufacturer's protocol.[11]
-
Dissolve the procainamide analog in a suitable coupling buffer (e.g., 0.1 M MOPS, pH 7.5).
-
Incubate the dissolved analog with the activated resin with gentle mixing for 1-2 hours at room temperature or overnight at 4°C to allow for covalent immobilization.[12]
-
Wash the resin extensively with wash buffer (e.g., PBS with 0.05% Tween 20) to remove any non-covalently bound procainamide analog.
-
Quench any remaining active groups on the resin by incubating with a blocking agent (e.g., 1 M ethanolamine, pH 8.0).
-
Wash the final procainamide-coupled resin and store it in a suitable buffer (e.g., PBS with a preservative) at 4°C.
-
-
Cell Lysate Preparation:
-
Culture cells of interest (e.g., human cardiomyocytes or a relevant cell line) and harvest them.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to preserve protein structure and interactions.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the clear supernatant containing soluble proteins.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Pull-Down of Target Proteins:
-
Incubate a defined amount of the procainamide-coupled resin with the cell lysate (e.g., 1-5 mg of total protein) for 2-4 hours at 4°C with gentle rotation to allow for binding of target proteins.
-
As a negative control, incubate an equal amount of lysate with uncoupled, blocked resin.
-
Collect the resin by centrifugation and discard the supernatant (the "flow-through").
-
Wash the resin several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis of Bound Proteins:
-
Elute the specifically bound proteins from the resin. This can be achieved by:
-
Competitive elution: Using a high concentration of free procainamide.
-
Non-specific elution: Changing the pH or increasing the salt concentration (e.g., using a low pH glycine (B1666218) buffer or high salt buffer).
-
-
Separate the eluted proteins by SDS-PAGE and visualize them by Coomassie or silver staining.
-
Excise the protein bands of interest that appear in the procainamide pull-down but not in the control.
-
Identify the proteins by in-gel digestion with trypsin followed by mass spectrometry (LC-MS/MS) analysis and database searching.[13]
-
Expression Cloning for Target Identification
Expression cloning allows for the identification of a target protein by screening a library of cDNAs expressed in host cells for their ability to bind to a labeled probe, in this case, a labeled procainamide derivative.
Experimental Workflow Diagram:
References
- 1. Procainamide - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Procainamide Hydrochloride? [synapse.patsnap.com]
- 3. The cardiac sodium channel gene SCN5A and its gene product NaV1.5: role in physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Cardiac Action Potentials [cvpharmacology.com]
- 6. zenodo.org [zenodo.org]
- 7. The effect of procainamide on plasma cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human SCN5A gene mutations alter cardiac sodium channel kinetics and are associated with the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cube-biotech.com [cube-biotech.com]
- 11. Covalent Immobilization of Affinity Ligands | Thermo Fisher Scientific - US [thermofisher.com]
- 12. tandfonline.com [tandfonline.com]
- 13. medchemexpress.com [medchemexpress.com]
Unveiling the Molecular Intricacies: A Technical Guide to the Core Signaling Pathways Modulated by Procaine
Introduction: The study of cellular signaling pathways is paramount in the fields of molecular biology and drug development. Understanding how therapeutic compounds interact with these intricate networks provides the foundation for novel treatment strategies. This technical guide delves into the key signaling pathways significantly affected by Procaine, a compound that has garnered attention for its potential applications beyond its traditional use as a local anesthetic, particularly in the realm of oncology. While the user's query specified "Procamine," the available scientific literature points predominantly to "Procaine" and its related compound "Procainamide" in the context of significant signaling pathway modulation. This document will focus on Procaine, summarizing its impact on critical cellular processes, presenting quantitative data, outlining experimental methodologies, and providing visual representations of the involved pathways.
DNA Methylation and Epigenetic Regulation
Procaine has been identified as a DNA-demethylating agent, a characteristic that underpins its potential as an anti-cancer therapeutic.[1][2] It exerts its influence by inhibiting DNA methyltransferases (DNMTs), leading to a reduction in DNA hypermethylation, a common epigenetic alteration in cancer cells that silences tumor suppressor genes.
Mechanism of Action
Procaine's ability to reverse epigenetic silencing is linked to its capacity to bind to CpG-enriched DNA.[1][2] This interaction is thought to interfere with the activity of DNMTs, specifically DNMT1 and DNMT3A, preventing the methylation of CpG islands in the promoter regions of tumor suppressor genes.[3] The demethylation of these regions can lead to the re-expression of previously silenced genes, thereby restoring their tumor-suppressive functions.[1][3]
Quantitative Data on DNA Demethylation
| Parameter | Observation | Cell Line | Reference |
| 5-methylcytosine (B146107) DNA content reduction | 40% | MCF-7 breast cancer | [1][2] |
| Global DNA methylation | Significant reduction | Gastric cancer cells | [3] |
| DNMT activity | Repression of DNMT1/DNMT3A activity (not expression) | Gastric cancer cells | [3] |
Experimental Protocol: Analysis of Global DNA Methylation
A common method to assess global DNA methylation changes is through high-performance capillary electrophoresis (HPCE) or total DNA enzyme digestion followed by quantification.
Objective: To quantify the overall percentage of 5-methylcytosine in the genomic DNA of cells treated with Procaine.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7) at an appropriate density. Treat cells with varying concentrations of Procaine for a specified duration (e.g., 72 hours). Include a vehicle-treated control group.
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercially available kit, ensuring high purity.
-
DNA Digestion: Digest the genomic DNA to single nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
HPCE Analysis: Analyze the digested nucleosides using HPCE. The separation of nucleosides allows for the quantification of 5-methylcytosine relative to the total cytosine content.
-
Data Analysis: Calculate the percentage of 5-methylcytosine in both Procaine-treated and control samples. A significant decrease in the percentage in treated cells indicates a global demethylating effect.
Signaling Pathway Diagram
Caption: Procaine's inhibition of DNMTs, leading to reduced CpG island hypermethylation and reactivation of tumor suppressor genes.
RhoA/ERK/MAPK/FAK Signaling Axis in Colon Cancer
In the context of colon cancer, Procaine has been shown to inhibit cell proliferation and migration by modulating the RhoA/ERK/MAPK/FAK signaling pathways.[4]
Mechanism of Action
Procaine treatment in HCT116 colon cancer cells leads to a dose-dependent decrease in the expression of RhoA, a small GTPase involved in cell motility and cytoskeletal regulation.[4] The downregulation of RhoA, in turn, leads to the inactivation of downstream signaling cascades, including the Extracellular signal-Regulated Kinase (ERK), p38 Mitogen-Activated Protein Kinase (MAPK), and Focal Adhesion Kinase (FAK) pathways.[4] This cascade of events ultimately results in inhibited cell proliferation and migration, and the promotion of apoptosis.[4]
Quantitative Data on RhoA/ERK/MAPK/FAK Pathway Modulation
| Parameter | Observation | Cell Line | Reference |
| Cell Viability | Significantly inhibited at 1.5 and 2 µM | HCT116 | [4] |
| Apoptosis | Significantly increased at 1, 1.5, and 2 µM | HCT116 | [4] |
| RhoA Expression | Dose-dependent decrease | HCT116 | [4] |
| p-ERK, p-p38MAPK, p-FAK levels | Significantly decreased | HCT116 | [4] |
| Cell Cycle | Increased proportion of cells in G1 phase | HCT116 | [4] |
| Cyclin D1 and Cyclin E | Downregulated expression | HCT116 | [4] |
Experimental Protocol: Western Blot Analysis of Pathway Proteins
Objective: To determine the effect of Procaine on the expression and phosphorylation status of key proteins in the RhoA/ERK/MAPK/FAK pathway.
Methodology:
-
Cell Culture and Lysis: Treat HCT116 cells with Procaine at various concentrations. After treatment, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for RhoA, p-ERK, ERK, p-p38, p38, p-FAK, FAK, and a loading control (e.g., GAPDH).
-
Detection: After washing, incubate the membrane with a suitable HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression and phosphorylation.
Signaling Pathway Diagram
Caption: Procaine's inhibitory effect on the RhoA/ERK/MAPK/FAK signaling axis in colon cancer cells.
Cell Cycle Regulation and Apoptosis
Procaine's impact on DNA methylation and other signaling pathways converges on the regulation of the cell cycle and the induction of apoptosis, key processes in controlling cancer cell proliferation.
Mechanism of Action
By demethylating and reactivating tumor suppressor genes such as CDKN2A (encoding p16INK4a) and RARβ2, Procaine can restore critical cell cycle checkpoints.[1][3] For instance, p16INK4a is a cyclin-dependent kinase inhibitor that plays a crucial role in the G1/S checkpoint. Its re-expression can lead to cell cycle arrest, preventing uncontrolled proliferation.[3] In colon cancer cells, Procaine has been shown to cause an accumulation of cells in the G1 phase and downregulate the expression of cyclin D1 and cyclin E.[4] Furthermore, Procaine has been observed to induce apoptosis in gastric and colon cancer cells.[3][4]
Experimental Workflow Diagram
Caption: A generalized experimental workflow for investigating the effects of Procaine on cancer cells in vitro.
Procaine demonstrates a multifaceted impact on key cellular signaling pathways, positioning it as a compound of interest for further investigation in cancer therapy. Its primary mechanism appears to be the inhibition of DNA methylation, which triggers a cascade of downstream effects including the re-activation of tumor suppressor genes, cell cycle arrest, and the induction of apoptosis. Furthermore, in specific cancer types such as colon cancer, Procaine has been shown to modulate the RhoA/ERK/MAPK/FAK signaling axis, contributing to its anti-proliferative and anti-migratory effects. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug development professionals exploring the therapeutic potential of Procaine. Further studies are warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.
References
- 1. Procaine is a DNA-demethylating agent with growth-inhibitory effects in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neuraltherapy.gr [neuraltherapy.gr]
- 3. Procaine is a specific DNA methylation inhibitor with anti-tumor effect for human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Procaine Inhibits the Proliferation and Migration of Colon Cancer Cells Through Inactivation of the ERK/MAPK/FAK Pathways by Regulation of RhoA - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Technical Review of Procainamide
A Note on "Procamine": Initial searches for "this compound" yielded limited specific results for a well-characterized therapeutic agent. However, the search frequently indicated a likely misspelling of "Procainamide," a well-established and extensively researched antiarrhythmic drug. This review will focus on Procainamide (B1213733) to provide a comprehensive and data-rich technical guide as requested.
Introduction
Procainamide is a Class IA antiarrhythmic agent that has been a cornerstone in the management of cardiac arrhythmias for decades.[1] It exerts its therapeutic effects primarily by blocking voltage-gated sodium channels in cardiomyocytes.[2] This guide provides an in-depth review of the pharmacology, pharmacokinetics, clinical efficacy, and experimental basis of Procainamide, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Procainamide's primary mechanism of action is the blockade of fast sodium channels (INa) in cardiac muscle cells.[3][2] By binding to the open and inactivated states of these channels, it decreases the rate of depolarization (Phase 0) of the cardiac action potential.[4] This leads to a slowing of conduction velocity and an increase in the effective refractory period of atrial and ventricular muscle.[3][5]
In addition to its sodium channel blocking activity, Procainamide also inhibits the delayed rectifier potassium current (IKr), which contributes to the prolongation of the action potential duration and the QT interval.[3] This dual action on both sodium and potassium channels is characteristic of Class IA antiarrhythmics.[2]
Figure 1: Procainamide's primary targets in the cardiomyocyte.
Quantitative Pharmacological Data
The following tables summarize key pharmacokinetic and clinical trial data for Procainamide.
Table 1: Pharmacokinetic Properties of Procainamide
| Parameter | Value | Reference |
| Bioavailability (Oral) | 75-95% | [6] |
| Volume of Distribution (Vd) | 1.5-2.5 L/kg | [6] |
| Plasma Protein Binding | 15-25% | [6][7] |
| Elimination Half-life (t½) | 2.5-4.6 hours (Normal renal function) | [8] |
| ~13.9 hours (Renal failure) | [8] | |
| Metabolism | Hepatic acetylation to N-acetylprocainamide (NAPA) | [3] |
| Excretion | ~50% unchanged in urine | [6] |
| Renal Clearance | 179-660 mL/min | [6] |
| Therapeutic Plasma Concentration | 4-10 µg/mL | [9] |
Table 2: Results of the PROCAMIO Clinical Trial
The PROCAMIO study was a randomized, open-label trial comparing intravenous Procainamide to Amiodarone (B1667116) for the acute treatment of hemodynamically stable, wide QRS complex monomorphic tachycardia.[10][11]
| Outcome | Procainamide (n=33) | Amiodarone (n=29) | p-value | Reference |
| Primary Endpoint (Major Adverse Cardiac Event within 40 min) | 9% | 41% | 0.006 | [10][12] |
| Tachycardia Termination within 40 min | 67% | 38% | 0.026 | [10][12] |
| Severe Hypotension Requiring Cardioversion | 6.3% | 31.0% | - | [10] |
Experimental Protocols
Electrophysiological Analysis of Sodium Channel Blockade (Whole-Cell Patch-Clamp)
The effects of Procainamide on the fast sodium current are typically quantified using the whole-cell patch-clamp technique on isolated cardiomyocytes or cell lines expressing the human Nav1.5 channel.
Objective: To determine the concentration-dependent and use-dependent block of sodium channels by Procainamide.
Methodology:
-
Cell Preparation: Isolated ventricular myocytes or HEK293 cells stably expressing Nav1.5 are cultured on glass coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an external solution. A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and advanced to the cell surface to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Protocol: The membrane potential is held at a hyperpolarized level (e.g., -120 mV) to ensure all sodium channels are in a resting state.
-
Data Acquisition: Sodium currents are elicited by depolarizing voltage steps. The effect of Procainamide is measured by comparing the peak inward current before and after the application of the drug at various concentrations. Use-dependency is assessed by applying trains of depolarizing pulses at different frequencies.
Figure 2: Workflow for a patch-clamp electrophysiology experiment.
PROCAMIO Clinical Trial Protocol
Objective: To compare the safety and efficacy of intravenous Procainamide versus Amiodarone for acute treatment of stable wide QRS complex tachycardia.
Methodology:
-
Patient Population: Adults with hemodynamically stable, regular wide QRS tachycardia (rate ≥120 bpm).[10]
-
Randomization: Patients were randomly assigned in a 1:1 open-label fashion.[10]
-
Intervention:
-
Primary Endpoint: Incidence of major cardiac adverse events within 40 minutes of starting the infusion.[11]
-
Secondary Endpoints: Tachycardia termination within 40 minutes and adverse events in the following 24 hours.[10]
Metabolism and Signaling
Procainamide is primarily metabolized in the liver via acetylation to form N-acetylprocainamide (NAPA).[3] This process is subject to genetic polymorphism, leading to "fast" and "slow" acetylator phenotypes.[3] NAPA is also pharmacologically active, exhibiting primarily Class III antiarrhythmic properties (potassium channel blockade). A smaller portion of Procainamide can be oxidized by cytochrome P450 enzymes.
Figure 3: Metabolic pathways of Procainamide.
Conclusion
Procainamide remains a valuable therapeutic agent for the management of specific cardiac arrhythmias. Its mechanism of action as a sodium and potassium channel blocker is well-characterized, and its pharmacokinetic profile is well-understood. Clinical evidence, such as the PROCAMIO trial, supports its efficacy and safety in the acute setting for stable ventricular tachycardia.[10][11] Future research may continue to explore its role in comparison to newer antiarrhythmic agents and further delineate the clinical implications of its metabolic pathways.
References
- 1. Procainamide in ACLS [aclsonline.us]
- 2. What is the mechanism of Procainamide Hydrochloride? [synapse.patsnap.com]
- 3. Procainamide - Wikipedia [en.wikipedia.org]
- 4. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 5. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetics of procainamide from routine clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Procainamide/N-acetyl Procainamide | Basicmedical Key [basicmedicalkey.com]
- 9. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 10. Safety and Efficacy of Intravenous Procainamide and Amiodarone in the Acute Treatment of Wide QRS Complex Monomorphic Tachycardias - American College of Cardiology [acc.org]
- 11. Randomized comparison of intravenous procainamide vs. intravenous amiodarone for the acute treatment of tolerated wide QRS tachycardia: the PROCAMIO study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Randomized comparison of intravenous procainamide vs. intravenous amiodarone for the acute treatment of tolerated wide QRS tachycardia: the PROCAMIO study - PubMed [pubmed.ncbi.nlm.nih.gov]
Procaine: A Technical Overview of its Molecular Characteristics and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Procaine (B135), a foundational local anesthetic, has been a subject of scientific inquiry for over a century. This technical guide provides an in-depth examination of its core molecular properties, established experimental protocols for its synthesis and analysis, and a visualization of its primary signaling pathway.
Core Molecular Data
Procaine and its commonly used salt, Procaine Hydrochloride, possess distinct molecular characteristics crucial for their pharmacokinetic and pharmacodynamic profiles. The following table summarizes their key quantitative data.
| Property | Procaine | Procaine Hydrochloride |
| Molecular Formula | C₁₃H₂₀N₂O₂[1][2][3][4] | C₁₃H₂₁ClN₂O₂[5] |
| Molecular Weight | 236.31 g/mol [1][2][4] | 272.77 g/mol [5][6] |
| CAS Number | 59-46-1[1][2][3] | 51-05-8[5][6] |
Experimental Protocols
The synthesis and analysis of Procaine are well-established processes in medicinal chemistry. Below are detailed methodologies for its preparation and subsequent quantification.
Synthesis of Procaine Hydrochloride
A common laboratory-scale synthesis of Procaine Hydrochloride involves a two-step process starting from 4-nitrobenzoyl chloride and 2-diethylaminoethanol.[1]
Step 1: Esterification
-
Combine 185.4 g of 4-nitrobenzoyl chloride with 117 g of 2-diethylaminoethanol.
-
Heat the mixture at 120°C for 2 hours to complete the reaction, yielding 4-nitrobenzoyl-2-diethylaminoethanol hydrochloride.
Step 2: Reduction
-
Dissolve the product from Step 1 in 800 ml of dilute hydrochloric acid.
-
Gradually add 240 g of granulated tin, maintaining the temperature between 35-40°C to reduce the nitro group to an amino group.
-
After the reduction is complete, saturate the solution with hydrogen sulfide (B99878) to precipitate and remove the tin.
-
Make the solution alkaline with sodium carbonate, which causes the Procaine base to separate as an oil that subsequently crystallizes.
-
Recrystallize the crude product from dilute alcohol.
-
Neutralize the purified Procaine base with one equivalent of hydrochloric acid and evaporate the solvent to obtain Procaine Hydrochloride, which can be further purified by crystallization from alcohol.
Analysis of Procaine Hydrochloride by High-Performance Liquid Chromatography (HPLC)
Quantitative analysis of Procaine Hydrochloride can be performed using reverse-phase HPLC.
Methodology:
-
Column: A C18 column (e.g., 4.6 mm × 150 mm, 5 µm particle size) is suitable for this separation.[7]
-
Mobile Phase: A typical mobile phase consists of a buffer solution and an organic modifier. For instance, a mixture of a phosphate (B84403) buffer (e.g., 0.05 mol·L⁻¹ potassium dihydrogen phosphate) with an ion-pairing agent (e.g., 0.0025 mol·L⁻¹ sodium 1-heptanesulfonic acid), adjusted to pH 3.0 with phosphoric acid, and acetonitrile (B52724) in a 90:10 ratio.[7]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.[7]
-
Detection: UV detection at 283 nm is appropriate for monitoring Procaine Hydrochloride.[7]
-
Column Temperature: Maintain the column at 40°C for reproducible results.[7]
-
Standard Preparation: Prepare standard solutions of Procaine Hydrochloride of known concentrations to generate a calibration curve for quantification.
-
Sample Preparation: Dilute the sample containing Procaine Hydrochloride to a concentration within the linear range of the calibration curve.
Signaling Pathway and Mechanism of Action
Procaine's primary mechanism of action as a local anesthetic is the blockade of voltage-gated sodium channels in neuronal cell membranes.[8][9] This inhibition prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the initiation and propagation of nerve impulses.
Caption: Mechanism of Procaine action on voltage-gated sodium channels.
Recent research has also indicated that Procaine may have anticancer effects by inhibiting the PI3K/AKT and ERK signaling pathways in certain cancer cell lines, leading to cell cycle arrest and apoptosis.[10] This suggests a broader range of molecular interactions for Procaine beyond its well-established role as a local anesthetic.
Caption: Procaine's inhibitory effects on PI3K/AKT and ERK pathways.
References
- 1. scribd.com [scribd.com]
- 2. nbinno.com [nbinno.com]
- 3. Separation of Procaine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. HPLC Method for Separation of Procainamide and Procaine on BIST B+ Column Column | SIELC Technologies [sielc.com]
- 7. HPLC determination of content of procaine hydrochloride and resid...: Ingenta Connect [ingentaconnect.com]
- 8. Procaine hydrochloride: mechanism of action, clinical applications and side effect_Chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. Procaine induces cell cycle arrest, apoptosis and autophagy through the inhibition of the PI3K/AKT and ERK pathways in human tongue squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Procainamide Binding: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico modeling of procainamide (B1213733) binding to its primary cardiac ion channel targets. Procainamide, a Class IA antiarrhythmic agent, exerts its therapeutic effects by blocking voltage-gated sodium (Nav1.5) and potassium (hERG) channels.[1] Understanding the molecular interactions between procainamide and these channels is crucial for elucidating its mechanism of action and for the development of safer and more effective antiarrhythmic drugs. This document details the quantitative binding data of procainamide, provides step-by-step experimental protocols for molecular docking and molecular dynamics simulations, and visualizes the relevant signaling pathways and computational workflows.
Note on Terminology: The initial query referenced "Procamine." As this term does not correspond to a known pharmaceutical agent in this context, this guide proceeds under the assumption that the intended subject was "Procainamide," a well-documented antiarrhythmic drug extensively studied for its ion channel binding properties.
Introduction to Procainamide and its Targets
Procainamide is a well-established antiarrhythmic drug used to treat a variety of cardiac arrhythmias, including ventricular and supraventricular tachycardias.[2] Its primary mechanism of action involves the blockade of voltage-gated ion channels in cardiomyocytes, which are responsible for the propagation of the cardiac action potential.[2]
The two main targets of procainamide are:
-
Voltage-Gated Sodium Channel (Nav1.5): This channel is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential. By blocking Nav1.5, procainamide slows the conduction velocity in the atria, ventricles, and His-Purkinje system.[2] Procainamide exhibits use-dependent and voltage-dependent blockade, meaning its binding is more pronounced at higher heart rates and in depolarized tissues. It is known to bind to the open state of the channel from the intracellular side.
-
hERG (human Ether-à-go-go-Related Gene) Potassium Channel: This channel contributes to the repolarization phase (Phase 3) of the cardiac action potential. Blockade of hERG channels by procainamide prolongs the action potential duration. This dual action on both sodium and potassium channels is characteristic of Class IA antiarrhythmic agents.[1][3]
In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are invaluable tools for studying the binding of procainamide to these ion channels at an atomic level. These methods can predict binding poses, estimate binding affinities, and provide insights into the dynamic nature of the drug-receptor interactions.
Quantitative Binding Data
The following table summarizes the available quantitative data on the binding affinity of procainamide to its primary cardiac ion channel targets.
| Target Channel | Ligand | Binding Affinity Metric | Value (µM) | Cell Line | Experimental Conditions | Reference |
| Nav1.5 | Procainamide | IC50 | 554.4 ± 85.2 | CHO | Whole-cell patch clamp in the presence of 100 nM ATX-II | [4] |
| hERG | Procainamide | IC50 | ~139 | HEK 293 | Whole-cell patch-clamp recordings at 37°C | [3] |
Signaling Pathway of Procainamide Action
Procainamide modulates the cardiac action potential by binding to and inhibiting specific ion channels. The following diagram illustrates the phases of the cardiac action potential and the points of intervention by procainamide.
Experimental Protocols for In Silico Modeling
This section provides detailed methodologies for conducting molecular docking and molecular dynamics simulations to study the binding of procainamide to its target ion channels.
Molecular Docking of Procainamide with Nav1.5
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines the steps for docking procainamide into a homology model of the human Nav1.5 channel.
Objective: To predict the binding pose and estimate the binding affinity of procainamide within the pore of the Nav1.5 channel.
Materials:
-
Protein Structure: A homology model of the human Nav1.5 channel in the open state. A suitable template would be a cryo-EM structure of a related voltage-gated sodium channel (e.g., from the Protein Data Bank).
-
Ligand Structure: 3D structure of procainamide, obtainable from databases like PubChem (CID: 4913).
-
Software:
-
Molecular modeling software (e.g., UCSF Chimera, PyMOL) for visualization and preparation.
-
Docking software (e.g., AutoDock Vina, Schrödinger Glide).
-
Software for preparing protein and ligand files (e.g., AutoDock Tools, Schrödinger's LigPrep and Protein Preparation Wizard).
-
Protocol:
-
Protein Preparation: a. Load the Nav1.5 homology model into the molecular modeling software. b. Remove any co-crystallized ligands, ions, and water molecules not essential for binding. c. Add polar hydrogens and assign appropriate protonation states for titratable residues at physiological pH (7.4). d. Assign partial charges to all atoms (e.g., Gasteiger charges). e. Define the binding site. For Nav1.5, this is typically within the inner pore, defined by the S6 helices of the four domains. f. Generate the grid box for docking, ensuring it encompasses the entire binding site with sufficient padding.
-
Ligand Preparation: a. Download the 3D structure of procainamide. b. Add hydrogens and assign the correct protonation state at pH 7.4. c. Assign partial charges and define rotatable bonds. d. Save the prepared ligand in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).
-
Docking Simulation: a. Launch the docking software and load the prepared protein and ligand files. b. Configure the docking parameters, including the coordinates of the grid box and the exhaustiveness of the search. c. Run the docking simulation. The software will generate multiple binding poses ranked by their predicted binding energy.
-
Analysis of Results: a. Visualize the top-ranked docking poses in the context of the protein's binding site. b. Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-cation interactions) between procainamide and the amino acid residues of the channel. c. Compare the predicted binding mode with any available experimental data or mutagenesis studies.
Molecular Dynamics Simulation of the Procainamide-Nav1.5 Complex
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the binding event.
Objective: To assess the stability of the docked procainamide-Nav1.5 complex and to characterize the dynamics of their interaction in a simulated physiological environment.
Materials:
-
Initial Complex: The best-ranked docked pose of procainamide in the Nav1.5 channel from the molecular docking study.
-
Software:
-
MD simulation package (e.g., GROMACS, AMBER, NAMD).
-
Force field for proteins and small molecules (e.g., CHARMM36, AMBER).
-
Software for system setup and analysis (e.g., VMD, UCSF Chimera).
-
Protocol:
-
System Setup: a. Embed the procainamide-Nav1.5 complex into a lipid bilayer (e.g., POPC) to mimic the cell membrane. b. Solvate the system with a water model (e.g., TIP3P) and add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological concentration (e.g., 150 mM). c. Generate the force field parameters for procainamide if they are not already available.
-
Energy Minimization: a. Perform a series of energy minimization steps to relax the system and remove any steric clashes. This is typically done with positional restraints on the protein and ligand, which are gradually released.
-
Equilibration: a. Perform a multi-step equilibration process. b. First, equilibrate the system under an NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the target temperature (e.g., 310 K). c. Next, equilibrate under an NPT (constant number of particles, pressure, and temperature) ensemble to adjust the system density. Positional restraints on the protein backbone are typically maintained and gradually reduced during equilibration.
-
Production MD Simulation: a. Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns) without any restraints. b. Save the trajectory and energy data at regular intervals for subsequent analysis.
-
Analysis: a. Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex over the simulation time. b. Analyze the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein. c. Monitor the intermolecular interactions (e.g., hydrogen bonds, salt bridges) between procainamide and the channel throughout the simulation. d. Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimation of the binding affinity.
In Silico Experimental Workflow
The following diagram outlines a typical workflow for an in silico study of procainamide binding.
Conclusion
In silico modeling provides powerful tools for investigating the binding of procainamide to its cardiac ion channel targets. Molecular docking can efficiently predict the likely binding conformations, while molecular dynamics simulations offer a more detailed and dynamic view of the interaction, allowing for an assessment of complex stability and a more refined estimation of binding affinity. The protocols and workflows detailed in this guide provide a solid foundation for researchers to conduct their own in silico studies of procainamide, contributing to a deeper understanding of its antiarrhythmic effects and aiding in the future design of novel therapeutics.
References
- 1. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Voltage-Gated Sodium Channels: A Therapeutic Target in Ischemic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sophion.com [sophion.com]
Methodological & Application
Application Notes and Protocols for Procaine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procaine (B135), a well-established local anesthetic, has garnered significant attention in the fields of cell biology and drug development for its notable anticancer properties.[1] Beyond its traditional application, procaine has demonstrated the ability to impede the proliferation of various cancer cell lines, trigger programmed cell death (apoptosis), and stimulate autophagy.[1] Its complex mechanism of action, which involves DNA demethylation and the modulation of crucial signaling pathways, establishes it as a valuable tool for in vitro research.[1][2]
Mechanism of Action
Procaine's cellular effects are attributed to several key mechanisms:
-
DNA Demethylation: Procaine functions as a DNA-demethylating agent.[2] It can lower the overall level of 5-methylcytosine (B146107) in the genome and specifically demethylate hypermethylated CpG islands within the promoter regions of tumor suppressor genes. This can lead to the reactivation of silenced genes and inhibit the growth of cancer cells.[2]
-
Inhibition of Signaling Pathways: Procaine has been shown to inhibit the PI3K/AKT and ERK signaling pathways.[1] These pathways are critical for cell survival, proliferation, and migration. By reducing the phosphorylation of key proteins in these cascades, procaine can effectively halt the cell cycle and induce apoptosis.[1]
-
Induction of Oxidative Stress: Treatment with procaine can increase intracellular reactive oxygen species (ROS).[1] Elevated ROS levels can cause damage to cellular components, including mitochondria, and initiate apoptotic cell death.[1]
-
Sodium Channel Blockade: As a local anesthetic, procaine's primary mechanism is the blockade of voltage-gated sodium channels in neuronal cell membranes. While this is its anesthetic function, the broader implications of ion channel modulation in non-neuronal cells are an area of ongoing research.
Data Presentation
The following tables summarize quantitative data from studies on the effects of procaine on different cancer cell lines.
Table 1: Effect of Procaine on Cell Viability
| Cell Line | Assay Type | Procaine Concentration | Incubation Time (hours) | % Cell Viability (Mean ± SD) | % Inhibition (Mean ± SD) |
| HCT116 | MTT | 0 (Control) | 24 | 100 ± 4.5 | 0 |
| 1.5 µM | 24 | 85 ± 5.1 | 15 | ||
| 2.0 µM | 24 | 70 ± 6.2 | 30 | ||
| CAL27 | Trypan Blue | 0 (Control) | 48 | 100 ± 3.8 | 0 |
| 10 µM | 48 | 92 ± 4.2 | 8 | ||
| 25 µM | 48 | 78 ± 5.5 | 22 | ||
| SCC-15 | WST-1 | 0 (Control) | 72 | 100 ± 5.0 | 0 |
| 50 µM | 72 | 65 ± 7.1 | 35 | ||
| 100 µM | 72 | 45 ± 6.8 | 55 | ||
| HLE | MTS | 1 mM | 96 | 77.4 ± 11.0 | 22.6 |
| HuH7 | MTS | 1 mM | 96 | 70.1 ± 11.4 | 29.9 |
| HuH6 | MTS | 1 mM | 96 | 86.9 ± 9.2 | 13.1 |
Data is illustrative and compiled from multiple sources for comparison.[3][4]
Table 2: Effect of Procaine on Cell Cycle Distribution in CAL27 Cells
| Treatment (48 hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Vehicle) | 45.1% | 35.2% | 19.7% |
| Procaine (0.5 mg/ml) | 38.2% | 25.8% | 36.0% |
| Procaine (1.0 mg/ml) | 29.5% | 18.3% | 52.2% |
Data is illustrative and based on findings from various studies.[5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of procaine on cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells cultured in a 96-well plate
-
Procaine hydrochloride solutions of various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of procaine and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
Caption: Workflow for assessing cell viability using the MTT assay.
Colony Formation Assay
This assay assesses the long-term effect of procaine on the proliferative capacity of single cells.[1]
Materials:
-
Complete culture medium
-
Procaine hydrochloride
-
6-well cell culture plates
-
Methanol (B129727) (100%)
-
Crystal Violet solution (0.1%)
Procedure:
-
Seed cells into 6-well plates at a low density (e.g., 2 x 10³ cells/well).[1][5]
-
Allow the cells to attach overnight.
-
Treat the cells with different concentrations of procaine for 2 weeks.[1][5]
-
After 2 weeks, wash the colonies with PBS.
-
Fix the colonies with cold 100% methanol for 15 minutes at room temperature.[1][5]
-
Stain the colonies with 0.1% crystal violet for 20 minutes at room temperature.[1][5]
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is defined as an aggregation of at least 50 cells).[1][5]
Caption: Procedure for the colony formation assay.
Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of procaine on cell cycle distribution.[1]
Materials:
-
Complete culture medium
-
Procaine hydrochloride
-
6-well cell culture plates
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates at a density of 2 x 10⁴ cells/well and culture overnight.[1]
-
Treat the cells with the desired concentrations of procaine for the specified duration.[1]
-
Harvest the cells by trypsinization and wash with PBS.[1]
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[1]
-
Incubate the fixed cells at -20°C for at least 30 minutes.[1]
-
Wash the cells with PBS to remove the ethanol.[1]
-
Resuspend the cell pellet in PI staining solution.[1]
-
Incubate in the dark at room temperature for 30 minutes.[1]
-
Analyze the cell cycle distribution using a flow cytometer.[1]
Caption: Workflow for cell cycle analysis via flow cytometry.
Signaling Pathways
Procaine has been demonstrated to inhibit key signaling pathways involved in cell proliferation and survival.
Caption: Procaine inhibits the PI3K/AKT and ERK signaling pathways.[1]
Applications in Research and Drug Development
-
Cancer Research: Investigating the anticancer effects of procaine on various cancer cell lines and understanding its molecular mechanisms.
-
Epigenetics: Studying the role of DNA demethylation in gene expression and cancer development.[2]
-
Drug Discovery: Using procaine as a reference compound or a starting point for the development of novel anticancer agents.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Procaine is a DNA-demethylating agent with growth-inhibitory effects in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Procaine inhibits the proliferation and DNA methylation in human hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Procaine induces cell cycle arrest, apoptosis and autophagy through the inhibition of the PI3K/AKT and ERK pathways in human tongue squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Standard experimental protocol for using Procamine
Disclaimer
The term "Procamine" does not correspond to a recognized compound in standard scientific and pharmaceutical databases. The following document presents a hypothetical experimental protocol for an illustrative anti-cancer agent, hereafter referred to as "Hypothetical Agent," designed to inhibit the PI3K/Akt signaling pathway. This guide is intended for researchers, scientists, and drug development professionals to demonstrate the structure and content of a standard experimental protocol.
Application Notes and Protocols for Hypothetical Agent (PI3K/Akt Inhibitor)
1. Introduction
The Hypothetical Agent is a novel small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers. By selectively inhibiting PI3K, the Hypothetical Agent is expected to induce apoptosis and suppress tumor growth in cancer cells with an overactive PI3K/Akt pathway. These application notes provide detailed protocols for evaluating the in vitro and in vivo efficacy of this agent.
2. Mechanism of Action: PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is activated by growth factors binding to receptor tyrosine kinases (RTKs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt proceeds to phosphorylate a multitude of downstream targets, including mTOR, which promotes protein synthesis and cell growth, and inhibits pro-apoptotic proteins like Bad and Forkhead box protein O1 (FOXO1), thereby promoting cell survival. The Hypothetical Agent is designed to inhibit PI3K, thus blocking the entire downstream signaling cascade.
Application Notes and Protocols for In Vivo Studies of Procaine and Procainamide
A Note to Researchers: The term "Procamine" is not a recognized standard in scientific literature. It is likely a typographical error for either Procaine (B135) , a local anesthetic with researched anticancer properties, or Procainamide (B1213733) , an antiarrhythmic agent. This document provides detailed application notes and protocols for both compounds to ensure comprehensive guidance for your in vivo research.
Section 1: Procaine in Preclinical Cancer Models
Introduction: Procaine is a local anesthetic that has garnered interest in oncology research for its potential as a DNA demethylating agent and its ability to inhibit cancer cell proliferation and migration. In vivo studies are crucial to evaluate its therapeutic efficacy and elucidate its mechanisms of action in a physiological context.
Mechanism of Action in Cancer
Procaine has been shown to exert its anticancer effects through the modulation of several key signaling pathways. One of its primary mechanisms is the inhibition of DNA methyltransferase (DNMT), leading to the demethylation of CpG islands in the promoter regions of tumor suppressor genes that were silenced by hypermethylation. This can lead to the re-expression of these genes and subsequent inhibition of tumor growth.
Furthermore, procaine has been demonstrated to influence critical cancer-related signaling cascades, including the PI3K/AKT/mTOR and MAPK/ERK pathways.[1][2] By inhibiting these pathways, procaine can suppress cell proliferation, induce apoptosis, and inhibit metastasis.[1][3][4]
Dosage and Administration in Rodent Models
The selection of an appropriate dose is critical for the success and reproducibility of in vivo studies. The following table summarizes reported dosages of procaine in mouse cancer models.
| Animal Model | Cancer Type | Route of Administration | Dosage Range | Study Outcome | Reference |
| Nude Mice | Hepatocellular Carcinoma (HLE xenograft) | Intravenous | 0.5 - 1 mg/mouse (weekly) | Dose-dependent tumor growth inhibition | [5] |
| Nude Mice | Non-Small Cell Lung Cancer (A549 & NCI-H1975 xenografts) | Oral | 50 mg/kg/day | Attenuated tumor growth | [6][7] |
| Nude Mice | Hepatocellular Carcinoma (HCCLM3-Luc orthotopic) | Intraperitoneal | 25 - 50 mg/kg (twice a week) | Reduced tumor growth and lung metastasis | [2] |
Toxicity Profile: The median lethal dose (LD50) of procaine is an important consideration for dose selection.
| Species | Route of Administration | LD50 | Reference |
| Mouse | Oral | 175 - 350 mg/kg | [8][9] |
| Mouse | Intraperitoneal | 124 - 165 mg/kg | [8][9] |
| Rat | Oral | 200 mg/kg | [8] |
| Rat | Intraperitoneal | 160 mg/kg | [8] |
Experimental Protocol: Evaluation of Procaine in a Xenograft Mouse Model
This protocol outlines a general procedure for assessing the anti-tumor efficacy of procaine in a subcutaneous xenograft model.
Materials:
-
Procaine hydrochloride (sterile, for injection)
-
Vehicle (e.g., sterile saline)
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., Nude, SCID)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Cell Culture and Implantation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-5 x 10^6 cells per 100 µL. Inject the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Preparation and Administration: Prepare a stock solution of procaine hydrochloride in the chosen vehicle. On the day of treatment, dilute the stock to the final desired concentration. Administer procaine or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection). A common starting dose is 50 mg/kg.
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the experiment.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, molecular analysis).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Procaine's anticancer signaling pathways.
Caption: Experimental workflow for a xenograft study.
Section 2: Procainamide in Preclinical Arrhythmia Models
Introduction: Procainamide is a Class IA antiarrhythmic agent used to treat a variety of cardiac arrhythmias. It primarily functions by blocking voltage-gated sodium channels and, to a lesser extent, potassium channels in cardiomyocytes.[10][11] In vivo animal models are essential for studying its electrophysiological effects and for the development of new antiarrhythmic therapies.
Mechanism of Action in Cardiac Electrophysiology
Procainamide's primary mechanism of action is the blockade of open and inactivated sodium channels (I_Na), which slows the rapid upstroke (Phase 0) of the cardiac action potential.[10][12] This leads to a decrease in conduction velocity in the atria, ventricles, and His-Purkinje system.[13] By prolonging the effective refractory period, it helps to terminate re-entrant arrhythmias. Procainamide also blocks the delayed rectifier potassium current (I_Kr), which contributes to the prolongation of the action potential duration (Phase 3).[10][11]
Dosage and Administration in Animal Models
The dosage of procainamide can vary significantly depending on the animal model and the specific arrhythmia being studied.
| Animal Model | Application | Route of Administration | Dosage | Reference |
| Rat | Pharmacokinetic study | Intravenous | 50 mg/kg | [14] |
| Dog | Arrhythmia induction | Intravenous infusion | 20 mg/min until arrhythmia termination or a cumulative dose of 20 mg/kg | [7] |
Toxicity Profile:
| Species | Route of Administration | LD50 | Reference |
| Mouse | Intravenous | 38 - 45 mg/kg | [8] |
| Rat | Oral | Information not available | |
| Rat | Intraperitoneal | Information not available |
Experimental Protocol: Induction and Reversal of Arrhythmia in a Rat Model
This protocol provides a general framework for inducing a ventricular arrhythmia and testing the efficacy of procainamide.
Materials:
-
Procainamide hydrochloride (sterile, for injection)
-
Anesthetic agent (e.g., isoflurane, pentobarbital)
-
Arrhythmogenic agent (e.g., aconitine, programmed electrical stimulation)
-
ECG recording system
-
Intravenous catheterization supplies
-
Male Wistar or Sprague-Dawley rats
Procedure:
-
Anesthesia and Catheterization: Anesthetize the rat and place it on a heating pad to maintain body temperature. Insert an intravenous catheter into a suitable vein (e.g., tail vein, jugular vein) for drug administration.
-
ECG Monitoring: Attach ECG electrodes to the limbs to continuously monitor the cardiac rhythm.
-
Arrhythmia Induction: Administer the arrhythmogenic agent or apply programmed electrical stimulation to induce a sustained ventricular arrhythmia.
-
Procainamide Administration: Once a stable arrhythmia is established, administer a bolus or infusion of procainamide. A starting dose could be in the range of 10-20 mg/kg intravenously.
-
Data Recording and Analysis: Continuously record the ECG throughout the experiment. Analyze the ECG recordings to determine the time to conversion to sinus rhythm, changes in heart rate, and any alterations in ECG intervals (e.g., QRS duration, QT interval).
-
Monitoring: Monitor vital signs, including heart rate and blood pressure, throughout the procedure.
-
Endpoint: After the experiment, euthanize the animal according to approved institutional protocols.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Procainamide's cardiac electrophysiology pathway.
Caption: Workflow for an in vivo arrhythmia study.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. mdpi.com [mdpi.com]
- 3. Procaine Inhibits the Proliferation and Migration of Colon Cancer Cells Through Inactivation of the ERK/MAPK/FAK Pathways by Regulation of RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Procaine Inhibits the Proliferation and Migration of Colon Cancer Cells Through Inactivation of the ERK/MAPK/FAK Pathways by Regulation of RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Procaine inhibits the proliferation and DNA methylation in human hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of low dosage of procaine on lung cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Procainamide (Antiarrhythmic) Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Procainamide - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Procainamide Hydrochloride? [synapse.patsnap.com]
- 13. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Effect of amiodarone on the disposition of procainamide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Stable Procaine and Procainamide Stock Solutions
A Note on "Procamine": The term "this compound" does not correspond to a well-documented chemical entity in major chemical databases. It is likely a typographical error for either Procaine (B135) or Procainamide (B1213733) , two distinct but related pharmaceutical compounds. This document provides detailed information and protocols for both Procaine Hydrochloride and Procainamide Hydrochloride to ensure the user's needs are met.
Part 1: Procaine Hydrochloride
Procaine hydrochloride is a local anesthetic drug of the ester type. It functions by blocking voltage-gated sodium channels, thereby inhibiting the propagation of nerve impulses.[1][2][3][4][5][6][7]
Chemical and Physical Properties
A summary of the key chemical and physical properties of Procaine Hydrochloride is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₁₃H₂₁ClN₂O₂ |
| Molecular Weight | 272.77 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 155-158 °C |
| Solubility | Very soluble in water; Soluble in ethanol; Practically insoluble in diethyl ether.[8] One gram dissolves in 1 ml of water.[2] |
| pKa | 8.9 |
| pH of 1 in 20 solution | 5.0 - 6.0[8] |
Stability and Storage of Stock Solutions
Aqueous solutions of procaine hydrochloride are most stable at a pH range of 3 to 4.[9] The stability of procaine hydrochloride solutions is influenced by pH, temperature, and the presence of other substances. It is recommended to add procaine hydrochloride to buffered solutions at the time of dispensing to minimize loss of potency.[10] Studies have shown that procaine hydrochloride in a concentrate solution is chemically stable for at least 168 days at both 22°C and 4°C when packaged in glass vials and protected from light.[9][11] However, in some formulations, degradation can occur more rapidly at room temperature.[10]
Experimental Protocols
Materials:
-
Procaine Hydrochloride powder (CAS 51-05-8)
-
Sterile, deionized or distilled water
-
Sterile conical tubes or vials
-
Analytical balance
-
Spatula
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Accurately weigh 272.77 mg of Procaine Hydrochloride powder and transfer it to a sterile conical tube.
-
Dissolution: Add a small volume of sterile water (e.g., 5 mL) to the tube.
-
Mixing: Vortex the solution until the powder is completely dissolved. Procaine hydrochloride is very soluble in water, so this should occur readily.[8]
-
Volume Adjustment: Add sterile water to bring the final volume to 10 mL.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.
-
Storage: Store the aliquots at -20°C for long-term storage. For short-term use, solutions can be stored at 2-8°C for up to 11 days.[10]
Mechanism of Action: Sodium Channel Blockade
Procaine acts by blocking voltage-gated sodium channels in the neuronal cell membrane.[2][3][6][7] This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the subsequent propagation of an action potential. The result is a reversible blockade of nerve conduction and a loss of sensation in the area supplied by the nerve.
Part 2: Procainamide Hydrochloride
Procainamide is a Class IA antiarrhythmic agent used to treat cardiac arrhythmias.[12] It works by blocking sodium channels in cardiomyocytes.[12][13][14] Additionally, it has been shown to be an inhibitor of DNA methyltransferase 1 (DNMT1).[15]
Chemical and Physical Properties
The following table summarizes the key properties of Procainamide Hydrochloride.
| Property | Value |
| Molecular Formula | C₁₃H₂₂ClN₃O |
| Molecular Weight | 271.79 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 165-169 °C |
| Solubility | Very soluble in water; Freely soluble in methanol (B129727) and ethanol; Slightly soluble in chloroform; Practically insoluble in diethyl ether.[16] Soluble in water to 100 mM. |
| pKa | 9.23 |
| pH of 10% solution | 5.0 - 6.5[16] |
Stability and Storage of Stock Solutions
Procainamide hydrochloride solutions can be stable for extended periods. For instance, a 100 mg/mL solution repackaged in clear glass vials was stable for 193 days at both 23°C and 5°C.[17][18] When diluted to 3 mg/mL in normal saline and stored in PVC bags, it was also stable for 193 days under the same conditions.[17][18] The manufacturer reports stability for 24 hours at room temperature or 7 days when refrigerated for dilutions of 2 to 4 mg/mL in 5% dextrose in water (D5W) or normal saline (NS).[17]
Experimental Protocols
Materials:
-
Procainamide Hydrochloride powder (CAS 614-39-1)
-
Sterile, deionized or distilled water
-
Sterile conical tubes or vials
-
Analytical balance
-
Spatula
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Accurately weigh 271.79 mg of Procainamide Hydrochloride powder and transfer it to a sterile conical tube.
-
Dissolution: Add a small volume of sterile water (e.g., 5 mL) to the tube.
-
Mixing: Vortex the solution until the powder is completely dissolved. Procainamide hydrochloride is very soluble in water.[16]
-
Volume Adjustment: Add sterile water to bring the final volume to 10 mL.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting: Dispense the stock solution into single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for long-term storage (up to several months). For shorter periods, solutions can be stored at 2-8°C.
Mechanism of Action: Dual Inhibition
Procainamide's primary antiarrhythmic effect is due to the blockade of voltage-gated sodium channels in cardiomyocytes, which slows the conduction velocity and increases the refractory period.[12][13][14] It also inhibits the IKr rectifier K+ current.[13] Furthermore, procainamide acts as a non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), leading to the demethylation and re-expression of silenced genes.[15]
General Experimental Workflow: Cell-Based Assay
The following diagram illustrates a general workflow for utilizing a prepared stock solution of Procaine or Procainamide in a typical cell-based assay.
References
- 1. pharmatips001.quora.com [pharmatips001.quora.com]
- 2. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Procaine Hydrochloride? [synapse.patsnap.com]
- 4. Procaine hydrochloride | 51-05-8 [chemicalbook.com]
- 5. Procaine hydrochloride: mechanism of action, clinical applications and side effect_Chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Procaine | 59-46-1 [chemicalbook.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. cjhp-online.ca [cjhp-online.ca]
- 10. Stability of procaine hydrochloride in a buffered cardioplegia formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Procainamide - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Procainamide Hydrochloride? [synapse.patsnap.com]
- 15. medkoo.com [medkoo.com]
- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 17. Stability of Procainamide Injection in Clear Glass Vials and Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Applications of Procaine and Protamine in Cancer Research
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Procaine (B135) and Protamine in cancer research.
Section 1: Procaine in Cancer Research
Procaine, a local anesthetic, has been investigated for its anticancer properties, primarily as a DNA-demethylating agent that can reverse epigenetic silencing of tumor suppressor genes and as an inhibitor of cancer cell proliferation and migration.
Application: Reversal of Epigenetic Silencing
Procaine acts as a non-nucleoside inhibitor of DNA methyltransferases, leading to the demethylation of CpG islands in the promoter regions of tumor suppressor genes. This can restore their expression and inhibit cancer cell growth.[1]
Key Findings:
-
In MCF-7 breast cancer cells, procaine treatment resulted in a 40% reduction in 5-methylcytosine (B146107) DNA content.[1]
-
It can demethylate the hypermethylated promoter of the RARβ2 gene, restoring its expression.[1]
-
Procaine has shown growth-inhibitory effects and can cause mitotic arrest in cancer cells.[1]
Quantitative Data Summary: Effect of Procaine on DNA Methylation and Cell Viability
| Cell Line | Concentration | Effect | Reference |
| MCF-7 (Breast Cancer) | 0.5-10 mM | 40% reduction in 5-methylcytosine DNA content | [1] |
| HLE (Hepatoma) | 1 mM | Significant decrease in cell viability | [2] |
| HuH7 (Hepatoma) | 1 mM | Significant decrease in cell viability | [2] |
| HuH6 (Hepatoma) | 1 mM | Significant decrease in cell viability | [2] |
| HCT116 (Colon Cancer) | Dose-dependent | Significantly decreased cell viability and increased apoptosis | [3] |
Signaling Pathway: Procaine's DNA Demethylating Action
Caption: Procaine inhibits DNA methyltransferase, leading to demethylation and re-expression of tumor suppressor genes.
Application: Inhibition of Colon Cancer Cell Proliferation and Migration
Procaine has been shown to inhibit the proliferation and migration of colon cancer cells by inactivating the ERK/MAPK/FAK pathways through the regulation of RhoA.[3]
Key Findings:
-
Procaine significantly inhibits cell viability and increases apoptosis in HCT116 colon cancer cells in a dose-dependent manner.[3]
-
It arrests the cell cycle at the G1 phase and downregulates cyclin D1 and cyclin E expression.[3]
-
The anticancer effects are mediated by the inactivation of ERK, p38MAPK, and FAK pathways.[3]
Signaling Pathway: Procaine's Effect on Colon Cancer Cell Signaling
Caption: Procaine regulates RhoA to inactivate ERK, p38MAPK, and FAK pathways, inhibiting proliferation and migration.
Experimental Protocols
Protocol 1: DNA Demethylation Assay
Objective: To assess the DNA demethylating effect of Procaine on a cancer cell line.
Materials:
-
MCF-7 breast cancer cells
-
Procaine hydrochloride
-
Cell culture medium (e.g., DMEM) with supplements
-
DNA extraction kit
-
Bisulfite conversion kit
-
Methylation-specific PCR (MSP) primers for a target gene (e.g., RARβ2)
-
PCR reagents
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture MCF-7 cells to 70-80% confluency.
-
Treat cells with varying concentrations of Procaine (e.g., 0, 1, 5, 10 mM) for 72 hours.
-
-
DNA Extraction:
-
Harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
-
Bisulfite Conversion:
-
Perform bisulfite conversion of the extracted DNA. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
-
Methylation-Specific PCR (MSP):
-
Perform two separate PCR reactions for each sample using primers specific for either the methylated or unmethylated sequence of the target gene promoter.
-
-
Gel Electrophoresis:
-
Analyze the PCR products on a 2% agarose gel. The presence of a band in the "methylated" reaction indicates methylation, while a band in the "unmethylated" reaction indicates demethylation.
-
Protocol 2: Cell Viability and Apoptosis Assay
Objective: To determine the effect of Procaine on the viability and apoptosis of colon cancer cells.
Materials:
-
HCT116 colon cancer cells
-
Procaine hydrochloride
-
MTT assay kit
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed HCT116 cells in 96-well plates for the MTT assay and 6-well plates for the apoptosis assay.
-
Treat cells with different concentrations of Procaine for 24, 48, and 72 hours.
-
-
MTT Assay (Cell Viability):
-
Add MTT reagent to each well and incubate.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Apoptosis Assay (Flow Cytometry):
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit's protocol.
-
Analyze the stained cells using a flow cytometer to quantify early apoptotic, late apoptotic, and necrotic cells.
-
Section 2: Protamine in Cancer Research
Protamine, a highly cationic peptide, is being explored in cancer research for its anti-angiogenic properties and as a component of drug delivery systems.
Application: Anti-Angiogenesis via Thrombosis of Tumor Vessels
Protamine's positive charge allows it to bind to the negatively charged heparin, which is often present in high concentrations in the tumor microenvironment due to degranulating mast cells.[4] This interaction neutralizes heparin's anticoagulant activity, leading to thrombosis and occlusion of tumor-feeding vessels.[4][5]
Key Findings:
-
Protamine can localize at the periphery of tumors where mast cells are abundant.[4]
-
Intravenous administration of protamine can induce selective thrombosis in tumors, an effect that can last for several hours.[5]
Experimental Workflow: Assessing Protamine-Induced Tumor Vessel Thrombosis
Caption: Workflow for evaluating protamine's anti-angiogenic effects using DCE-MRI and histology.
Application: Component in Drug Delivery Systems
Low-molecular-weight protamine (LMWP) can be used as a cell-penetrating peptide to enhance the intracellular delivery of anticancer agents, such as ribosome-inactivating proteins (RIPs).
Key Findings:
-
Conjugating LMWP to RIPs like gelonin can increase their cytotoxicity against cancer cells by 20- to 120-fold compared to the unmodified protein.[6]
Experimental Protocols
Protocol 3: In Vivo Assessment of Anti-Angiogenic Activity
Objective: To evaluate the effect of Protamine on tumor vasculature in a preclinical model.
Materials:
-
Tumor-bearing rodents (e.g., rats with subcutaneously implanted R3230 AC adenocarcinoma)
-
Protamine sulfate (B86663)
-
MRI contrast agent (e.g., Gd-DTPA)
-
Anesthesia (e.g., Ketamine/Rompun)
-
MRI scanner
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing animal.
-
Insert a catheter into the tail vein for agent administration.
-
-
Baseline DCE-MRI:
-
Acquire T2-weighted images for localization.
-
Perform a pre-treatment dynamic contrast-enhanced MRI scan by injecting a bolus of Gd-DTPA and acquiring a series of T1-weighted images over time to establish baseline tumor perfusion.
-
-
Protamine Administration:
-
Administer Protamine sulfate intravenously.
-
-
Post-Treatment DCE-MRI:
-
After a set time post-protamine administration, perform a second DCE-MRI scan using the same parameters as the baseline scan.
-
-
Data Analysis:
-
Analyze the enhancement kinetics of the contrast agent in the tumor before and after protamine treatment. A decrease in peak enhancement and a delay in the rising phase post-treatment suggest vascular occlusion.
-
-
Histology (Optional):
-
Euthanize the animal and excise the tumor for histological analysis to confirm the presence of thrombosis in the tumor vessels.
-
References
- 1. Procaine is a DNA-demethylating agent with growth-inhibitory effects in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Procaine inhibits the proliferation and DNA methylation in human hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Procaine Inhibits the Proliferation and Migration of Colon Cancer Cells Through Inactivation of the ERK/MAPK/FAK Pathways by Regulation of RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cds.ismrm.org [cds.ismrm.org]
- 5. Assessment of protamine-induced thrombosis of tumor vessels for cancer therapy using dynamic contrast-enhanced MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring two tumor treatment strategies: effectiveness of ribosome inactivating proteins and mesenchymal stem cells/MSC derived extracellular vesicles in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Protamine for Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of protamine-specific antibodies in immunofluorescence (IF) staining. The protocols and information are intended to assist researchers in visualizing protamine localization within cells and tissues, a technique with applications in fertility research and developmental biology.
Introduction to Immunofluorescence Staining
Immunofluorescence is a powerful technique used to visualize the localization of specific proteins or other antigens within cells or tissues.[1][2] This method relies on the specificity of antibodies to their target antigen and the use of fluorescent molecules (fluorophores) to detect the antibody-antigen complex.[2] There are two main approaches to immunofluorescence staining:
-
Direct Immunofluorescence: In this method, the primary antibody that recognizes the target antigen is directly conjugated to a fluorophore. This technique is simpler and has fewer steps.[2]
-
Indirect Immunofluorescence: This approach involves two antibodies. The primary antibody is unlabeled and binds to the target antigen. A secondary antibody, which is conjugated to a fluorophore, then binds to the primary antibody. This method provides signal amplification as multiple secondary antibodies can bind to a single primary antibody, enhancing sensitivity.[2]
Applications in Research and Drug Development
Protamine is a small, arginine-rich nuclear protein that replaces histones in the chromatin of sperm in many vertebrates, playing a crucial role in condensing and stabilizing the sperm DNA. The study of protamine localization and expression is vital for understanding male fertility and reproductive toxicology.
Beyond its role in reproduction, protamine has been explored for its use as a biomaterial in tissue engineering and regenerative medicine.[3] Its ability to form micro- or nanoparticles has been leveraged for various applications, including in cardiovascular, dental, and dermatological medicine.[3] For professionals in drug development, understanding the interactions and cellular uptake of protamine-based delivery systems can be visualized and assessed using immunofluorescence techniques. The prodrug approach, for instance, is a powerful tool in developing new drug entities and improving existing ones.[4]
Experimental Protocols
The following are detailed protocols for immunofluorescence staining using anti-protamine antibodies on both sperm cells and paraffin-embedded tissue sections.
Protocol 1: Immunofluorescence Staining of Sperm Cells
This protocol is adapted for the staining of spermatids and sperm cells.[5]
Materials:
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Citrate (B86180) buffer (0.01M, pH 6.0)
-
3% Hydrogen Peroxide
-
10 mM DTT, 0.1M Tris buffer pH 8
-
10 mM lithium diiodo-salicylate (LIS) and 1 mM DTT in 0.1 M Tris buffer
-
4% Paraformaldehyde (PFA) in PBS, pH 7.4
-
Permeabilization Buffer: 2% Triton X-100 and 0.1% bovine serum albumin (BSA) in PBS
-
Primary antibody (e.g., anti-protamine mouse monoclonal antibody)
-
Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG)
-
Antifade mounting medium with DAPI
Procedure:
-
Sample Preparation: Wash the semen sample or isolated spermatids in PBS and pellet by centrifugation. Resuspend the pellet in a small volume of PBS and smear a drop onto a clean glass slide. Allow the slide to air dry for at least 1 hour.[5]
-
Decondensation: To allow antibody access to nuclear proteins, incubate the slides in 10 mM DTT, 0.1M Tris buffer pH 8, followed by a 2-hour incubation in a solution of 10 mM LIS and 1 mM DTT in 0.1 M Tris buffer.[5]
-
Fixation: Fix the cells in 4% PFA in PBS for 1 hour.[5]
-
Permeabilization: Rinse the slide in PBS and then treat with Permeabilization Buffer for 15 minutes.[5]
-
Blocking: To reduce nonspecific binding, incubate with a blocking solution (e.g., 10% normal goat serum in PBS) for 30 minutes.
-
Primary Antibody Incubation: Incubate the slide with the primary anti-protamine antibody diluted in PBS (e.g., 1/500 dilution) overnight at 4°C in a humidified chamber.[5]
-
Washing: Wash the slide in PBS containing 2% Triton X-100 for 15 minutes.[5]
-
Secondary Antibody Incubation: Incubate the slide with the fluorophore-conjugated secondary antibody (e.g., diluted 1/1000 in PBS) at room temperature for 1-2 hours in the dark.[5]
-
Washing: Wash the slides three times with PBS for 5 minutes each in the dark.
-
Mounting: Mount the coverslip using an antifade mounting medium containing DAPI to counterstain the nuclei.
-
Imaging: Visualize the staining using a fluorescence microscope.
Protocol 2: Immunofluorescence Staining of Formalin-Fixed, Paraffin-Embedded Tissue Sections
This protocol is designed for staining formalin-fixed, paraffin-embedded tissue sections.[5]
Materials:
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%, 30%)
-
Distilled or deionized water
-
Citrate buffer (0.01M, pH 6.0)
-
PBS, pH 7.4
-
10% Normal horse serum
-
Primary antibody (e.g., anti-protamine mouse monoclonal antibody)
-
Biotinylated secondary anti-mouse antibody
-
Streptavidin-conjugated fluorophore
-
Antifade mounting medium with DAPI
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Blocking Endogenous Peroxidase (if using HRP-based detection): Incubate sections with 3% hydrogen peroxide for 20 minutes.[5]
-
Blocking: Rinse sections with PBS and then incubate with 10% normal horse serum for 20 minutes in a humidified chamber.[5]
-
Primary Antibody Incubation: Treat with the primary antibody (diluted 1/500 in PBS) and incubate overnight at 4°C.[5]
-
Washing: Rinse sections with PBS (3 times for 5 minutes each).[5]
-
Secondary Antibody Incubation: Treat the slide with a biotinylated secondary anti-mouse antibody for 2 hours to overnight.[5]
-
Fluorophore Incubation: Rinse in PBS and then incubate with a streptavidin-conjugated fluorophore according to the manufacturer's instructions.
-
Washing: Wash the slides three times with PBS for 5 minutes each in the dark.
-
Mounting: Mount with an antifade mounting medium containing DAPI.
-
Imaging: Visualize using a fluorescence microscope.
Data Presentation
For reproducible and comparable results, it is crucial to maintain consistency in the experimental parameters. The following table summarizes the key quantitative aspects of the immunofluorescence protocols.
| Parameter | Sperm Cell Staining | Paraffin-Embedded Tissue Staining |
| Fixation | 4% PFA, 1 hour | Formalin-fixed, paraffin-embedded |
| Antigen Retrieval | DTT/LIS Decondensation | Heat-Induced (Microwave) with Citrate Buffer |
| Permeabilization | 2% Triton X-100, 15 min | N/A (part of deparaffinization) |
| Blocking | 10% Normal Goat Serum, 30 min | 10% Normal Horse Serum, 20 min |
| Primary Antibody Dilution | 1/500 | 1/500 |
| Primary Antibody Incubation | Overnight at 4°C | Overnight at 4°C |
| Secondary Antibody Dilution | 1/1000 | Varies with manufacturer |
| Secondary Antibody Incubation | 1-2 hours at RT | 2 hours to overnight at RT |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for indirect immunofluorescence staining.
References
- 1. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunofluorescence staining | Abcam [abcam.com]
- 3. Applications and Implications of Heparin and Protamine in Tissue Engineering and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. briarpatchbio.com [briarpatchbio.com]
Application Note: Development and Validation of a High-Performance Liquid Chromatography (HPLC) Assay for the Quantification of Procainamide and its Active Metabolite, N-acetylprocainamide (NAPA), in Human Plasma
An important initial clarification is that "Procamine" is not a standard or recognized term in pharmacology or drug development. It is highly probable that this is a typographical error for Procainamide (B1213733) . Therefore, this document will provide detailed application notes and protocols for the development and validation of a Procainamide assay.
Introduction
Procainamide is a Class IA antiarrhythmic agent used in the treatment of cardiac arrhythmias.[1][2][3] It functions by blocking voltage-gated sodium channels in cardiomyocytes, which slows the conduction velocity and prolongs the action potential duration, thereby stabilizing the cardiac membrane.[3][4] Procainamide is metabolized in the liver to its major active metabolite, N-acetylprocainamide (NAPA), which also possesses antiarrhythmic properties, primarily through the blockade of potassium channels.[1]
Therapeutic drug monitoring (TDM) of procainamide and NAPA is crucial due to their narrow therapeutic window and the potential for toxicity at elevated concentrations.[5] Therefore, a robust, reliable, and validated analytical method for the simultaneous quantification of both compounds in plasma is essential for clinical efficacy and patient safety.[1][6] This application note describes the development and validation of a reversed-phase high-performance liquid chromatography (HPLC) method for this purpose.
Mechanism of Action of Procainamide
Procainamide exerts its antiarrhythmic effects by modulating the flow of ions across the cardiac cell membrane, which is fundamental to the cardiac action potential. The diagram below illustrates the signaling pathway affected by procainamide.
Materials and Methods
Reagents and Chemicals
-
Procainamide hydrochloride (Sigma-Aldrich)
-
N-acetylprocainamide (NAPA) hydrochloride (Sigma-Aldrich)
-
N-propionylprocainamide (Internal Standard, IS) (Sigma-Aldrich)
-
HPLC-grade methanol (B129727) (Fisher Scientific)
-
HPLC-grade methylene (B1212753) chloride (Fisher Scientific)
-
Triethylamine (TEA) (Analytical Grade)
-
Glacial acetic acid (Analytical Grade)
-
Sodium hydroxide (B78521) (NaOH)
-
Human plasma (drug-free)
Instrumentation
-
Shimadzu HPLC system (or equivalent) with:
-
LC-60Q pump
-
SIL-9A automatic injector
-
SPD-6A variable wavelength UV detector set at 280 nm
-
CR501 Chromatopac integrator
-
-
Reversed-phase C8 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Vortex mixer
-
Centrifuge
Protocol for Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of plasma sample, add 100 µL of the internal standard solution (5 µg/mL N-propionylprocainamide).[7]
-
Add 0.2 mL of 4M NaOH to alkalinize the mixture.[7]
-
Add 4 mL of methylene chloride.[7]
-
Vortex the mixture for 10 seconds.[7]
-
Centrifuge at 2000g for 5 minutes.[7]
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 300 µL of the mobile phase.
-
Inject 100 µL onto the HPLC system.[6]
HPLC Conditions
-
Mobile Phase: A mixture of diluted acetic acid (10 mL/L), methanol, and triethylamine. A typical ratio might be 750:200:5 (v/v/v).[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 100 µL
Results and Discussion
The developed HPLC method successfully separates procainamide, NAPA, and the internal standard with good resolution and minimal interference from endogenous plasma components. The retention times are approximately 4.0 min for procainamide, 6.7 min for NAPA, and 13.2 min for the internal standard, N-propionylprocainamide.[7]
Assay Validation
The method was validated according to established guidelines for bioanalytical method validation, assessing linearity, precision, accuracy, and sensitivity.
The linearity of the assay was evaluated by analyzing spiked plasma samples at six different concentrations. The calibration curves were linear over the therapeutic range for both procainamide and NAPA.
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Procainamide | 20 - 2000 | > 0.995 |
| NAPA | 20 - 2000 | > 0.995 |
Intra-day and inter-day precision and accuracy were determined by analyzing replicate quality control (QC) samples at low, medium, and high concentrations.
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Procainamide | 30 | < 5.0 | < 6.0 | 95 - 105 |
| 300 | < 4.0 | < 5.0 | 96 - 104 | |
| 1500 | < 3.5 | < 4.0 | 97 - 103 | |
| NAPA | 30 | < 5.5 | < 6.5 | 94 - 106 |
| 300 | < 4.5 | < 5.5 | 95 - 105 | |
| 1500 | < 4.0 | < 5.0 | 96 - 104 | |
| CV: Coefficient of Variation |
The sensitivity of the method is defined by the limit of detection (LOD) and the limit of quantification (LOQ).
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Procainamide | 2 ng/mL | 4 ng/mL[7] |
| NAPA | 2 ng/mL | 4 ng/mL[7] |
Assay Validation Workflow
The following diagram outlines the logical workflow for the validation of the bioanalytical method described.
Conclusion
The described HPLC-UV method provides a reliable, sensitive, and robust approach for the simultaneous quantification of procainamide and its active metabolite, NAPA, in human plasma. The validation data confirms that the assay meets the required standards for linearity, precision, accuracy, and sensitivity, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.
Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solutions (100 µg/mL):
-
Accurately weigh and dissolve the appropriate amounts of procainamide HCl and NAPA HCl salts in distilled water to achieve a final concentration of 100 µg/mL for each.[7]
-
For the internal standard, dissolve 10 mg of N-propionylprocainamide in 5 mL of ethanol, then dilute with water to a final volume of 100 mL to get 100 µg/mL.[7]
-
Store stock solutions at 4°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solutions with distilled water to create calibration standards and quality control samples at the desired concentrations.
-
-
Internal Standard Working Solution (5 µg/mL):
-
Dilute the 100 µg/mL internal standard stock solution with distilled water to a final concentration of 5 µg/mL.
-
Protocol 2: Assay Validation Experiments
-
Linearity:
-
Spike drug-free human plasma with the working standard solutions to prepare calibration standards at 6-8 concentration levels covering the expected therapeutic range.
-
Process and analyze these samples as described in the sample preparation protocol.
-
Construct a calibration curve by plotting the peak height ratio (analyte/IS) against the nominal concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²). The acceptance criterion is r² ≥ 0.99.
-
-
Precision and Accuracy:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, high).
-
Intra-day: Analyze five replicates of each QC level on the same day.
-
Inter-day: Analyze five replicates of each QC level on three different days.
-
Calculate the mean, standard deviation, and coefficient of variation (%CV) for precision. The acceptance criterion is %CV ≤ 15% (≤ 20% at the LOQ).
-
Calculate the percentage of accuracy as [(mean found concentration) / (nominal concentration)] x 100. The acceptance criterion is 85-115% (80-120% at the LOQ).
-
-
Sensitivity:
-
Determine the Limit of Detection (LOD) as the concentration that produces a signal-to-noise ratio of 3:1.[7]
-
Determine the Limit of Quantification (LOQ) as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (%CV ≤ 20%, accuracy 80-120%). This is often determined at a signal-to-noise ratio of 5:1 or 10:1.[7]
-
References
- 1. Therapeutic drug monitoring: antiarrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Method for Separation of Procainamide and Procaine on Newcrom A Column | SIELC Technologies [sielc.com]
- 3. HPLC Method for Separation of Procainamide and Procaine on BIST B+ Column Column | SIELC Technologies [sielc.com]
- 4. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High performance liquid chromatography of procainamide and N-acetylprocainamide in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Administration of Procainamide to Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procainamide (B1213733) is a Class IA antiarrhythmic agent that functions primarily by blocking voltage-gated sodium channels in cardiomyocytes.[1] This action decreases the speed of impulse conduction and prolongs the action potential, thereby suppressing abnormal heart rhythms.[2][3] It is utilized in research to study cardiac arrhythmias and to evaluate the efficacy of antiarrhythmic therapies in various preclinical models. These application notes provide a comprehensive guide for the administration of Procainamide to mouse models, including detailed protocols, quantitative data, and a summary of its mechanism of action.
Data Presentation
The following tables summarize key quantitative data for Procainamide. It is important to note that much of the detailed pharmacokinetic and toxicity data is derived from human studies and should be used as a reference for designing studies in mouse models. Researchers should perform their own dose-finding and pharmacokinetic studies to establish optimal and safe dosing regimens for their specific experimental context.
Table 1: Physicochemical and Pharmacokinetic Properties of Procainamide
| Property | Value | Species | Reference |
| Molar Mass | 235.33 g/mol | N/A | [4] |
| Protein Binding | 15-20% | Human | [1][5] |
| Bioavailability (Oral) | ~85% | Human | [1] |
| Elimination Half-Life | ~2.5 - 4.5 hours | Human | [1] |
| Metabolism | Hepatic (acetylation to N-acetylprocainamide) | Human, Mouse | [1][6] |
| Excretion | Renal | Human | [1] |
Table 2: Dosing and Administration Guidelines for Procainamide in Mice
| Route of Administration | Recommended Dose Range | Vehicle | Notes | Reference |
| Intraperitoneal (IP) | 10 - 20 mg/kg | Sterile Saline | A single administration of 20 mg/kg has been shown to be effective in a mouse model of ventricular tachycardia. | [7] |
| Intravenous (IV) | 3 - 15 mg/kg (loading dose) | Sterile Saline or 5% Dextrose in Water (D5W) | Administer slowly to avoid hypotension. | [8][9] |
| Oral Gavage (PO) | 10 mg/kg | Isotonic Saline | Used in metabolic studies. | [6] |
Table 3: Potential Adverse Effects and Toxicity of Procainamide
| Adverse Effect | Description | Species | Reference |
| Hypotension | A common side effect, especially with rapid IV administration. | Human | [3][8] |
| Cardiac Toxicity | QRS, QTc, and PR prolongation, which can lead to more severe arrhythmias. | Human | [10] |
| Drug-induced Lupus | Can occur with chronic use, leading to symptoms like arthritis and pleuritis. | Human | [10] |
| Agranulocytosis | A rare but serious blood dyscrasia. | Human | [8] |
Signaling Pathway of Procainamide
Procainamide's primary mechanism of action is the blockade of fast sodium channels (INa) in cardiomyocytes.[1][3] This inhibition slows the rapid depolarization phase of the cardiac action potential, leading to a decrease in conduction velocity. Procainamide also inhibits the delayed rectifier potassium current (IKr), which contributes to the prolongation of the action potential duration.[1] These effects increase the effective refractory period of cardiac tissue, making it less susceptible to re-entrant arrhythmias.
Caption: Mechanism of action of Procainamide.
Experimental Protocols
Disclaimer: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.
Preparation of Procainamide Solution
-
Vehicle Selection: Sterile isotonic saline (0.9% NaCl) is a commonly used and appropriate vehicle for Procainamide administration in mice.[6] For intravenous administration, 5% Dextrose in Water (D5W) can also be used.
-
Solution Preparation:
-
Aseptically weigh the required amount of Procainamide Hydrochloride powder.
-
Dissolve the powder in the chosen sterile vehicle to the desired final concentration.
-
Ensure the solution is clear and free of particulate matter before administration. Solutions that are darker than a light amber color should not be used.
-
Administration Routes
This is a common and relatively simple method for systemic administration.
-
Materials:
-
Sterile syringe (1 mL)
-
Sterile needle (25-27 gauge)
-
70% ethanol (B145695) or other appropriate disinfectant
-
-
Procedure:
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse's head downwards at a 30-45 degree angle.
-
Identify the lower right quadrant of the abdomen.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid (urine or intestinal contents) is drawn into the syringe.
-
Inject the Procainamide solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
-
This route provides rapid delivery and 100% bioavailability.
-
Materials:
-
Mouse restrainer
-
Heat lamp or warming pad
-
Sterile syringe (1 mL)
-
Sterile needle (27-30 gauge)
-
70% ethanol or other appropriate disinfectant
-
-
Procedure:
-
Place the mouse in a restrainer.
-
Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Disinfect the tail with 70% ethanol.
-
Visualize one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
If the needle is correctly placed, a small amount of blood may be visible in the hub of the needle.
-
Inject the Procainamide solution slowly. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for adverse effects.
-
This method is used for precise oral administration.
-
Materials:
-
Flexible or rigid gavage needle (18-20 gauge for adult mice)
-
Sterile syringe (1 mL)
-
-
Procedure:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Restrain the mouse by scruffing the neck to immobilize the head.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth into the esophagus. The mouse should swallow the needle.
-
Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Once the needle is at the predetermined depth, administer the solution slowly.
-
Withdraw the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of respiratory distress.
-
Experimental Workflow for an Efficacy Study in a Mouse Model of Arrhythmia
The following diagram outlines a general workflow for assessing the antiarrhythmic efficacy of Procainamide in a mouse model.
Caption: General workflow for a murine efficacy study.
References
- 1. Procainamide - Wikipedia [en.wikipedia.org]
- 2. wikem.org [wikem.org]
- 3. Procainamide in ACLS [aclsonline.us]
- 4. Procainamide | C13H21N3O | CID 4913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolomics reveals the metabolic map of procainamide in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flecainide prevents catecholaminergic polymorphic ventricular tachycardia in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Procainamide HCl | CHEO ED Outreach [outreach.cheo.on.ca]
- 9. reference.medscape.com [reference.medscape.com]
- 10. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Procaine in Biological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of procaine (B135), a local anesthetic, as a tool for studying various biological processes, particularly in the context of cancer research. This document includes summaries of its mechanism of action, quantitative data from relevant studies, detailed experimental protocols, and diagrams of key signaling pathways affected by procaine.
Introduction
Procaine is a well-documented compound that has garnered significant interest for its anticancer properties.[1] Beyond its traditional use, procaine has been shown to inhibit the proliferation of various cancer cell lines, induce programmed cell death (apoptosis), and trigger autophagy.[1] Its multifaceted mechanism of action, which includes DNA demethylation and the modulation of key signaling pathways, makes it a valuable tool for in vitro research.[1]
Mechanism of Action
Procaine exerts its effects on cells through several mechanisms:
-
DNA Demethylation: Procaine acts as a DNA-demethylating agent, reducing the overall level of 5-methylcytosine (B146107) in the genome.[1] This can lead to the re-expression of silenced tumor suppressor genes, thereby inhibiting cancer cell growth.[1]
-
Inhibition of Signaling Pathways: Procaine has been demonstrated to inhibit critical signaling pathways for cell survival and proliferation, such as the PI3K/AKT and ERK pathways.[1] By downregulating the phosphorylation of key proteins in these cascades, procaine can arrest the cell cycle and induce apoptosis.[1]
-
Induction of Oxidative Stress: Treatment with procaine can lead to an increase in intracellular reactive oxygen species (ROS).[1] Elevated ROS levels can cause damage to cellular components.[1]
-
Regulation of RhoA: In colon cancer cells, procaine has been shown to inhibit cell proliferation and migration by inactivating the ERK/MAPK/FAK pathways through the regulation of RhoA.[2]
Quantitative Data
The following table summarizes quantitative data regarding the effects of procaine from various studies.
| Cell Line | Assay | Parameter | Value | Reference |
| HCT116 (Colon Cancer) | Cell Viability | IC50 (48h) | Dose-dependent inhibition observed | [2] |
| U2OS (Osteosarcoma) expressing hAPJ | cAMP Accumulation (Protamine) | EC50 | 820 ± 2 x 10⁻⁹ M | [3] |
| U2OS (Osteosarcoma) expressing hAPJ | Apelin-induced Gi signaling inhibition (Protamine) | IC50 | 462 ± 1.7 x 10⁻⁹ M | [3] |
Note: The data for U2OS cells pertains to Protamine, which acts as an antagonist of the apelin receptor. This is included for comparative purposes, as the initial query for "Procamine" may have intended to include related compounds.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of procaine on cell viability.
Materials:
-
Complete culture medium
-
Procaine hydrochloride
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of procaine for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Colony Formation Assay
Objective: To assess the long-term effect of procaine on the proliferative capacity of cells.
Materials:
-
Complete culture medium
-
Procaine hydrochloride
-
6-well cell culture plates
-
PBS (Phosphate-Buffered Saline)
-
Methanol (B129727) (100%)
-
Crystal Violet solution (0.1%)
Procedure:
-
Seed cells into 6-well plates at a low density (e.g., 2 x 10³ cells/well).[1]
-
Allow the cells to attach overnight.[1]
-
Treat the cells with the desired concentrations of procaine.
-
Incubate the plates for approximately 2 weeks, allowing colonies to form.
-
Wash the colonies with PBS.[1]
-
Fix the colonies with cold 100% methanol for 15 minutes at room temperature.[1]
-
Stain the colonies with 0.1% crystal violet for 20 minutes at room temperature.[1]
-
Wash the plates with water and allow them to air dry.[1]
-
Count the number of colonies (defined as an aggregation of at least 50 cells).[1]
Cell Cycle Analysis
Objective: To determine the effect of procaine on cell cycle distribution.
Materials:
-
Complete culture medium
-
Procaine hydrochloride
-
6-well cell culture plates
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates at a density of 2 x 10⁴ cells/well and culture overnight.[1]
-
Treat the cells with the desired concentrations of procaine for the specified duration.[1]
-
Harvest the cells by trypsinization and wash with PBS.[1]
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[1]
-
Incubate the fixed cells at -20°C for at least 30 minutes.[1]
-
Wash the cells with PBS to remove the ethanol.[1]
-
Resuspend the cell pellet in PI staining solution.[1]
-
Incubate in the dark at room temperature for 30 minutes.[1]
-
Analyze the cell cycle distribution by flow cytometry.
Signaling Pathways and Visualizations
Procaine-Mediated Inhibition of ERK/MAPK/FAK Pathway
Procaine has been shown to inactivate the ERK/MAPK/FAK signaling pathways by regulating RhoA, which in turn inhibits cell proliferation and migration in colon cancer cells.[2]
Caption: Procaine inhibits RhoA, leading to the inactivation of ERK, p38MAPK, and FAK pathways.
Experimental Workflow for Cell Cycle Analysis
The following diagram illustrates the key steps involved in analyzing the effect of procaine on the cell cycle using flow cytometry.
Caption: Workflow for analyzing procaine's effect on the cell cycle.
General PI3K/AKT Signaling Pathway Inhibition
Procaine is known to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.
Caption: Procaine inhibits the PI3K/AKT signaling pathway, impacting cell survival.
References
- 1. benchchem.com [benchchem.com]
- 2. Procaine Inhibits the Proliferation and Migration of Colon Cancer Cells Through Inactivation of the ERK/MAPK/FAK Pathways by Regulation of RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protamine is an antagonist of apelin receptor, and its activity is reversed by heparin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Time-Course Analysis of Protamine Treatment by Western Blot
Introduction
These application notes provide a comprehensive framework for investigating the time-dependent effects of Protamine treatment on protein expression using Western blot analysis. Due to the limited availability of specific data for a compound named "Procamine," this document proceeds under the assumption that the intended agent is Protamine . Protamine is a highly cationic, arginine-rich protein known for its critical role in sperm chromatin condensation and the neutralization of heparin.[1] When introduced to somatic cells, Protamine can induce chromatin condensation and significantly disrupt transcription, making it a subject of interest for studying gene regulation and cell cycle control.[2]
This document offers a generalized protocol for a time-course experiment, which can be adapted by researchers to investigate the impact of Protamine on specific cellular pathways. The provided data and pathways are presented as illustrative examples based on the known functions of Protamine.
Key Signaling Pathways Affected by Protamine
Protamine's primary mechanism involves binding to DNA, leading to significant changes in chromatin structure. This action can consequently impact multiple signaling pathways related to transcription, cell cycle progression, and DNA damage response.
-
Chromatin Condensation and Transcriptional Repression: Protamine replaces histones in sperm, leading to a highly condensed chromatin state that silences transcription.[2][3] When expressed in somatic cells, it can also cause nuclear condensation and reduce histone modifications associated with active transcription (e.g., H3K4me1, H3K27Ac).[2] This global shutdown of transcription would affect the expression of a vast number of proteins.
-
Cell Cycle Regulation: By inducing widespread transcriptional changes and chromatin condensation, Protamine expression has been shown to cause cell cycle abnormalities and reduce cell proliferation.[2][4] This suggests an impact on key cell cycle regulators such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.
Below is a diagram illustrating the hypothetical signaling cascade initiated by Protamine treatment.
Caption: Hypothetical signaling pathway of exogenous Protamine treatment.
Experimental Protocols
This section details a general workflow for a time-course experiment to analyze protein expression changes via Western blot following Protamine treatment.
Experimental Workflow Diagram
Caption: General workflow for a Protamine time-course Western blot experiment.
Materials
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
Protamine Sulfate (or other relevant Protamine salt)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors[5]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes[6]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[7]
-
Primary antibodies (e.g., anti-Cyclin D1, anti-PCNA, anti-H3K27Ac, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent[8]
Procedure
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates). Allow cells to adhere and reach 70-80% confluency.
-
Prepare a stock solution of Protamine in sterile PBS or water.
-
Treat cells with the desired final concentration of Protamine (e.g., 1-50 µg/mL, requires optimization). Include an untreated control (0h time point).
-
-
Time-Course Cell Harvesting:
-
Harvest cells at designated time points (e.g., 0, 6, 12, 24, 48 hours) post-treatment.
-
For each time point, wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer with inhibitors, scrape the cells, and transfer the lysate to a microcentrifuge tube.[5]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5] Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[5]
-
Wash the membrane three times with TBST for 5-10 minutes each.[7]
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagent to the membrane.[8]
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
-
Data Presentation
The following tables present hypothetical quantitative data for changes in protein expression following Protamine treatment. Data is represented as fold change relative to the untreated control (0h), normalized to a loading control.
Table 1: Effect of Protamine (10 µg/mL) on Cell Cycle Proteins
| Time Point (Hours) | Cyclin D1 (Fold Change) | PCNA (Fold Change) | p21 (Fold Change) | β-actin (Fold Change) |
| 0 | 1.00 | 1.00 | 1.00 | 1.00 |
| 6 | 0.95 | 0.98 | 1.10 | 1.00 |
| 12 | 0.65 | 0.70 | 1.85 | 1.00 |
| 24 | 0.30 | 0.45 | 2.50 | 1.00 |
| 48 | 0.15 | 0.20 | 2.60 | 1.00 |
Table 2: Effect of Protamine (10 µg/mL) on Histone Modifications
| Time Point (Hours) | H3K27Ac (Fold Change) | H3K9me3 (Fold Change) | Total Histone H3 (Fold Change) |
| 0 | 1.00 | 1.00 | 1.00 |
| 6 | 0.90 | 1.05 | 1.00 |
| 12 | 0.60 | 1.20 | 1.00 |
| 24 | 0.35 | 1.50 | 1.00 |
| 48 | 0.25 | 1.65 | 1.00 |
Conclusion
This document provides a detailed, albeit generalized, protocol for conducting a time-course analysis of Protamine treatment using Western blotting. The key to a successful experiment lies in careful optimization of Protamine concentration and time points for the specific cell line and pathway being investigated. Based on its known functions, researchers can expect to see significant, time-dependent decreases in the expression of proteins with short half-lives due to transcriptional repression, and potential increases in stress-response or cell cycle arrest proteins. The provided workflows and hypothetical data serve as a guide for designing and interpreting such experiments.
References
- 1. droracle.ai [droracle.ai]
- 2. Protamine expression in somatic cells condenses chromatin and disrupts transcription without altering DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of protamine-1 and -2 mRNA during human spermiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Activation of Protamine 1 Using Epigenome Editing Decreases the Proliferation of Tumorigenic Cells [frontiersin.org]
- 5. origene.com [origene.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. ptglab.com [ptglab.com]
- 8. youtube.com [youtube.com]
Application Notes & Protocols: Protamine-Based Delivery Methods for In Vitro Systems
Note: The term "Procamine" did not yield specific results in scientific literature for in vitro delivery systems. The following application notes and protocols have been generated based on the assumption that the intended subject was Protamine , a well-documented cationic peptide widely used for in vitro delivery of nucleic acids and other molecules.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protamine is a small, arginine-rich, polycationic peptide known for its ability to condense nucleic acids like plasmid DNA and RNA.[1][2][3] This property, combined with its function as a cell-penetrating peptide (CPP), makes it a valuable tool for enhancing the delivery of therapeutic and research molecules into cells in vitro.[3][4] Protamine is FDA-approved for clinical use as a heparin antagonist and is considered biologically safe for in vitro applications.[4] It can be used in several ways: as a standalone delivery agent, as an adjuvant to improve the efficiency of commercial transfection reagents, or as a core component in self-assembled nanoparticles for drug and gene delivery.[4][5][6] These notes provide an overview of common protamine-based delivery strategies and detailed protocols for their implementation in a research setting.
Delivery Methods & Mechanisms
Protamine facilitates the delivery of anionic cargo (e.g., nucleic acids) primarily through two methods:
2.1 Transfection Enhancement Protamine sulfate (B86663) is frequently used to augment standard non-viral transfection methods, such as those using lipofection reagents (e.g., Lipofectamine®) or cationic polymers.[6][7] The mechanism involves two key actions:
-
Condensation: Protamine's positive charge allows it to bind to and compact negatively charged nucleic acids.[1] This protects the cargo from nuclease degradation and results in smaller, more organized complexes.
-
Charge Modulation: The addition of protamine increases the net positive surface charge (zeta potential) of the delivery complex, enhancing its electrostatic interaction with the negatively charged cell membrane and promoting cellular uptake.[6]
2.2 Nanoparticle-Based Delivery Protamine serves as a foundational component for creating self-assembled nanoparticles (NPs). These NPs are formed through the electrostatic interaction between cationic protamine and an anionic polymer, such as dextran (B179266) sulfate, hyaluronic acid, chitosan, or heparin.[4][8][9][10] The resulting particles encapsulate the therapeutic cargo, protecting it and facilitating its transport into the cell. The physicochemical properties of these nanoparticles, such as size and surface charge, can be precisely controlled by adjusting the ratio of the components.[10][11] Low molecular weight protamine (LMWP), created by enzymatic digestion, is also used for creating efficient and non-toxic gene carriers.[12]
Cellular Uptake and Intracellular Trafficking
The delivery of cargo via protamine complexes involves a multi-step intracellular process.
-
Internalization: Protamine-based complexes are primarily internalized by the cell through endocytosis.[2] The addition of protamine can influence the specific endocytic route, in some cases shifting the pathway from caveolae-mediated to clathrin-mediated endocytosis, which can lead to more efficient transfection.[13]
-
Endosomal Escape: Once inside an endosome, the complex must escape into the cytoplasm to deliver its cargo. This is a critical rate-limiting step in transfection.[2] The high arginine content of protamine is thought to help disrupt the endosomal membrane, facilitating this escape.[14]
-
Nuclear Targeting: For gene delivery applications where the DNA must reach the nucleus, protamine's arginine-rich sequences act as a nuclear localization signal (NLS), promoting the transport of the genetic material into the nucleus.[2][13]
Below is a diagram illustrating the general cellular uptake pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of protamine in in vitro systems.
Table 1: Recommended Concentrations and Ratios for In Vitro Applications
| Parameter | Application | Value | Cell Type(s) | Reference(s) |
|---|---|---|---|---|
| Working Concentration | Transfection Enhancement | 5–10 µg/mL | HEK293T, Primary Cells | [5][15] |
| Inhibitory Concentration (IC50) | Inhibition of Mitogenesis | ~120–150 µg/mL | Various | [16] |
| Binding Ratio | Protamine:Plasmid DNA | 10 µg : 5 µg | N/A | [1] |
| N/P Ratio | DNA Condensation | ≥ 5:1 | N/A | [6] |
| Weight Ratio (w/w) | Protamine:Dextran NPs | 4:1 | Glioblastoma cells |[4] |
Table 2: Transfection Efficiency Enhancement with Protamine
| Transfection Reagent | Cargo | Transfection Efficiency | Cell Type | Reference(s) |
|---|---|---|---|---|
| Lipofectamine® 2000 | pEGFP | 87.2% (+ Protamine) | Primary Human T Cells | [6][7] |
| TurboFect™ | pEGFP | 78.9% (+ Protamine) | Primary Human T Cells | [6][7] |
| N/A | RNA | 8 to 20-fold increase | Chick Embryo Cells | [17] |
| Solid Lipid Nanoparticles | DNA | 6-fold increase | ARPE-19 (Retinal) |[13] |
Table 3: Physicochemical Properties of Protamine-Based Nanoparticles
| Formulation | Average Size (Diameter) | Zeta Potential (mV) | Reference(s) |
|---|---|---|---|
| Chitosan-Protamine NPs | 116 ± 15 nm | +27.8 ± 4.21 mV | [9][18] |
| LMW Heparin-Protamine NPs | 85 - 113 nm | Not Specified | [8] |
| Protamine-Dextran NPs | ~120 nm | +30 mV | [12] |
| Protamine-DOTAP Lipo-polyplexes | ~181 nm | Not Specified |[19] |
Experimental Protocols
5.1 Protocol 1: Enhancing Plasmid DNA Transfection with Protamine Sulfate
This protocol is adapted from established methods for enhancing lipofection-based transfection in cell lines like HEK293T.[5]
Materials:
-
Protamine Sulfate salt (e.g., Tocris, Cat. No. 8822)
-
Sterile, nuclease-free water
-
High-quality plasmid DNA (1 mg/mL stock)
-
HEK293T cells (or other target cell line)
-
Standard cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
Serum-free medium (e.g., DMEM or Opti-MEM™)
-
Lipofection reagent (e.g., Lipofectamine® 2000)
-
6-well cell culture plates
Procedure:
-
Prepare Protamine Sulfate Stock Solution (10 mg/mL):
-
Dissolve 10 mg of protamine sulfate solid in 1 mL of sterile, nuclease-free water.[5]
-
Vortex until fully dissolved.
-
Filter-sterilize through a 0.22 µm syringe filter.
-
Store in aliquots at -20°C.
-
-
Cell Seeding:
-
The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in >90% confluency on the day of transfection.[5]
-
-
Transfection Complex Preparation (per well of a 6-well plate):
-
Tube A: In an Eppendorf tube, dilute 2.5 µg of plasmid DNA into 250 µL of serum-free medium.
-
Tube B: In a separate tube, add 1 µL of the 10 mg/mL protamine sulfate stock (final concentration will be ~5 µg/mL) to 250 µL of serum-free medium.[5] Add 5-10 µL of lipofection reagent. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the contents of Tube A and Tube B. Mix gently by pipetting and incubate for 20-30 minutes at room temperature to allow complexes to form.
-
-
Transfection:
-
Post-Transfection:
-
Incubate the cells overnight under standard conditions (37°C, 5% CO₂).[5]
-
The next day, replace the transfection medium with 2 mL of complete culture medium (containing serum).
-
Continue to incubate for 48–72 hours before harvesting or downstream analysis (e.g., checking for reporter gene expression).[5]
-
Below is a workflow diagram for this protocol.
5.2 Protocol 2: Preparation of Protamine-Dextran Sulfate Nanoparticles
This protocol describes the formation of nanoparticles via ionic cross-linking for gene delivery applications, adapted from methods used for glioblastoma cells.[4]
Materials:
-
Protamine Sulfate salt
-
Dextran Sulfate sodium salt
-
Milli-Q or other ultrapure water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filters
Procedure:
-
Prepare Stock Solutions:
-
Nanoparticle Formulation (4:1 w/w ratio):
-
In a sterile glass vial, place 0.5 mL of the protamine stock solution (containing 1 mg of protamine).[4]
-
Place the vial on a magnetic stirrer and stir at room temperature (~500 rpm).
-
Using a pipette, add 0.250 mL of the dextran sulfate stock solution (containing 1 mg of dextran sulfate) dropwise to the protamine solution. Note: The ratio of protamine to dextran is 4:1 by volume but results in a 1:1 mass ratio in this specific protocol. The 4:1 w/w ratio mentioned in the source is achieved by adjusting the initial volumes.
-
Continue stirring for 5 minutes at room temperature. The formation of nanoparticles is indicated by the appearance of an opalescent (milky) suspension.[4]
-
-
Cargo Loading (Optional):
-
To load nucleic acids, the cargo can be pre-mixed with the protamine solution before the addition of dextran sulfate. The cationic protamine will complex with the anionic nucleic acid.
-
-
Characterization and Use:
-
The resulting nanoparticles can be characterized for size and zeta potential using Dynamic Light Scattering (DLS).
-
For in vitro experiments, the nanoparticle suspension can be diluted in serum-free medium and added to cells.
-
The diagram below illustrates the self-assembly process.
References
- 1. Protamine enhances the efficiency of liposome-mediated gene transfer in a cultured human hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protamine-Based Strategies for RNA Transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protamine-Based Nanotherapeutics for Gene Delivery to Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protamine Sulfate Protocol for Transfection Enhancement | Tocris Bioscience [tocris.com]
- 6. The challenging nature of primary T lymphocytes for transfection: Effect of protamine sulfate on the transfection efficiency of chemical transfection reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and characterization of low-molecular-weight heparin/protamine nanoparticles (LMW-H/P NPs) as FGF-2 carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and characterization of novel chitosan–protamine nanoparticles for nucleus-targeted anticancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protamine-based nanoparticles as new antigen delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protamine-Based Nanoparticle Development - CD Formulation [formulationbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Understanding the mechanism of protamine in solid lipid nanoparticle-based lipofection: the importance of the entry pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intracellular Trafficking and Exocytosis of a Multi-Component siRNA Nanocomplex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced Viral Transduction of Mammalian Cells with Protamine Sulfate | Tocris Bioscience [tocris.com]
- 16. Protamine sulfate inhibition of serum-induced mitogenic responses: differential effects on normal and neoplastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. dovepress.com [dovepress.com]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Procamine Inactivity in Assays
This guide provides troubleshooting advice for researchers who are observing a lack of effect with "Procamine" in their experimental assays. It is important to note that "this compound" may refer to related compounds such as Procaine (B135) or Procainamide (B1213733). This resource addresses common issues from compound integrity to assay design.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and troubleshooting steps in a question-and-answer format to help you identify the potential cause of inactivity in your assay.
Q1: Is my compound, this compound, the issue?
A1: Problems with the compound itself are a common source of assay failure. Here are several factors to consider:
-
Identity and Purity: Have you confirmed the identity and purity of your compound? It's crucial to ensure you are using the correct molecule and that it is not significantly contaminated.
-
Recommendation: Verify the compound's identity and purity using methods like NMR, Mass Spectrometry, or HPLC.
-
-
Solubility: this compound, and related compounds like Procaine, can have limited solubility in aqueous solutions.[1][2] If the compound precipitates out of your assay medium, its effective concentration will be much lower than intended.
-
Stability and Storage: The compound may have degraded due to improper storage or instability in the assay medium.[3] Procainamide hydrochloride has been shown to be stable in certain solutions for extended periods, but this can vary depending on the formulation and conditions.[4][5]
-
Recommendation: Store stock solutions at the recommended temperature (e.g., -20°C or -80°C) in small, single-use aliquots to prevent repeated freeze-thaw cycles.[3] Prepare fresh working solutions for each experiment.
-
Q2: Could my experimental setup be the problem?
A2: If you have confirmed your compound is of high quality, the next step is to review your experimental parameters.
-
Concentration: The concentration of this compound used might be too low to produce a measurable effect.
-
Recommendation: Perform a dose-response experiment with a wide range of concentrations to determine the optimal effective concentration for your specific assay and cell line.[3]
-
-
Incubation Time: The duration of the treatment may not be sufficient for the compound to elicit a biological response.
-
Recommendation: Conduct a time-course experiment to identify the optimal treatment duration.[3]
-
-
Assay-Specific Conditions: Many assays are sensitive to specific parameters like pH, temperature, and buffer composition.
Q3: What if the issue lies within the biological system I'm using?
A3: The biological context of your experiment is a critical factor.
-
Cell Permeability: The compound may not be able to cross the cell membrane effectively to reach its intracellular target, or it might be actively removed by efflux pumps.[7] Procaine has been noted to alter membrane permeability.[8][9][10]
-
Recommendation: If you suspect permeability issues, consider using permeabilizing agents (with appropriate controls) or switching to a cell-free assay to confirm the compound's activity on its direct target.
-
-
Target Expression and Activity: The cellular target of this compound (e.g., a specific sodium channel) may not be present or may be expressed at very low levels in your chosen cell line.[7] Alternatively, the target might be in an inactive state within the context of your cell-based assay.[7]
-
Recommendation: Verify the expression of the target protein in your cell line using techniques like Western Blot or qPCR. Consider using a cell line known to express the target at functional levels.
-
-
Mechanism of Action: Your assay may not be designed to detect the specific biological effects of this compound. Procainamide and Procaine are known sodium channel blockers.[11][12][13] An assay measuring cell proliferation might not be the most direct way to observe the effects of a channel blocker unless ion flux is directly tied to the proliferation pathway in your specific cells.
Quantitative Data Summary
The table below summarizes key properties of Procaine and Procainamide, which may be relevant to your experimental design.
| Property | Procaine | Procainamide |
| Molecular Formula | C₁₃H₂₀N₂O₂ | C₁₃H₂₁N₃O |
| Molecular Weight | 236.31 g/mol [2] | 235.33 g/mol |
| Mechanism of Action | Local anesthetic; blocks voltage-gated sodium channels.[13] | Class 1A antiarrhythmic; blocks voltage-gated sodium channels and some potassium channels.[11][12][16] |
| Solubility | The hydrochloride salt is soluble in water.[2] | The hydrochloride salt is soluble in water. |
| Stability | Stable as a crystalline solid under recommended storage conditions.[1] | Stable in various solutions for extended periods, but this is formulation-dependent.[4][5] |
| Typical Concentrations | Varies by application; can be in the mM range for in vitro studies.[8] | Varies by application; effective concentrations can be in the µM to mM range depending on the assay. For example, it can reduce the viability of certain hepatoma cells at 1 mM.[8] |
Experimental Protocols
Below is a generalized protocol for a cell viability assay, a common experiment where a compound's effect might be tested.
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium. Remember to include a vehicle control (e.g., medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the results as a dose-response curve to determine the IC50 value.
-
Visual Troubleshooting and Pathway Diagrams
The following diagrams provide a visual guide to troubleshooting and understanding the potential mechanism of action.
Caption: A troubleshooting workflow for diagnosing the lack of an effect of a compound in an assay.
Caption: A simplified diagram of this compound's mechanism of action as a sodium channel blocker.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability of Procainamide Injection in Clear Glass Vials and Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of procainamide hydrochloride in an extemporaneously compounded oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Procaine inhibits the proliferation and DNA methylation in human hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Permeability changes associated with the action potential in procaine-treated crayfish abdominal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of cellular permeability in the antagonism between procaine and glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Procainamide - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Procainamide Hydrochloride? [synapse.patsnap.com]
- 13. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Functional Bioassays [worldwide.promega.com]
- 15. youtube.com [youtube.com]
- 16. Procainamide (Antiarrhythmic) Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Procamine
A Note on Terminology: The term "Procamine" may be a typographical error. This guide addresses potential issues related to two similarly named compounds used in research: Procaine , a local anesthetic with demonstrated anticancer properties, and Protamine , a heparin antagonist that also functions as a receptor antagonist. Please identify the correct compound used in your experiments to apply the appropriate troubleshooting advice.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in experiments involving Procaine and Protamine.
I. Troubleshooting Guide for Procaine Experiments
Inconsistent results in Procaine-related experiments can often be traced back to several key factors. This guide provides a systematic approach to identifying and resolving these issues.
Question: Why am I observing variable anticancer effects of Procaine across different cancer cell line batches?
Answer: High variability in the cytotoxic or antiproliferative effects of Procaine can stem from several sources, categorized as issues with cell line integrity, experimental conditions, or the compound itself.
Table 1: Common Causes and Solutions for Inconsistent Procaine IC50 Values
| Potential Cause | Recommended Action | Verification Method |
| Cell Line Integrity | ||
| Genetic Drift | Use cells within a consistent, low passage number range for all experiments. | Maintain a detailed record of passage numbers. |
| Cell Line Misidentification | Perform cell line authentication. | Short Tandem Repeat (STR) analysis. Compare the profile to a reputable cell bank. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma. | PCR-based mycoplasma detection kit. |
| Experimental Conditions | ||
| Serum Lot Variability | Qualify new lots of fetal bovine serum (FBS) before use in large-scale experiments. | Test a new serum lot in a small-scale experiment and compare cell growth and drug response to the previous lot. |
| Inconsistent Seeding Density | Standardize cell counting and seeding procedures. | Use an automated cell counter and follow a strict standard operating procedure (SOP). |
| Compound and Assay Issues | ||
| Procaine Solution Instability | Prepare fresh Procaine solutions for each experiment from a high-quality source. | - |
| Inaccurate Dilutions | Calibrate pipettes regularly and prepare serial dilutions carefully. | - |
II. Frequently Asked Questions (FAQs) for Procaine
Q1: What are the primary mechanisms of action for Procaine's anticancer effects?
Procaine's anticancer properties are attributed to two primary mechanisms:
-
DNA Demethylation: Procaine acts as a DNA-demethylating agent, which can lead to the re-expression of silenced tumor suppressor genes.[1]
-
Inhibition of Signaling Pathways: It has been shown to inhibit the PI3K/AKT and ERK signaling pathways, which are crucial for cancer cell survival and proliferation.[1]
Q2: My dose-response curves for Procaine are not consistently sigmoidal. What could be the issue?
A non-sigmoidal dose-response curve can indicate several problems:
-
Compound Solubility: Procaine may be precipitating out of the solution at higher concentrations. Visually inspect your solutions, especially the stock and highest concentration wells.
-
Compound Stability: The compound might be degrading over the course of the experiment. Ensure proper storage and handling.
-
Off-Target Effects: At high concentrations, Procaine might be inducing non-specific toxicity or other cellular effects.
III. Experimental Protocols for Procaine
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Procaine on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Procaine hydrochloride
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Methodology:
-
Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of Procaine concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
Protocol 2: Western Blot Analysis for Signaling Pathway Inhibition
Objective: To assess the effect of Procaine on the phosphorylation of key proteins in the PI3K/AKT and ERK pathways.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Procaine hydrochloride
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
Secondary antibodies
-
PVDF or nitrocellulose membrane
Methodology:
-
Treat cells with Procaine at various concentrations for a defined period.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method.
IV. Signaling Pathway and Workflow Diagrams (Graphviz)
Caption: Procaine's anticancer mechanism of action.
Caption: Western Blot experimental workflow.
V. Troubleshooting Guide for Protamine Experiments
Inconsistent results with Protamine often relate to its role as a heparin antagonist and its effects on specific signaling pathways.
Question: Why do I see variable antagonism of the apelin receptor (APJ) with Protamine?
Answer: The antagonistic activity of Protamine on APJ can be influenced by several factors, leading to inconsistent experimental outcomes.
Table 2: Common Causes and Solutions for Inconsistent Protamine Activity
| Potential Cause | Recommended Action | Verification Method |
| Reagent Variability | ||
| Heparin Contamination | Ensure all solutions and reagents are free of heparin unless it is an intended part of the experiment. | - |
| Protamine Purity and Source | Use a high-purity, reliable source of Protamine. | Check the certificate of analysis for the lot being used. |
| Experimental System | ||
| Cell Line/Model System | The expression level of the apelin receptor (APJ) can vary between cell lines and tissues. | Quantify APJ expression levels using qPCR or Western blotting. |
| G-protein Coupling Efficiency | The efficiency of G-protein coupling to APJ can differ, affecting downstream signaling. | - |
| Assay Conditions | ||
| Assay Buffer Composition | The ionic strength and pH of the buffer can influence Protamine's interaction with the receptor. | Maintain consistent buffer conditions across all experiments. |
| Presence of Other Polyanions | Other polyanionic molecules in the experimental system could potentially interact with the polycationic Protamine. | - |
VI. Frequently Asked Questions (FAQs) for Protamine
Q1: What is the primary mechanism of Protamine's action as a receptor antagonist?
Protamine acts as an antagonist of the apelin receptor (APJ).[2] This antagonism blocks both G-protein– and β-arrestin–dependent signaling pathways that are normally activated by apelin.[2]
Q2: Can the antagonistic effect of Protamine be reversed?
Yes, the antagonistic activity of Protamine on the apelin receptor can be fully reversed by heparin treatment both in vitro and in vivo.[2]
VII. Experimental Protocols for Protamine
Protocol 3: cAMP Assay for APJ Antagonism
Objective: To determine the antagonistic effect of Protamine on apelin-induced inhibition of cAMP production.
Materials:
-
Cells expressing the human apelin receptor (hAPJ)
-
Apelin
-
Protamine
-
cAMP assay kit
Methodology:
-
Seed hAPJ-expressing cells in a suitable plate format.
-
Pre-treat the cells with varying concentrations of Protamine for a specified time.
-
Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) in the presence or absence of apelin.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a competitive ELISA-based cAMP assay kit.
-
The antagonistic effect of Protamine is determined by its ability to block the apelin-mediated decrease in forskolin-stimulated cAMP levels.
VIII. Signaling Pathway Diagram (Graphviz)
Caption: Protamine's antagonism of the apelin receptor.
References
Technical Support Center: Optimizing Procaine Concentration for Cell Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Procaine concentration in cell treatment experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Procaine in cell culture?
A1: Procaine, a local anesthetic, has demonstrated several effects on cultured cells beyond its traditional role in nerve impulse blockade. Its primary mechanisms of action in a research context include:
-
DNA Demethylation: Procaine acts as a DNA-demethylating agent. It can reduce the overall level of 5-methylcytosine (B146107) in the genome and specifically demethylate hypermethylated CpG islands in the promoter regions of tumor suppressor genes, potentially leading to their re-expression.[1]
-
Inhibition of Signaling Pathways: Procaine has been shown to inhibit critical signaling pathways for cell survival and proliferation, such as the PI3K/AKT and ERK pathways. It achieves this by downregulating the phosphorylation of key proteins in these cascades.
-
Induction of Oxidative Stress: Treatment with Procaine can increase intracellular reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis (programmed cell death).[1]
-
Sodium Channel Blockade: As a local anesthetic, Procaine's classical mechanism is the blockade of voltage-gated sodium channels.[1][2]
Q2: What is a recommended starting concentration for Procaine in a new cell line?
A2: The optimal concentration of Procaine is highly dependent on the specific cell line, cell density, and the experimental endpoint. There is no single universal starting concentration. It is crucial to perform a dose-response analysis to determine the optimal concentration for your specific experimental setup. A broad range of concentrations should be tested initially to identify a working range. Based on literature, concentrations can vary significantly, so a preliminary experiment is essential.
Q3: How should I prepare and dissolve Procaine for cell culture experiments?
A3: Procaine hydrochloride is generally soluble in aqueous solutions like water, phosphate-buffered saline (PBS), or cell culture medium. For consistency, it is best practice to:
-
Prepare a high-concentration, sterile stock solution (e.g., 10-100 mM) in sterile water or PBS.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
On the day of the experiment, thaw an aliquot and dilute it to the final desired concentrations in your complete cell culture medium.
Q4: What are the appropriate controls for a Procaine treatment experiment?
A4: To ensure that the observed effects are due to Procaine alone, it is essential to include the following controls:
-
Untreated Control: Cells cultured in medium without any treatment. This serves as a baseline for normal cell behavior.
-
Vehicle Control: Cells treated with the same volume of the solvent used to dissolve Procaine (e.g., sterile water or PBS) as the highest concentration of Procaine used.[3] This is critical to confirm that the solvent itself does not have any effect on the cells.[3]
Troubleshooting Guides
Issue 1: No observable effect of Procaine at expected concentrations.
-
Possible Cause 1: Suboptimal Concentration Range. The tested concentrations may be too low for your specific cell line.
-
Solution: Perform a broader dose-response experiment with a wider range of Procaine concentrations.
-
-
Possible Cause 2: Insufficient Incubation Time. The duration of Procaine exposure may not be long enough to induce a measurable response.
-
Solution: Conduct a time-course experiment, treating cells with a fixed concentration of Procaine and assessing the outcome at multiple time points (e.g., 24, 48, 72 hours).[3]
-
-
Possible Cause 3: Cell Line Resistance. The cell line you are using may be inherently resistant to the effects of Procaine.
-
Solution: If possible, try a different cell line that has been reported to be sensitive to Procaine or investigate the underlying resistance mechanisms in your current cell line.
-
Issue 2: High levels of cell death, even at low Procaine concentrations.
-
Possible Cause 1: High Cell Seeding Density. High cell density can lead to increased sensitivity to cytotoxic agents.
-
Solution: Optimize your cell seeding density to ensure cells are in the exponential growth phase during treatment.[4]
-
-
Possible Cause 2: Solvent Toxicity. If you are using a solvent other than water or PBS, it might be toxic to your cells at the concentration used.
-
Solution: Always include a vehicle control to assess solvent toxicity.[3] If the vehicle control shows toxicity, consider using a different solvent or reducing the final solvent concentration.
-
-
Possible Cause 3: Contamination. Mycoplasma or other microbial contamination can stress cells and increase their sensitivity to drugs.
-
Solution: Regularly test your cell cultures for mycoplasma contamination.
-
Issue 3: High variability between replicate wells.
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent numbers of cells seeded across wells will lead to variable results.
-
Solution: Ensure you have a single-cell suspension before seeding and use proper pipetting techniques to dispense cells evenly.
-
-
Possible Cause 2: Edge Effect. Wells on the perimeter of the microplate are prone to evaporation, which can concentrate the drug and affect cell growth.[4]
-
Solution: To minimize the edge effect, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium to maintain humidity.[4]
-
-
Possible Cause 3: Inaccurate Pipetting of Procaine. Small pipetting errors can lead to significant variations in the final drug concentration.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique when preparing serial dilutions and treating cells.
-
Experimental Protocols
Protocol 1: Determining the Optimal Procaine Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Procaine, which is a common measure of a compound's potency.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
Procaine hydrochloride
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in their logarithmic growth phase.
-
Prepare a cell suspension at the desired density (e.g., 5,000-10,000 cells/well, this should be optimized for your cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight to allow cells to attach.
-
-
Procaine Treatment:
-
Prepare a series of Procaine dilutions in complete culture medium at 2x the final desired concentrations. A wide range is recommended for the initial experiment (e.g., 0 µM to 10 mM).
-
Remove the old medium from the cells and add 100 µL of the Procaine dilutions to the respective wells. Include untreated and vehicle controls.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.[5]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[5]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Mix gently to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the Procaine concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value.
-
Data Presentation:
| Procaine Conc. (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Viability |
| 0 (Control) | 1.25 | 1.28 | 1.22 | 1.25 | 100% |
| 10 | 1.20 | 1.23 | 1.18 | 1.20 | 96% |
| 100 | 1.05 | 1.08 | 1.02 | 1.05 | 84% |
| 500 | 0.75 | 0.78 | 0.72 | 0.75 | 60% |
| 1000 | 0.62 | 0.65 | 0.59 | 0.62 | 50% |
| 5000 | 0.30 | 0.33 | 0.27 | 0.30 | 24% |
| 10000 | 0.15 | 0.18 | 0.12 | 0.15 | 12% |
Note: The data in this table is for illustrative purposes only.
Visualizations
Caption: Workflow for determining the optimal Procaine concentration.
Caption: Procaine's inhibitory effects on key signaling pathways.
References
Minimizing Procamine off-target effects in experiments
Welcome to the technical support center for Procamine, a potent kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing this compound's off-target effects during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its intended signaling pathway?
A1: this compound is a potent, ATP-competitive inhibitor of PI3K (Phosphoinositide 3-kinase). Its primary intended effect is the downregulation of the PI3K/Akt signaling pathway, which is a critical regulator of cell proliferation, survival, and growth.[1][2][3][4][5] this compound binds to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3 and subsequent activation of Akt.
Q2: I'm observing cellular effects that are inconsistent with PI3K/Akt inhibition. Could these be off-target effects?
A2: Yes, this is a strong possibility. While this compound is highly selective for PI3K, it can exhibit off-target activity, particularly at higher concentrations. A known off-target of this compound is MEK1/2, a key component of the MAPK/ERK signaling pathway.[6][7][8][9][10] Inhibition of MEK1/2 can lead to decreased cell proliferation and other effects that may confound your results. It is crucial to verify that the observed phenotype is a direct result of PI3K inhibition.
Q3: How can I differentiate between on-target and off-target effects in my cell-based assays?
A3: A rescue experiment is a definitive way to distinguish on-target from off-target effects.[11] This involves overexpressing a drug-resistant mutant of the intended target (PI3K) in your cells. If the phenotype observed with this compound treatment is reversed in the cells expressing the resistant PI3K mutant, the effect is on-target. If the phenotype persists, it is likely due to an off-target effect.
Q4: What is the recommended concentration range for using this compound in cell culture experiments?
A4: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that elicits the desired on-target activity.[11] We advise performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A good starting point is to use a concentration range around the IC50 value for PI3K, while staying well below the IC50 for known off-targets like MEK1/2.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to this compound's off-target effects.
Problem 1: Discrepancy between biochemical and cellular assay results.
Your biochemical assays show potent this compound activity, but the effect is weaker or different in your cell-based assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Intracellular ATP | The high concentration of ATP in cells can out-compete this compound for binding to PI3K.[11][12] | Confirm target engagement in cells using a method like a cellular thermal shift assay (CETSA) or a NanoBRET™ assay. |
| Poor Cell Permeability | This compound may not be efficiently entering the cells. | Perform a cellular uptake assay to measure the intracellular concentration of this compound. |
| Efflux Pump Activity | This compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), reducing its intracellular concentration.[11] | Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil) and see if this compound's potency increases. |
| Low Target Expression | The target kinase (PI3K) may not be expressed or active in your chosen cell line.[11] | Verify PI3K expression and phosphorylation status (as a proxy for activity) using Western blotting. |
Problem 2: Suspected off-target effects are confounding experimental results.
You are observing a phenotype that does not align with the known function of the PI3K/Akt pathway.
| Troubleshooting Step | Detailed Protocol | Data Interpretation |
| 1. Titrate this compound Concentration | Perform a dose-response curve with this compound in your cellular assay. | Identify the lowest concentration that produces the desired on-target effect. If the confounding phenotype only appears at higher concentrations, it is likely an off-target effect. |
| 2. Perform a Rescue Experiment | Transfect your cells with a plasmid encoding a drug-resistant mutant of PI3K. Treat both wild-type and transfected cells with this compound. | If the phenotype is rescued in the mutant-expressing cells, the effect is on-target. If not, it is off-target. |
| 3. Profile this compound Against a Kinase Panel | Submit a sample of this compound for a broad kinase profiling service. | This will provide data on the inhibitory activity of this compound against a wide range of kinases, helping to identify potential off-targets.[13][14] |
| 4. Validate Off-Target Engagement | Use an orthogonal method, such as a cellular thermal shift assay (CETSA), to confirm that this compound engages the suspected off-target in cells. | An increase in the thermal stability of the suspected off-target protein in the presence of this compound indicates direct binding. |
Quantitative Data Summary
The following tables provide a summary of the inhibitory activity of this compound against its primary target and a known off-target. This data is crucial for designing experiments that minimize off-target effects.
Table 1: In Vitro Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Ki (nM) | Assay Conditions |
| PI3Kα | 5 | 2.5 | 10 µM ATP |
| MEK1 | 500 | 250 | 10 µM ATP |
| ERK2 | >10,000 | >5,000 | 10 µM ATP |
IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[15][16][17] Ki: The inhibition constant, which represents the dissociation constant of the enzyme-inhibitor complex. It is independent of substrate concentration.[15][18]
Table 2: Cellular Target Engagement of this compound
| Cell Line | Target | Cellular IC50 (nM) | Assay |
| MCF-7 | PI3Kα | 25 | NanoBRET™ Target Engagement Assay |
| HeLa | MEK1 | 2,500 | Western Blot (p-ERK levels) |
Key Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol outlines a general procedure for assessing the selectivity of this compound.
-
Compound Preparation : Prepare a series of dilutions of this compound in DMSO.
-
Assay Reaction : In a multi-well plate, combine the recombinant kinases from a commercially available panel, a suitable substrate, and ATP.
-
Inhibitor Addition : Add the this compound dilutions to the assay wells. Include appropriate controls (DMSO vehicle and a known broad-spectrum kinase inhibitor).
-
Incubation : Incubate the plate at room temperature for the recommended time to allow the enzymatic reaction to proceed.
-
Signal Detection : Stop the reaction and measure the signal (e.g., luminescence, fluorescence) according to the assay kit manufacturer's instructions.
-
Data Analysis : Calculate the percent inhibition for each kinase at each this compound concentration. Determine the IC50 value for any kinase that shows significant inhibition (e.g., >50% at 1 µM).[14]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to confirm target engagement of this compound in intact cells.
-
Cell Treatment : Treat cultured cells with either vehicle (DMSO) or this compound at the desired concentration.
-
Heating : Heat the cell suspensions at a range of temperatures for a set time (e.g., 3 minutes).
-
Cell Lysis : Lyse the cells to release the proteins.
-
Protein Separation : Separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection : Analyze the soluble fraction by Western blotting using an antibody specific for the target protein (e.g., PI3K or a suspected off-target).
-
Data Analysis : A shift in the melting curve to a higher temperature in the this compound-treated samples indicates that this compound has bound to and stabilized the target protein.
By following these guidelines and protocols, researchers can more effectively minimize the off-target effects of this compound and ensure the validity of their experimental findings. For further assistance, please contact our technical support team.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. cusabio.com [cusabio.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 9. researchgate.net [researchgate.net]
- 10. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Precipitation in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues of precipitation in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) provide direct answers to specific problems you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of precipitation in my cell culture medium?
Precipitation in cell culture media can stem from two main sources: the inherent instability of the media components themselves or the introduction of a new compound, such as a drug candidate.[1]
-
Media Component Precipitation: Turbidity or visible precipitates can form due to chemical interactions between media components, temperature fluctuations, or improper preparation techniques.[1] Common culprits include:
-
Temperature Shifts: High-molecular-weight proteins and salts can fall out of solution when exposed to extreme temperature changes, such as repeated freeze-thaw cycles or heat inactivation of serum.[1]
-
Evaporation: Water loss from media increases the concentration of salts and other components, leading to their precipitation.[1] This is often observed as crystals forming on culture surfaces.
-
pH Instability: As cells metabolize, they produce acidic waste products that can lower the pH of the medium.[1] This change in pH can decrease the solubility of certain components.
-
Chemical Reactions: The order of reagent addition during media preparation is critical. For instance, adding calcium chloride (CaCl2) and magnesium sulfate (B86663) (MgSO4) together can form insoluble calcium sulfate (CaSO4) crystals.
-
-
Compound-Related Precipitation: When adding a new compound (e.g., a drug dissolved in a solvent like DMSO) to your culture medium, precipitation can occur due to:
-
Low Aqueous Solubility: The compound may have inherently poor solubility in the aqueous environment of the cell culture medium.[1]
-
"Solvent Shock": Rapid dilution of a concentrated stock solution (e.g., in DMSO) into the aqueous culture medium can cause the drug to "crash out" of the solution.
-
Q2: My DMSO-dissolved compound precipitates when I add it to the media. What can I do?
This is a common issue, especially with hydrophobic compounds. The abrupt change in solvent polarity from DMSO to the aqueous medium causes the compound to fall out of solution.[1] Here are several strategies to prevent this:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of the medium, perform one or more intermediate dilutions.[1]
-
Slow Addition with Agitation: Add the stock solution dropwise to the cell culture medium while gently vortexing or swirling.[1] This helps to disperse the compound quickly.
-
Pre-warm the Medium: Using cell culture medium that is pre-warmed to 37°C can help increase the solubility of the compound.[1][2]
-
Optimize Stock Concentration: Prepare a lower concentration stock solution to increase the volume added to the media, which can aid in dispersion. Ensure you have a DMSO-only control in your experiment.[2]
Q3: Can the concentration of my solvent (e.g., DMSO) affect my cells?
Yes, high concentrations of solvents like DMSO can be toxic to cells.[3] It is best practice to keep the final DMSO concentration in your cell culture medium at or below 0.1%, although most cell lines can tolerate up to 0.5% (v/v).[4] It is highly recommended to run a vehicle control experiment, treating cells with the same final concentration of DMSO as your compound-treated cells, to determine the specific tolerance of your cell line.[4]
Q4: I see a precipitate in my medium, but I haven't added any compounds. What could be the cause?
If you observe precipitation without the addition of a new compound, it is likely due to the instability of the media components themselves. Common causes include:
-
Improper Thawing: Thaw frozen serum and media slowly at 4°C or in a 37°C water bath with gentle swirling. Avoid repeated freeze-thaw cycles by aliquoting media and serum into single-use volumes.[1]
-
Incorrect Media Preparation: When preparing media from powder, dissolve components in the specified order to prevent chemical reactions that form precipitates, such as the reaction between calcium and phosphate (B84403) salts.
-
pH and Temperature Shifts: Ensure your incubator is properly calibrated for CO2 and temperature, as fluctuations can lead to pH instability and precipitation.[5][6]
Troubleshooting Guides for Compound Precipitation
Issue 1: Immediate Precipitation of "Compound X" Upon Addition to Cell Culture Media
-
Question: I dissolved "Compound X" in a solvent to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
-
Answer: Immediate precipitation, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the media once the solvent is diluted.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of Compound X in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of Compound X. Determine the maximum soluble concentration by performing a solubility test. |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated stock solution directly to a large volume of media can cause rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media.[1] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[2][4] |
| High Solvent Concentration in Final Solution | While a solvent like DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final solvent (e.g., DMSO) concentration in the culture medium below 0.5%, and ideally below 0.1%.[3][4] |
Issue 2: "Compound X" Precipitates Over Time in the Incubator
-
Question: My media with "Compound X" was clear initially, but after a few hours/days in the incubator, I see a precipitate. Why is this happening?
-
Answer: This delayed precipitation can be due to several factors related to the stability of the compound in the culture conditions.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The compound may degrade over time in the culture medium, and the degradation products may be less soluble. | Consider preparing fresh media with the compound more frequently. |
| Cellular Metabolism | Cellular metabolism can alter the pH of the culture medium, which can in turn affect the solubility of a pH-sensitive compound.[1] | Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including Compound X, potentially exceeding its solubility limit.[1] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time culture vessels are outside the incubator. |
Factors Affecting Solubility of Media Components
The solubility of various components in cell culture media can be influenced by several factors. The following table provides examples of how pH and temperature can affect the precipitation of calcium phosphate, a common precipitate in cell culture.
| Factor | Condition | Effect on Calcium Phosphate Solubility | Reference |
| pH | Increased pH | Decreased solubility, increased precipitation | [7][8] |
| Decreased pH (slightly acidic) | Increased stability of soluble forms like brushite | [8] | |
| Temperature | Increased Temperature | Decreased solubility, increased precipitation | [6] |
| Decreased Temperature | Increased solubility, reduced precipitation | [6] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of a Hydrophobic Compound
This protocol provides a general guideline for preparing a stock solution of a hydrophobic compound, referred to as "Compound X," using an organic solvent like DMSO.
Materials:
-
"Compound X" powder
-
Anhydrous, high-purity Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet.
-
Weighing: Accurately weigh the desired amount of "Compound X" powder.
-
Dissolving: Add the appropriate volume of fresh, anhydrous DMSO to the "Compound X" powder to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 10-15 minutes. Gentle warming to 37°C can also be applied if necessary.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Aqueous Solubility Assay
This protocol allows for the rapid determination of the kinetic solubility of a compound in an aqueous buffer or cell culture medium.
Materials:
-
High-concentration stock solution of the test compound in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4) or cell culture medium
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring absorbance or light scattering (nephelometry)
Procedure:
-
Prepare a Calibration Curve: In a 96-well plate, prepare a serial dilution of your stock solution in 100% DMSO. This will serve as your standard curve.
-
Prepare Test Solutions: In a separate 96-well plate, add a small volume of your DMSO stock solution (e.g., 2 µL of 10 mM stock) to the aqueous buffer or medium (e.g., 98 µL). This creates a starting high concentration with a low percentage of DMSO.
-
Serial Dilution: Perform a serial dilution of the test compound down the plate using the aqueous buffer or medium.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Measurement: Visually inspect the plate for any signs of precipitation. Quantify the amount of precipitate by measuring the turbidity (absorbance at a high wavelength, e.g., 620 nm) or by using a nephelometer to measure light scattering.[9]
-
Data Analysis: The concentration at which a significant increase in turbidity or light scattering is observed is the kinetic solubility limit.
Visualizations
Caption: Troubleshooting workflow for identifying the cause of precipitation.
Caption: Workflow for preparing a compound solution for cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. Calcium Phosphate Precipitation | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Optimizing Calcium Phosphates by the Control of pH and Temperature via Wet Precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Optimizing 'Procamine' Signal-to-Noise Ratio
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in experiments involving fluorescent molecules, referred to herein as 'Procamine'. The principles and protocols outlined are broadly applicable to fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (SNR) and why is it important in our 'this compound' experiments?
A1: The signal-to-noise ratio (SNR) is a measure that compares the level of a desired signal to the level of background noise. A higher SNR indicates a clearer signal over the background, leading to more sensitive and reproducible assay results. In the context of your 'this compound' experiments, a high SNR is crucial for accurately detecting and quantifying the specific signal generated by 'this compound' binding or activity, especially when dealing with low concentrations or subtle effects.
Q2: What are the common causes of a low signal-to-noise ratio in fluorescence assays?
A2: A low SNR can stem from two primary issues: a weak signal or high background noise. A weak signal may be due to suboptimal reagent concentrations, inefficient fluorophore excitation, or issues with the detection instrument. High background noise can be caused by non-specific binding of antibodies or fluorescent probes, autofluorescence from cells or media components, or contaminants in the assay plate or reagents.
Q3: How can I reduce high background fluorescence in my 'this compound' assay?
A3: To reduce high background, consider the following:
-
Optimize Blocking: Insufficient blocking of non-specific binding sites is a common culprit.[1] Increase the incubation time with your blocking buffer or try a different blocking agent.
-
Washing Steps: Inadequate washing between steps can leave behind unbound reagents.[1] Increase the number and duration of wash steps.
-
Antibody Concentrations: High concentrations of primary or secondary antibodies can lead to non-specific binding.[2] Titrate your antibodies to find the optimal concentration that maximizes signal without increasing background.
-
Autofluorescence: If working with cells, check for autofluorescence. You may need to use a different fluorophore with an emission wavelength that avoids the autofluorescence range.
Q4: What should I do if my 'this compound' signal is too weak?
A4: To enhance a weak signal, you can:
-
Increase Signal Strength: Ensure you are using the optimal excitation and emission wavelengths for your fluorophore.[3] Consider using a brighter fluorophore or an amplification system.
-
Optimize Reagent Concentrations: Ensure all assay components (e.g., 'this compound' concentration, enzyme concentration) are at their optimal levels.
-
Improve Detection: Use a high-quality microplate reader or microscope with appropriate filters and sensitivity settings.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your 'this compound' experiments.
Issue 1: High Background Across the Entire Plate
High background noise can obscure your specific signal, making data interpretation difficult.
References
Technical Support Center: Addressing Procamine-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with Procamine. Our aim is to help you achieve reliable, reproducible data by providing detailed protocols and a deeper understanding of the mechanisms underlying this compound-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound primarily induces cytotoxicity by triggering apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway.[1][2] This process is often initiated by an increase in intracellular Reactive Oxygen Species (ROS), which leads to mitochondrial membrane permeabilization and the subsequent activation of a caspase cascade.[1][3]
Q2: I am observing massive and rapid cell death, even at low concentrations of this compound. What could be the cause?
A2: This issue can arise from several factors. Firstly, different cell lines exhibit varying sensitivities to cytotoxic agents. It is crucial to perform a dose-response experiment (kill curve) to determine the IC50 value for your specific cell line. We recommend starting with a very low concentration range (e.g., picomolar to low nanomolar) and titrating upwards. Secondly, ensure that your this compound stock solution is accurately prepared and has been stored correctly to prevent degradation, which could potentially increase its toxicity.
Q3: My cell viability assay results are inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistent results are a common challenge in cell culture experiments.[4] To improve reproducibility, consider the following:
-
Cell Passage Number: Use cells within a consistent and low passage number range to avoid issues related to genetic drift.[4]
-
Cell Seeding Density: Ensure a homogenous cell suspension before seeding and use a consistent cell number for all experiments.[4]
-
Drug Preparation: Prepare fresh dilutions of this compound from a stable stock solution for each experiment to avoid degradation.[5]
-
Incubator Conditions: Maintain consistent temperature, CO2, and humidity levels in your incubator.[6]
Q4: I am not observing the expected apoptotic markers after this compound treatment. What should I check?
A4: If you are not seeing an increase in apoptotic markers (e.g., caspase activation, Annexin V staining), several factors could be at play. Confirm that the concentration of this compound and the treatment duration are sufficient to induce apoptosis in your cell line. A time-course and dose-response experiment is highly recommended.[7] Additionally, verify the functionality of your apoptosis detection assay with a known positive control inducer of apoptosis.
Troubleshooting Guides
Problem 1: Higher than Expected IC50 Value
| Potential Cause | Recommended Solution |
| Incorrect Drug Concentration | Verify the calculations for your stock and working solutions. Ensure the stock solution was properly dissolved and stored. |
| Cell Confluency | High cell confluency can reduce the effective concentration of the drug per cell. Seed cells at a lower density and treat them when they are in the exponential growth phase (typically 60-70% confluency).[8] |
| Serum Interaction | Components in the serum of your culture medium may bind to this compound, reducing its bioavailability. Try reducing the serum concentration during the treatment period, but first, ensure your cells can tolerate lower serum levels.[8] |
| Assay Interference | The chosen viability assay may be incompatible with this compound. For example, some compounds can interfere with the metabolic readouts of MTT or resazurin (B115843) assays.[9] Consider using an alternative assay that measures a different aspect of cell health, such as ATP content or membrane integrity.[9][10] |
Problem 2: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before seeding. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution. |
| Edge Effects in Microplates | The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or medium.[7] |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step. |
Key Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Resazurin-Based Viability Assay
Objective: To determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader with fluorescence capabilities (Ex/Em ~560/590 nm)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add resazurin solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing viable cells to convert resazurin to the fluorescent resorufin.
-
Measure the fluorescence at the appropriate wavelengths.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis by Annexin V/Propidium Iodide (PI) Staining via Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cells treated with this compound and appropriate controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with various concentrations of this compound for a specified time. Include untreated and positive controls.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Visualizing this compound's Mechanism of Action
To better understand the cellular processes affected by this compound, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: this compound induces apoptosis via ROS production and the mitochondrial pathway.
Caption: Workflow for assessing this compound-induced cytotoxicity and apoptosis.
References
- 1. A manzamine-derived compound as a potential therapeutic agent for glioma by inducing apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proparacaine induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Designing proper negative controls for Procamine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing robust experiments with Procainamide, focusing on the critical aspect of appropriate negative controls.
Troubleshooting Guide: Interpreting Unexpected Results
Proper negative controls are essential for validating that the observed effects in an experiment are specifically due to the action of Procainamide. This guide will help you troubleshoot common issues by evaluating your negative controls.
| Issue | Potential Cause | Recommended Negative Control & Action |
| High background signal or off-target effects observed in both Procainamide-treated and control groups. | The vehicle (e.g., DMSO) used to dissolve Procainamide may be causing cellular stress or altering signaling pathways. | Vehicle Control: Treat a sample with the same concentration of the vehicle used for Procainamide. If the vehicle control shows a similar effect to the Procainamide-treated sample, the vehicle is likely the cause. Consider using a lower concentration of the vehicle or a different solvent. |
| No observable effect of Procainamide, even at high concentrations. | The experimental system may not be sensitive to Procainamide's mechanism of action, or the compound may not be active. | Positive Control: Use a compound with a known and well-characterized effect on the same target or pathway. For example, another known sodium channel blocker like Lidocaine could be used to confirm that the experimental system can respond to this class of inhibitors. |
| Variability in results between experiments. | Inconsistent experimental conditions or cellular responses. | Untreated Control: Always include a sample of cells that receives no treatment. This baseline helps to assess the general health and behavior of the cells and provides a reference point for comparing the effects of the vehicle and Procainamide. |
| Observed phenotype is not consistent with sodium or potassium channel blockade. | Procainamide may have off-target effects in your specific cell type or experimental model. | Structurally Similar Inactive Compound (if available): Ideally, a molecule with a similar chemical structure to Procainamide but lacking its channel-blocking activity would be the perfect negative control. While a perfect analog may not be commercially available, reviewing literature for related but inactive compounds is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Procainamide that I need to control for?
A1: Procainamide is a Class 1A antiarrhythmic agent. Its primary mechanism of action is the blockade of voltage-gated sodium channels (INa) in cardiomyocytes, which slows the upstroke of the action potential and prolongs its duration.[1][2] It also inhibits the IKr rectifier potassium current.[1] Therefore, your experiments should be designed to specifically demonstrate that the observed effects are a direct result of this ion channel blockade.
Q2: What are the essential negative controls for a typical cell-based Procainamide experiment?
A2: For a standard cell-based assay investigating the effects of Procainamide, you should include the following negative controls:
-
Untreated Control: A sample of cells that does not receive any treatment. This serves as a baseline for normal cell behavior and health.[3][4]
-
Vehicle Control: A sample of cells treated with the same solvent (e.g., DMSO, PBS) used to dissolve the Procainamide, at the same final concentration.[5] This is crucial to ensure that the solvent itself is not causing the observed effects.
Q3: How can I be sure that the effects I see are due to Procainamide's specific activity and not just general cellular toxicity?
A3: This is a critical point. A good approach is to use a range of Procainamide concentrations and perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your primary experiment. Additionally, if a structurally related but inactive analog of Procainamide is available, it would be an excellent negative control to demonstrate specificity.[6][7]
Q4: I am using a fluorescent reporter to measure changes in ion channel activity. What specific controls do I need for the fluorescence microscopy part of my experiment?
A4: When using fluorescence, you need to control for factors related to the imaging process itself.[8] Key controls include:
-
Unlabeled Sample: A sample of cells without any fluorescent dye. This helps you identify and quantify any autofluorescence from your cells.[8][9]
-
Dye-Only Control: A sample of cells treated with the fluorescent reporter dye but not with Procainamide. This ensures the dye itself is not causing unexpected cellular changes.
-
Positive and Negative Substance Controls: Use substances known to induce and inhibit the fluorescent signal, respectively, to ensure your reporter is working as expected.[8]
Experimental Protocols & Methodologies
Protocol: Validating Procainamide Specificity using a Vehicle Control
This protocol outlines a basic experiment to differentiate the effects of Procainamide from its vehicle.
-
Cell Culture: Plate your cells of interest at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Preparation of Solutions:
-
Prepare a stock solution of Procainamide in a suitable vehicle (e.g., DMSO).
-
Prepare a working solution of Procainamide by diluting the stock solution in your cell culture medium to the final desired concentration.
-
Prepare a vehicle control solution by diluting the vehicle to the same final concentration as in the Procainamide working solution.
-
-
Treatment:
-
Untreated Group: Add only fresh cell culture medium.
-
Vehicle Control Group: Add the vehicle control solution to the cells.
-
Procainamide Group: Add the Procainamide working solution to the cells.
-
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay: Perform your downstream analysis (e.g., patch-clamp electrophysiology, fluorescence imaging, gene expression analysis).
-
Data Analysis: Compare the results from the Procainamide-treated group to both the untreated and vehicle control groups. A specific effect of Procainamide should be significantly different from both controls.
Visualizing Experimental Logic
Diagram: Logical Flow for Designing Negative Controls
This diagram illustrates the decision-making process for selecting the appropriate negative controls in a Procainamide experiment.
Caption: Decision tree for selecting appropriate negative controls.
Diagram: Procainamide's Signaling Pathway and Control Points
This diagram illustrates the mechanism of action of Procainamide and highlights where negative controls are essential to validate experimental findings.
Caption: Procainamide's mechanism and points for negative control.
References
- 1. Procainamide - Wikipedia [en.wikipedia.org]
- 2. Procainamide (Antiarrhythmic) Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. The controls that got out of control: How failed control experiments paved the way to transformative discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. biosensingusa.com [biosensingusa.com]
- 8. 5 Essential Controls For Reproducible Fluorescent Microscopy Imaging [expertcytometry.com]
- 9. Newsletter: Designing a Fluorescence Microscopy Experiment - FluoroFinder [fluorofinder.com]
Technical Support Center: Storage and Handling of Procaine and Procainamide
This technical support center provides guidance on the proper storage and handling of Procaine (B135) and Procainamide to prevent degradation. Given the similarity in their names and applications, it is crucial to distinguish between these two molecules as their stability profiles differ. This guide addresses both compounds to ensure the integrity of your research materials.
I. Procaine: Preventing Degradation During Storage
Procaine, an ester-based local anesthetic, is primarily susceptible to hydrolysis. Understanding the factors that influence its degradation is key to maintaining its stability.
Frequently Asked Questions (FAQs) about Procaine Stability
Q1: What is the primary degradation pathway for Procaine?
A1: The primary degradation pathway for procaine is the hydrolysis of its ester linkage. This reaction breaks down procaine into para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE).[1][2][3] This process is significantly influenced by pH and temperature.[1][4]
Q2: What are the optimal storage conditions for Procaine?
A2: To ensure the stability of procaine, it is recommended to store it at room temperature for short-term use and at 4°C for long-term storage.[5] It is also crucial to protect the compound from light and moisture.[5][6] Studies have shown that procaine hydrochloride in a solution, when protected from light and stored in glass vials, is chemically stable for at least 168 days at both 22°C and 4°C.[7][8]
Q3: How does pH affect the stability of Procaine?
A3: Aqueous solutions of procaine hydrochloride exhibit the greatest stability in the pH range of 3 to 5.[7] The rate of hydrolysis increases in more acidic or alkaline conditions.
Q4: Are there other degradation pathways for Procaine besides hydrolysis?
A4: While hydrolysis is the most significant degradation pathway, oxidation of procaine can also occur. A kinetic study has been reported on the oxidation of procaine hydrochloride by sodium N-chlorobenzenesulfonamide.[9]
Troubleshooting Common Issues in Procaine Storage
Problem: I've noticed a discoloration or precipitation in my Procaine solution.
Possible Cause & Solution:
-
Degradation: Discoloration or precipitation can be a sign of procaine degradation into its less soluble components, such as PABA.
-
Improper Storage: This is often a result of exposure to light, elevated temperatures, or storage at an inappropriate pH.
-
Solution: Discard the solution. For future preparations, ensure the solution is stored in a light-protected container, at the recommended temperature (4°C for long-term storage), and that the pH is maintained between 3 and 5.
Problem: My experimental results are inconsistent when using a stored Procaine solution.
Possible Cause & Solution:
-
Loss of Potency: Inconsistent results may be due to a decrease in the concentration of active procaine due to degradation.
-
Solution: It is recommended to use freshly prepared solutions whenever possible. If solutions must be stored, their stability should be verified. A stability-indicating HPLC method can be used to determine the concentration of procaine and its degradation products.
Quantitative Data on Procaine Degradation
| Parameter | Condition | Observation | Reference |
| Storage Temperature | 4°C (refrigerated) | Stable for at least 168 days (in glass vials, protected from light). | [7][8] |
| 22°C (room temperature) | Stable for at least 168 days (in glass vials, protected from light). | [7][8] | |
| 40°C / 75% RH | The content of procaine hydrochloride injection gradually decreased by 10% in 6 months. | [10] | |
| pH | 3 - 5 | Optimal pH range for stability in aqueous solutions. | [7] |
Experimental Protocols
Stability-Indicating HPLC Method for Procaine
This method can be used to separate and quantify procaine from its primary degradation product, p-aminobenzoic acid (PABA).
-
Column: µBondapak C18
-
Mobile Phase: A mixture of methanol (B129727) and 1% acetic acid (40:60 v/v).
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare standard solutions of procaine and PABA of known concentrations.
-
Prepare the sample solution by diluting the procaine formulation to be tested.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the separation of procaine and PABA. The retention times will be distinct for each compound.
-
Quantify the amount of procaine and PABA in the sample by comparing the peak areas to the standard curves.
-
This method is simple, accurate, and does not require an extraction procedure.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. cjhp-online.ca [cjhp-online.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Investigation on stability of procaine hydrochloride injection [yxsj.smmu.edu.cn]
- 11. Stability of procaine in aqueous systems - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Procamine Autofluorescence in Microscopy
Disclaimer: The term "procamine" does not correspond to a known fluorescent dye or probe in standard microscopy literature. It is possible that this is a proprietary name, a misspelling, or a reference to a related class of molecules. This guide will focus on troubleshooting autofluorescence in the context of studying protamines and polyamines , as these are common subjects in biological fluorescence microscopy and may be the intended topic of your query. The principles and techniques described here are broadly applicable to managing autofluorescence in a variety of experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in microscopy?
Autofluorescence is the natural emission of light by biological structures when they are excited by light. This intrinsic fluorescence can originate from various endogenous molecules within cells and tissues, such as collagen, elastin (B1584352), NADH, and lipofuscin.[1] In fluorescence microscopy, this native fluorescence can be problematic as it can obscure the signal from the specific fluorescent probes being used, leading to a low signal-to-noise ratio, false positives, and inaccurate data interpretation.
Q2: What are the common sources of autofluorescence when studying proteins like protamines or other cellular components?
Common sources of autofluorescence in biological samples include:
-
Endogenous Molecules: Molecules like NADH, flavins, collagen, and elastin are naturally fluorescent.[1] Lipofuscin, a pigment that accumulates with age, is also a significant source of autofluorescence.[2]
-
Fixation: Aldehyde-based fixatives such as formaldehyde (B43269) and glutaraldehyde (B144438) can react with amines in tissues to create fluorescent products. Glutaraldehyde is known to cause more intense autofluorescence than formaldehyde.[3]
-
Cell Culture Media: Some components in cell culture media, like phenol (B47542) red and fetal bovine serum (FBS), can contribute to background fluorescence.[4]
-
Dead Cells: Dead cells tend to exhibit higher levels of autofluorescence compared to healthy, living cells.[4]
Q3: How can I determine if what I'm seeing is autofluorescence or a true signal from my fluorescent probe?
The most straightforward method is to prepare an unstained control sample. This sample should undergo all the same processing steps as your experimental samples, including fixation and permeabilization, but without the addition of any fluorescent labels.[1] By imaging this unstained control using the same microscope settings, you can observe the baseline level and spectral properties of the autofluorescence in your sample.[1]
Troubleshooting Guides
Issue 1: High background fluorescence is obscuring my target signal.
Cause: This is a classic sign of autofluorescence. The unwanted background signal can originate from the tissue itself, the fixation method, or other reagents.
Solutions:
-
Optimize Sample Preparation:
-
Fixation: If using aldehyde-based fixatives, try to reduce the fixation time to the minimum necessary for adequate preservation.[5] Alternatively, consider switching to an organic solvent fixative like ice-cold methanol (B129727) or ethanol, which often induce less autofluorescence.[4][6]
-
Perfusion: For tissue samples, perfusing with phosphate-buffered saline (PBS) before fixation can help to remove red blood cells, which are a major source of autofluorescence due to heme.[7]
-
Cell Viability: In cell culture experiments, ensure a high percentage of viable cells, as dead cells are more autofluorescent.[4]
-
-
Employ Chemical Quenching Methods:
-
Several chemical reagents can be used to reduce autofluorescence after fixation. The choice of quencher depends on the source of the autofluorescence.
-
| Quenching Agent | Target Autofluorescence | Application Notes |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced | Treat with 0.1-1 mg/mL in PBS for 10-30 minutes. It is effective for reducing background from formaldehyde and glutaraldehyde fixation but can sometimes have mixed results or damage tissue. |
| Sudan Black B | Lipofuscin | This is a lipophilic dye that is effective at quenching lipofuscin autofluorescence.[6] |
| TrueBlack® | Lipofuscin and other sources | A commercially available quencher designed to reduce autofluorescence from multiple sources.[6] |
-
Choose the Right Fluorophore:
Issue 2: My fluorescent signal is weak and difficult to distinguish from the background.
Cause: A weak signal can be due to a low concentration of the target molecule, inefficient labeling, or photobleaching. When combined with autofluorescence, the signal-to-noise ratio can be very poor.
Solutions:
-
Amplify Your Signal:
-
Indirect Immunofluorescence: Use a primary antibody followed by a fluorescently labeled secondary antibody. Multiple secondary antibodies can bind to a single primary antibody, amplifying the signal.[8]
-
Tyramide Signal Amplification (TSA): This is a highly sensitive method that can significantly boost the fluorescent signal, making it particularly useful for detecting low-abundance targets.[9]
-
-
Optimize Imaging Parameters:
-
Increase Fluorophore Concentration: Titrate the concentration of your fluorescent probe or antibody to find the optimal balance between a strong signal and minimal background.[10]
-
Microscope Settings: Adjust the microscope settings, such as laser power and detector gain, to maximize the signal from your fluorophore while minimizing the contribution from autofluorescence.[11] Be mindful that high laser power can lead to photobleaching and phototoxicity.
-
-
Use Spectral Imaging and Linear Unmixing:
-
If you have access to a spectral confocal microscope, you can use a technique called spectral unmixing.[1] This involves acquiring the emission spectrum of the autofluorescence from an unstained control sample and then using software to computationally subtract this spectral signature from your experimental images.[1][6]
-
Issue 3: I am observing signs of cell stress or death during live-cell imaging.
Cause: This is likely due to phototoxicity, where the illumination light used for exciting the fluorophores damages the cells. Photoexcited fluorophores can also generate reactive oxygen species that are harmful to cellular components.
Solutions:
-
Minimize Light Exposure:
-
Reduce Illumination Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal.
-
Decrease Exposure Time: Use the shortest possible exposure times for image acquisition.
-
Time-Lapse Imaging: For time-lapse experiments, increase the interval between image acquisitions to give the cells time to recover.
-
-
Optimize Experimental Conditions:
-
Use Phenol Red-Free Media: For live-cell imaging, use a culture medium that does not contain phenol red, as it can contribute to background fluorescence and phototoxicity.[4]
-
Consider Photoprotective Agents: Adding antioxidants or other photoprotective agents to the imaging medium can help to reduce phototoxicity.[11]
-
Experimental Protocols
General Immunofluorescence Staining Protocol to Minimize Autofluorescence
This protocol provides a general workflow for immunofluorescence staining of cultured cells, with steps to mitigate autofluorescence.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS (if required for intracellular targets)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody (diluted in Blocking Buffer)
-
Fluorophore-conjugated Secondary Antibody (diluted in Blocking Buffer)
-
Quenching Solution (optional): 0.1% Sodium Borohydride in PBS
-
Mounting Medium with Antifade
Procedure:
-
Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.
-
Washing: Gently wash the cells three times with PBS to remove culture medium.
-
Fixation:
-
For PFA fixation: Incubate cells with 4% PFA for 15 minutes at room temperature.
-
For Methanol fixation: Incubate cells with ice-cold methanol for 10 minutes at -20°C.
-
-
Washing: Wash the cells three times with PBS.
-
(Optional) Quenching: If using PFA fixation, incubate the cells with 0.1% Sodium Borohydride in PBS for 10 minutes to reduce aldehyde-induced autofluorescence. Wash three times with PBS.
-
Permeabilization: If your target protein is intracellular, incubate the cells with Permeabilization Buffer for 10 minutes. Wash three times with PBS.
-
Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody at the optimal dilution overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody at the optimal dilution for 1 hour at room temperature. Protect the samples from light from this point onwards.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto glass slides using a mounting medium containing an antifade reagent.
-
Imaging: Image the samples using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.
Visualizations
Caption: A workflow for troubleshooting autofluorescence in microscopy.
Caption: Decision-making process for selecting a suitable fluorophore to minimize autofluorescence interference.
References
- 1. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 2. Recent Advances in Fluorescent Methods for Polyamine Detection and the Polyamine Suppressing Strategy in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Procaine effect on human erythrocyte membrane explored by atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Profiling polyamine–protein interactions in live cells through photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent Dyes | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 8. Troubleshooting Fluorescence Microscopy Experiments | The Scientist [the-scientist.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 11. Fluorescence turn-on detection of protamine based on aggregation-induced emission enhancement characteristics of 4-(6′-carboxyl)hexyloxysalicylaldehyde azine - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Small Molecule Inhibitors
Topic: Why is Procamine not inhibiting its target?
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering issues with the efficacy of their small molecule inhibitor, "this compound." Initial searches for "this compound" did not yield a specific compound with this identifier. It is possible that this is a novel compound, a proprietary name, or a potential misspelling of a known drug, such as Procainamide .
This guide provides a comprehensive troubleshooting framework applicable to any small molecule inhibitor, followed by specific information for Procainamide.
General Troubleshooting Guide for Small Molecule Inhibitors
When an inhibitor fails to show the expected activity, a systematic approach is necessary to identify the root cause. The issue can typically be traced back to one of three areas: the compound itself, the experimental setup, or the biological system.
Frequently Asked Questions (FAQs)
Q1: My inhibitor is not showing any effect. Where do I start?
A1: Start by verifying the integrity of your inhibitor stock solution. Improper storage or handling can lead to degradation. Then, systematically review your experimental protocol, including concentrations, incubation times, and controls.
Q2: How can I be sure my compound is stable and soluble in my assay?
A2: Many small molecules have limited solubility in aqueous buffers and can degrade over time, especially when exposed to light, repeated freeze-thaw cycles, or non-optimal pH.[1] It is crucial to prepare fresh dilutions from a validated stock solution for each experiment and to ensure the final concentration of any organic solvent (like DMSO) is low and consistent across all samples.[2]
Q3: Could the problem be with my target protein or cell line?
A3: Yes. Lack of target expression, mutations in the target protein, or cellular mechanisms like drug efflux pumps can all contribute to a lack of inhibitor efficacy.[3] It's important to validate your biological system.
Troubleshooting Workflow
The following workflow provides a step-by-step process to diagnose why your inhibitor may not be working.
Caption: A systematic workflow for troubleshooting lack of inhibitor activity.
Potential Causes of Inhibitor Failure
The table below summarizes common reasons why a small molecule inhibitor might not show activity, categorized by the source of the problem.
| Category | Potential Cause | Suggested Action |
| Compound-Related | Degradation | Prepare a fresh stock solution from solid material. Verify purity and integrity using HPLC or LC-MS.[4] |
| Low Solubility | Check the recommended solvent. Use sonication or gentle warming to dissolve. Ensure the final solvent concentration in the assay is low (e.g., <0.5% DMSO).[5] | |
| Incorrect Concentration | Verify all calculations and ensure pipettes are calibrated. Perform a dose-response experiment.[2] | |
| Experimental Setup | Suboptimal Incubation Time | Perform a time-course experiment to determine the optimal duration of treatment. |
| Assay Artifacts | Ensure the assay is in the linear range and that the inhibitor is not interfering with the detection method (e.g., fluorescence).[6] | |
| Inappropriate pH or Temperature | Verify that the pH and temperature of the assay buffer are optimal for enzyme activity and compound stability. | |
| Biological System | Low or No Target Expression | Confirm the presence of the target protein in your cell line or tissue using methods like Western blotting or qPCR. |
| Target Mutation | Sequence the target gene to check for mutations that could prevent inhibitor binding.[3] | |
| Low Cell Permeability | For cell-based assays, confirm that the inhibitor can cross the cell membrane. Charged molecules are often not cell-permeable.[7] | |
| Drug Efflux | The cells may be actively removing the inhibitor through efflux pumps (e.g., P-glycoprotein). |
Specific Information for Procainamide
If "this compound" is a misspelling of Procainamide , the following information is relevant. Procainamide is a Class 1A antiarrhythmic agent.[8]
Primary Target and Mechanism of Action:
Procainamide's primary target is the voltage-gated sodium channels in cardiomyocytes.[9][10] By blocking these channels, it slows the influx of sodium ions, which in turn:
-
Decreases the rate of depolarization of the cardiac action potential.[10]
-
Prolongs the action potential duration.[8]
-
Slows the conduction velocity in the heart.[11]
It also has a moderate blocking effect on potassium channels.[10]
Potential Signaling Pathway and Points of Inhibition Failure
Caption: Mechanism of action for Procainamide and potential reasons for its failure to inhibit sodium channels.
Troubleshooting Procainamide-Specific Issues
| Issue | Description | Troubleshooting Steps |
| State-Dependent Blockade | Procainamide preferentially binds to open and inactivated sodium channels.[9] If the channels in your experimental system are predominantly in the closed state, the inhibitory effect will be reduced. | Ensure your experimental conditions (e.g., cell depolarization protocol) favor the open or inactivated state of the sodium channels. |
| Channel Subtype Expression | Different tissues and cell lines express different subtypes of sodium channels. Procainamide's potency can vary between subtypes. | Confirm that your cells express a Procainamide-sensitive sodium channel subtype (e.g., Nav1.5 in cardiac cells). |
| Metabolism | Procainamide is metabolized in the liver (CYP2D6-mediated) to an active metabolite, N-acetylprocainamide (NAPA), which has different properties.[9] In in-vivo or long-term cell culture experiments, metabolism could alter the observed effects. | Be aware of potential metabolic conversion. If possible, test the activity of NAPA as a control. |
Experimental Protocols
Protocol: Validating Procainamide Stock Solution
-
Preparation: Prepare a 10 mM stock solution of Procainamide hydrochloride in sterile, nuclease-free water.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes in amber tubes to protect from light.
-
Storage: Store aliquots at -20°C for short-term use or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Quality Control: Before use in a critical experiment, thaw a new aliquot and analyze its purity and concentration via HPLC or LC-MS. Compare the results to the manufacturer's certificate of analysis.
This guide provides a structured approach to identifying why "this compound" or any small molecule inhibitor may not be working as expected. By systematically evaluating the compound, the experimental setup, and the biological system, researchers can efficiently diagnose and resolve the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical Inhibitor Characteristics to Consider [sigmaaldrich.com]
- 8. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Procainamide - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Procainamide Hydrochloride? [synapse.patsnap.com]
- 11. labeling.pfizer.com [labeling.pfizer.com]
Validation & Comparative
Validating the Biological Activity of Procamine: A Comparative Guide for Researchers
The term "Procamine" can be ambiguous and may refer to several distinct chemical entities. This guide provides a comparative framework for validating the biological activities of the two most prominent possibilities: the antiarrhythmic drug Procainamide and the local anesthetic Procaine . Both compounds have also been investigated for their secondary anti-cancer properties as DNA demethylating agents. Additionally, we will briefly address a lesser-known peptide also referred to as This compound .
This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data comparison tables, and pathway visualizations to objectively assess the performance of these compounds against relevant alternatives.
Part 1: Validating the Biological Activity of Procainamide
Procainamide is primarily known for its role as a Class IA antiarrhythmic agent. Its main biological activity is the blockade of sodium channels in cardiomyocytes.[1][2] More recently, it has been identified as a non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), giving it potential applications in epigenetic cancer therapy.[3][4]
Data Presentation: Procainamide vs. Alternatives
To validate Procainamide's efficacy, its performance should be benchmarked against other well-established compounds. For its antiarrhythmic properties, a comparison with other Class I and Class III antiarrhythmic drugs is appropriate. For its DNA demethylating activity, it should be compared with known epigenetic modulators.
| Compound | Primary Target(s) | On-Target Potency | Key Off-Target(s) | Notes |
| Procainamide | Voltage-gated sodium channels (INa), IKr potassium channels[1] | Therapeutic plasma concentration: 4–12 µg/ml[5] | DNA Methyltransferase 1 (DNMT1)[3] | Metabolized to the active metabolite N-acetylprocainamide (NAPA), which has Class III antiarrhythmic activity.[5] Can induce a lupus-like syndrome.[1] |
| Amiodarone | Multiple ion channels (Na+, K+, Ca2+), α- and β-adrenergic receptors | Effective for a broad spectrum of tachyarrhythmias | Thyroid hormone metabolism, potential for pulmonary and hepatic toxicity | A common antiarrhythmic medication used to suppress ventricular arrhythmia.[6] |
| 5-Azacytidine | DNA Methyltransferases (DNMTs) | Potent inhibitor of DNA methylation | Incorporation into DNA and RNA, leading to cytotoxicity | A nucleoside analog and established DNA demethylating agent used in cancer therapy. Provides a benchmark for epigenetic modification efficacy. |
| Lidocaine | Voltage-gated sodium channels (INa) | Used for ventricular arrhythmias.[6] | Central nervous system toxicity at high doses | A Class IB antiarrhythmic, it has a different kinetic profile of sodium channel blockade compared to Procainamide.[6] |
Experimental Protocols
This protocol assesses the effect of Procainamide on the cardiac sodium current (INa) in isolated cardiomyocytes.
Objective: To quantify the inhibitory effect of Procainamide on voltage-gated sodium channels.
Methodology:
-
Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., adult rat or guinea pig) using enzymatic digestion.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Use a pipette solution containing (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
The external bath solution should contain (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Hold the cell membrane potential at -100 mV.
-
Elicit sodium currents by applying depolarizing voltage steps (e.g., to -20 mV for 50 ms).
-
-
Data Acquisition:
-
Record baseline sodium currents in the absence of the drug.
-
Perfuse the cells with increasing concentrations of Procainamide.
-
Record the sodium current at each concentration until a steady-state block is achieved.
-
-
Analysis:
-
Measure the peak inward sodium current at each concentration.
-
Normalize the current to the baseline and plot a dose-response curve.
-
Calculate the IC50 value, representing the concentration at which Procainamide inhibits 50% of the sodium current.
-
This protocol measures the change in global 5-methylcytosine (B146107) (5-mC) levels in a cancer cell line following treatment with Procainamide.
Objective: To determine if Procainamide reduces the overall level of DNA methylation in cultured cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture a human cancer cell line (e.g., HCT116 colorectal cancer cells) in appropriate media.
-
Treat the cells with various concentrations of Procainamide (e.g., 0.1 to 1 mM) for 72-96 hours, changing the media with fresh drug every 24 hours.[7] Include a known DNMT inhibitor like 5-Azacytidine as a positive control.
-
-
DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.
-
Global Methylation Quantification:
-
Use a global DNA methylation ELISA kit. These kits typically involve coating the DNA onto a plate, then using an antibody specific for 5-methylcytosine for detection.
-
Follow the manufacturer's protocol to quantify the amount of 5-mC in each sample.
-
-
Analysis:
-
Calculate the percentage of 5-mC relative to the total DNA for each treatment condition.
-
Compare the 5-mC levels in Procainamide-treated cells to untreated controls and the positive control. A significant reduction indicates demethylating activity.
-
Mandatory Visualizations
Caption: Procainamide's anti-arrhythmic mechanism of action.
Caption: Workflow for validating Procainamide's demethylating activity.
Part 2: Validating the Biological Activity of Procaine
Procaine is a local anesthetic of the amino ester group, acting primarily by blocking voltage-gated sodium channels in nerve fibers.[8] Similar to Procainamide, it has also been shown to be a DNA-demethylating agent with growth-inhibitory effects in cancer cells.[9]
Data Presentation: Procaine vs. Alternatives
Procaine's performance as a local anesthetic can be compared to other commonly used agents. Its anti-cancer activity can be benchmarked against dedicated epigenetic drugs.
| Compound | Primary Target(s) | On-Target Potency (IC50) | Key Off-Target(s) | Notes |
| Procaine | Voltage-gated sodium channels[10] | 60-200 µM[10] | DNA Methyltransferase 1 (DNMT1)[10] | Slower onset and shorter duration of action compared to amide anesthetics.[11] Metabolized to PABA, which can cause allergic reactions.[12] |
| Lidocaine | Voltage-gated sodium channels | ~20 µM for open-channel block[10] | Other ion channels at high concentrations | An amide-type local anesthetic, generally considered more potent and less allergenic than Procaine.[12] |
| 5-Azacytidine | DNA Methyltransferases (DNMTs) | Potent inhibitor of DNA methylation | Incorporation into DNA and RNA, leading to cytotoxicity | The gold standard for comparing the efficacy of new non-nucleoside DNMT inhibitors like Procaine. |
| Bupivacaine | Voltage-gated sodium channels | Highly potent | Potential for cardiotoxicity | A long-acting amide-type local anesthetic.[13] |
Experimental Protocols
This is a common preclinical assay to measure the analgesic (anesthetic) effect of a substance.
Objective: To assess the duration and intensity of Procaine's local anesthetic effect in a rodent model.
Methodology:
-
Animal Model: Use adult mice or rats.
-
Baseline Measurement: Determine the baseline tail-flick latency by applying a focused beam of heat to the animal's tail and measuring the time it takes for the animal to flick its tail away.
-
Drug Administration: Administer Procaine via subcutaneous injection into the base of the tail. Include a vehicle control group and a positive control group (e.g., Lidocaine).
-
Post-Treatment Measurement: Measure the tail-flick latency at several time points after injection (e.g., 5, 15, 30, 60, 90, and 120 minutes). A cut-off time is set to prevent tissue damage.
-
Analysis:
-
Calculate the percentage of maximum possible effect (%MPE) for each time point.
-
Compare the %MPE and the duration of action for Procaine against the control groups.
-
This protocol uses bisulfite sequencing to examine the methylation status of a specific gene's promoter region that is known to be silenced by hypermethylation in cancer.
Objective: To determine if Procaine can reverse the hypermethylation of a specific tumor suppressor gene promoter.
Methodology:
-
Cell Culture and Treatment: As described for Procainamide, treat a relevant cancer cell line (e.g., MCF-7 breast cancer cells) with Procaine.[9]
-
DNA Extraction: Extract genomic DNA from treated and untreated cells.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the promoter region of a target gene (e.g., RARβ2) using primers specific for the bisulfite-converted DNA.[9]
-
Sequencing: Sequence the PCR products.
-
Analysis:
-
Analyze the sequencing data to determine the methylation status of each CpG site in the promoter region.
-
Compare the methylation patterns between Procaine-treated and untreated cells. A decrease in the number of methylated CpG sites in the treated group indicates demethylating activity.
-
Mandatory Visualizations
References
- 1. Procainamide - Wikipedia [en.wikipedia.org]
- 2. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Procainamide is a specific inhibitor of DNA methyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Procainamide inhibits DNA methyltransferase in a human T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic drug monitoring: antiarrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Procaine inhibits the proliferation and DNA methylation in human hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. droracle.ai [droracle.ai]
Procainamide vs. Lidocaine: A Comparative Efficacy Guide for Arrhythmia Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Procainamide (B1213733) and Lidocaine (B1675312) in the management of cardiac arrhythmias, supported by experimental data. Detailed methodologies of key experiments are provided to facilitate critical evaluation and further research.
I. Overview of Compounds
Procainamide is a Class Ia antiarrhythmic agent that blocks both open sodium channels and potassium channels.[1][2] This dual action prolongs the cardiac action potential duration and slows conduction velocity, making it effective against a range of supraventricular and ventricular arrhythmias.[1]
Lidocaine is a Class Ib antiarrhythmic drug that primarily blocks sodium channels, particularly in their open or inactivated state.[3][4][5] Its action is more pronounced in ischemic or depolarized myocardial cells, where it shortens the action potential duration and suppresses automaticity.[3][6]
II. Comparative Efficacy Data
The following tables summarize quantitative data from clinical studies comparing the efficacy of intravenous Procainamide and Lidocaine in terminating sustained monomorphic ventricular tachycardia (SMVT).
Table 1: Efficacy in Terminating Sustained Monomorphic Ventricular Tachycardia (SMVT)
| Study | Drug | Number of Patients/Episodes | Efficacy (Termination of VT) | p-value |
| Gorgels AP, et al. (1996)[7] | Procainamide | 15 patients | 80% (12/15) | <0.01 |
| Lidocaine | 14 patients | 21% (3/14) | ||
| de la Serna, F. et al. (Retrospective)[8] | Procainamide | 70 episodes | 75.7% (53/70) | <0.001 |
| Lidocaine | 20 episodes | 35.0% (7/20) | ||
| Ujike, Y. et al. (Post-MI)[9] | Procainamide | 29 patients (Sustained VT) | 52% (15/29) | <0.01 |
| Lidocaine | Not specified | 0% |
Table 2: Electrophysiological Effects
| Parameter | Procainamide | Lidocaine |
| QRS Interval | Significant lengthening[7] | No significant change[7] |
| QT Interval | Significant lengthening[7] | No significant change[7] |
| Effective Refractory Period | Prolonged[9] | No significant effect[9] |
| Action Potential Duration | Prolonged | Shortened[6] |
III. Experimental Protocols
Detailed methodologies for key comparative studies are outlined below.
1. Gorgels AP, et al. (1996) - Randomized Parallel Study [7]
-
Objective: To compare the efficacy of procainamide and lidocaine in terminating spontaneous monomorphic ventricular tachycardia.
-
Patient Population: Patients with spontaneously occurring, hemodynamically tolerated monomorphic VT. Patients with acute myocardial infarction were excluded.
-
Methodology:
-
Procainamide Group (n=15): Intravenous infusion of 10 mg/kg at a rate of 100 mg/min.
-
Lidocaine Group (n=14): Intravenous bolus of 1.5 mg/kg over 2 minutes.
-
-
Endpoint: Termination of ventricular tachycardia.
2. de la Serna, F. et al. - Retrospective Analysis [8]
-
Objective: To retrospectively assess the efficacy of procainamide and lidocaine in terminating SMVT.
-
Patient Population: 90 patients with SMVT who were alert and responsive.
-
Methodology:
-
Procainamide: Mean dose of 358 +/- 50 mg.
-
Lidocaine: Mean dose of 81 +/- 30 mg.
-
-
Endpoint: Termination of SMVT.
3. Ujike, Y. et al. - Post Myocardial Infarction Study [9]
-
Objective: To study the effects of procainamide and lidocaine on electrically inducible ventricular tachycardia in post-myocardial infarction patients.
-
Patient Population: 47 patients approximately 1.5 months after myocardial infarction.
-
Methodology: Programmed ventricular stimulation was used to induce VT before and after drug administration.
-
Procainamide: Mean dose of 1050 mg, resulting in a mean plasma concentration of 7.5 µg/mL.
-
Lidocaine: Mean dose of 161 mg, resulting in a mean plasma concentration of 3.1 µg/mL.
-
-
Endpoint: Suppression of inducible sustained or non-sustained VT.
IV. Signaling Pathways and Mechanisms of Action
Procainamide Signaling Pathway
Procainamide exerts its antiarrhythmic effect by blocking voltage-gated sodium (Na+) channels and, to a lesser extent, potassium (K+) channels in cardiomyocytes.[1] This dual blockade alters the cardiac action potential.
References
- 1. Procainamide - Wikipedia [en.wikipedia.org]
- 2. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nursingcenter.com [nursingcenter.com]
- 4. Lidocaine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Lidocaine? [synapse.patsnap.com]
- 6. Lidocaine as an anti‐arrhythmic drug: Are there any indications left? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of procainamide and lidocaine in terminating sustained monomorphic ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of procainamide and lidocaine in terminating sustained monomorphic ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of procainamide and lidocaine on electrically inducible ventricular tachycardia studied with programmed ventricular stimulation in post myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Procainamide's specificity against its primary and related molecular targets. Procainamide, a well-established antiarrhythmic agent, has garnered renewed interest for its role as an epigenetic modifier. Understanding its activity profile is crucial for both its clinical application and its potential in drug development.
Executive Summary
Procainamide is a bi-functional molecule, primarily known for its blockade of cardiac sodium channels, which underlies its antiarrhythmic properties.[1][2] However, it is also a specific and potent inhibitor of DNA methyltransferase 1 (DNMT1), an enzyme crucial for maintaining DNA methylation patterns and a key target in cancer research.[3][4] This dual activity presents both therapeutic opportunities and potential off-target effects that warrant careful consideration. This guide presents a quantitative comparison of Procainamide's potency against these targets and provides the necessary experimental context.
Data Presentation: Procainamide Activity Profile
The following table summarizes the inhibitory activity of Procainamide against its key targets. The IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are presented to provide a standardized measure of potency.
| Target | Alternative Name | Compound | IC50 | Ki | Organism | Notes |
| Voltage-gated sodium channel | Nav1.5 | Procainamide | - | - | Homo sapiens | Primary antiarrhythmic target. Blocks the open state of the channel.[1][2] |
| DNA methyltransferase 1 | DNMT1 | Procainamide | - | 7.2 µM | Homo sapiens | Specific inhibitor, affects hemimethylated DNA.[3][4] |
| Rapidly activating delayed rectifier potassium channel | IKr / hERG | Procainamide | - | - | Homo sapiens | Contributes to its antiarrhythmic effect.[1] |
Note: IC50 and Ki values can vary depending on experimental conditions. The data presented here are representative values from published literature.
Comparative Analysis with Related Compounds
Procaine, a local anesthetic structurally similar to Procainamide, has also been identified as a DNA-demethylating agent.[5] This suggests that the aminobenzamide scaffold may be a key pharmacophore for DNMT inhibition.
| Target | Compound | IC50 | Ki | Organism | Notes |
| DNA methyltransferase 1 | Procaine | - | - | Homo sapiens | Demonstrates DNA-demethylating activity and growth-inhibitory effects in cancer cells.[5][6] |
Experimental Protocols
A comprehensive understanding of the quantitative data requires insight into the methodologies used for their generation. Below are detailed protocols for key experiments cited in this guide.
In Vitro DNMT1 Inhibition Assay
This assay determines the inhibitory potential of a compound against purified DNMT1 enzyme.
-
Enzyme and Substrate Preparation: Recombinant human DNMT1 is purified. A hemimethylated DNA substrate is prepared by annealing a methylated single-stranded DNA oligonucleotide with its unmethylated complement.
-
Reaction Mixture: The reaction is typically performed in a buffer containing DNMT1, the hemimethylated DNA substrate, S-adenosyl-L-[methyl-³H]methionine (as a methyl donor), and varying concentrations of the test compound (e.g., Procainamide).
-
Incubation: The reaction mixture is incubated at 37°C to allow for the methylation reaction to proceed.
-
Quantification: The reaction is stopped, and the DNA is spotted onto a filter membrane. The unincorporated radiolabeled methyl donor is washed away. The amount of incorporated radiolabel on the DNA is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value is determined by fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
Electrophysiological Analysis of Ion Channel Blockade
Patch-clamp electrophysiology is the gold standard for assessing the effect of a compound on ion channel function.
-
Cell Culture: A stable cell line expressing the human cardiac sodium channel (Nav1.5) or the hERG potassium channel is used.
-
Patch-Clamp Recording: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane (gigaseal). The whole-cell configuration is then established, allowing for the control of the membrane potential and the recording of ionic currents.
-
Voltage Protocols: Specific voltage protocols are applied to elicit channel opening and closing. For example, to study the voltage-dependent block of sodium channels, the membrane is held at a negative potential and then depolarized to various test potentials in the presence and absence of the test compound.
-
Data Acquisition and Analysis: The ionic currents are recorded and analyzed to determine the effect of the compound on channel parameters such as peak current amplitude, activation and inactivation kinetics, and voltage-dependence of channel gating. The concentration-dependent block is measured to determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Procainamide's mechanisms of action.
Caption: Workflow for in vitro DNMT1 inhibition assay.
References
- 1. Procainamide - Wikipedia [en.wikipedia.org]
- 2. Procainamide (Antiarrhythmic) Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Procaine is a DNA-demethylating agent with growth-inhibitory effects in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Procaine inhibits the proliferation and DNA methylation in human hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods to Confirm Procainamide Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three orthogonal methods for confirming the electrophysiological findings of Procainamide (B1213733), a Class Ia antiarrhythmic agent. The primary mechanism of action of Procainamide involves the blockade of voltage-gated sodium channels (INa) and, to a lesser extent, potassium channels (IKr), leading to a slowed action potential upstroke, prolonged action potential duration (APD), and an increased effective refractory period in cardiomyocytes.[1][2] Validating these effects using independent techniques is crucial for a comprehensive understanding of its cardiac liability and therapeutic potential.
This guide will compare Patch-Clamp Electrophysiology, Voltage-Sensitive Dye (VSD) Imaging, and Multi-Electrode Array (MEA) Analysis, providing experimental protocols, comparative data, and visual workflows to aid in the selection of the most appropriate methods for your research needs.
Procainamide's Mechanism of Action
Procainamide exerts its antiarrhythmic effect by modulating the flow of ions across the cardiomyocyte membrane, primarily by blocking open sodium channels.[1] This action decreases the excitability of cardiac tissue. Additionally, its blockade of potassium channels contributes to a prolongation of the action potential duration.
Orthogonal Method 1: Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold-standard technique for studying ion channel function and cellular electrophysiology. It provides high-fidelity recordings of ionic currents and action potentials from a single cell, allowing for a detailed characterization of a drug's effect on specific ion channels.
Experimental Protocol: Whole-Cell Patch-Clamp on Cardiomyocytes
-
Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., rabbit, guinea pig) or use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Pipette Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
Internal Solution (in mM): 120 KCl, 10 HEPES, 5 EGTA, 5 Mg-ATP, pH 7.2 with KOH.
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Recording:
-
Establish a giga-ohm seal between the micropipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
In voltage-clamp mode, apply specific voltage protocols to isolate and record INa and IKr.
-
In current-clamp mode, elicit action potentials with current injections.
-
-
Drug Application: Perfuse the external solution containing various concentrations of Procainamide (e.g., 10 µM, 50 µM, 100 µM) and record the changes in ionic currents and action potential parameters.[3]
-
Data Analysis: Analyze the recordings to quantify changes in peak current amplitude, channel kinetics, action potential duration at 90% repolarization (APD90), and the maximum upstroke velocity (Vmax).
Data Presentation: Procainamide Effects (Patch-Clamp)
| Parameter | Control | Procainamide (10 µM) | Procainamide (50 µM) | Reference |
| INa Peak Current | Normalized to 100% | Significant Reduction | Further Reduction | [2] |
| IKr (hERG) IC50 | - | - | ~139 µM | [4] |
| Action Potential Duration (APD90) | Baseline (ms) | Prolongation | Greater Prolongation | [5] |
| Vmax (Action Potential Upstroke) | Baseline (V/s) | Significant Reduction | Further Reduction | [5] |
Orthogonal Method 2: Voltage-Sensitive Dye (VSD) Imaging
VSD imaging is an optical technique that allows for the simultaneous recording of action potentials from multiple sites in a cardiac preparation, such as a cardiomyocyte monolayer or an isolated heart. This method provides high spatial resolution, enabling the assessment of drug effects on action potential propagation and the identification of spatial heterogeneities in drug response.
Experimental Protocol: VSD Imaging on Cardiomyocyte Monolayers
-
Cell Culture: Culture hiPSC-CMs on glass-bottom plates to form a confluent, spontaneously beating monolayer.
-
Dye Loading:
-
Prepare a loading solution of a voltage-sensitive dye (e.g., di-4-ANEPPS) in Tyrode's solution.
-
Incubate the cardiomyocyte monolayer with the dye solution for a specified time (e.g., 5-10 minutes) at 37°C.
-
-
Imaging Setup:
-
Place the plate on the stage of an inverted microscope equipped with a high-speed camera and appropriate excitation and emission filters for the chosen VSD.
-
Maintain the preparation at 37°C.
-
-
Recording:
-
Record baseline fluorescence changes corresponding to spontaneous action potentials.
-
Use a data acquisition system to capture images at a high frame rate (e.g., >500 Hz).
-
-
Drug Application: Add Procainamide at various concentrations to the culture medium and allow for equilibration.
-
Post-Drug Recording: Record the fluorescence changes after drug application.
-
Data Analysis:
-
Process the image series to generate optical action potential traces.
-
Analyze the traces to determine changes in APD, rise time, and conduction velocity across the monolayer.
-
Data Presentation: Procainamide Effects (VSD Imaging)
| Parameter | Control | Procainamide Effect | Reference |
| Action Potential Duration (APD) | Baseline (ms) | Concentration-dependent prolongation | [6] |
| Conduction Velocity | Baseline (cm/s) | Slowing of conduction | [6] |
| Spatial Heterogeneity of APD | Homogeneous | Potential for increased heterogeneity | [6] |
Orthogonal Method 3: Multi-Electrode Array (MEA) Analysis
MEA technology provides a high-throughput platform for assessing the electrophysiological effects of compounds on networks of cardiomyocytes. By measuring extracellular field potentials, MEAs can detect changes in action potential duration, beat rate, and arrhythmogenic events, making them well-suited for cardiotoxicity screening.
Experimental Protocol: MEA Analysis on hiPSC-Cardiomyocytes
-
Plate Preparation: Coat MEA plates (e.g., 48-well) with an appropriate substrate like fibronectin.[7]
-
Cell Seeding: Seed hiPSC-CMs onto the MEA plates and culture until a spontaneously beating syncytium is formed over the electrodes.[7][8]
-
Baseline Recording:
-
Place the MEA plate into the recording system, maintained at 37°C and 5% CO2.
-
Record baseline field potentials from each well for a defined period (e.g., 10 minutes).[9]
-
-
Compound Addition: Prepare serial dilutions of Procainamide and add them to the wells in a cumulative manner, with an equilibration period after each addition.[8]
-
Post-Dose Recording: Record field potentials after each compound addition.
-
Data Analysis:
-
Use the MEA system's software to detect and analyze field potential waveforms.
-
Calculate parameters such as the field potential duration (FPD), beat rate, and the occurrence of arrhythmic events like early afterdepolarizations (EADs).
-
Correct the FPD for changes in beat rate (e.g., using Fridericia's correction) to obtain the corrected field potential duration (FPDc).[7]
-
Data Presentation: Procainamide Effects (MEA)
| Parameter | Control | Procainamide Effect | Reference |
| Corrected Field Potential Duration (FPDc) | Baseline (ms) | Concentration-dependent prolongation | [7] |
| Beat Rate | Baseline (bpm) | Variable, may decrease at higher concentrations | [8] |
| Arrhythmic Events (e.g., EADs) | Low incidence | Increased incidence at higher concentrations | [8] |
Comparison Summary
| Feature | Patch-Clamp Electrophysiology | Voltage-Sensitive Dye (VSD) Imaging | Multi-Electrode Array (MEA) Analysis |
| Principle | Direct measurement of ionic currents and membrane potential | Optical recording of membrane potential changes | Measurement of extracellular field potentials |
| Spatial Resolution | Single cell | High (cellular to tissue level) | Low (electrode level) |
| Throughput | Low | Medium | High |
| Key Outputs | I-V curves, channel kinetics, APD, Vmax | APD, conduction velocity, spatial maps | FPD, beat rate, arrhythmia detection |
| Invasiveness | High (cell dialysis) | Low (phototoxicity is a concern) | Low (non-invasive) |
| Best For | Detailed mechanistic studies of ion channel block | Assessing effects on action potential propagation and spatial heterogeneity | High-throughput screening and cardiotoxicity assessment |
By employing a combination of these orthogonal methods, researchers can gain a more robust and comprehensive understanding of Procainamide's electrophysiological effects, leading to more informed decisions in drug development and a clearer picture of its therapeutic and proarrhythmic potential.
References
- 1. Procainamide (Antiarrhythmic) Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the effect of class IA antiarrhythmic drugs on transmembrane potassium currents in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of recombinant HERG K+ channel blockade by the Class Ia antiarrhythmic drug procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular basis of the different effects of procainamide and N-acetylprocainamide on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Presynaptic and postsynaptic actions of procainamide on neuromuscular transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurofins.com [eurofins.com]
- 8. metrionbiosciences.com [metrionbiosciences.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Procainamide and its Alternatives in the Management of Cardiac Arrhythmias
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experiments is a cornerstone of scientific advancement. In the realm of pharmacology, particularly in the development and application of antiarrhythmic agents, a thorough understanding of experimental protocols and comparative efficacy is paramount. This guide provides an objective comparison of Procainamide (B1213733) with its common alternatives, Lidocaine and Amiodarone (B1667116), for the treatment of cardiac arrhythmias, supported by experimental data and detailed methodologies.
Comparative Efficacy and Safety
The following table summarizes the quantitative data from various clinical studies, offering a side-by-side comparison of Procainamide, Lidocaine, and Amiodarone in the acute treatment of ventricular tachycardia (VT).
| Parameter | Procainamide | Lidocaine | Amiodarone | Source |
| Tachycardia Termination Rate | 67% | 20-35% | 38% | [1] |
| Major Adverse Cardiac Events | 9% | Not consistently reported | 41% | [1] |
| Hypotension | 6.3% (severe) | Variable | 31.0% (severe) | [1] |
| QRS Widening | >50% is a stopping criterion | No significant change | Can occur | [2][3] |
| Time to Peak Effect (IV) | 25-60 minutes | Rapid | 1-6 hours for full effect | [4] |
Experimental Protocols
Reproducibility is contingent on meticulous adherence to established protocols. The following are detailed methodologies for the intravenous administration of Procainamide, Lidocaine, and Amiodarone in a research or clinical setting for the management of stable ventricular tachycardia.
Procainamide Administration Protocol
-
Patient Selection: Patients with hemodynamically stable monomorphic ventricular tachycardia. Exclusion criteria include known hypersensitivity, complete heart block, or pre-existing prolongation of the QRS and QT intervals.[3]
-
Dosage and Administration:
-
Loading Dose: Administer a slow intravenous infusion of 10-17 mg/kg of body weight.[4][5] The infusion rate should not exceed 20-50 mg/minute.[2][3][4] An alternative protocol is to administer 100 mg every 5 minutes until the arrhythmia is suppressed or the maximum dose is reached.[4]
-
Maximum Dose: The total loading dose should not exceed 17 mg/kg.[2][3]
-
Maintenance Infusion: Following the loading dose, a continuous infusion of 1-4 mg/minute can be initiated to maintain therapeutic levels.[3][6]
-
-
Monitoring:
-
Continuous electrocardiogram (ECG) monitoring is essential.
-
Blood pressure should be monitored every 5-15 minutes during the infusion.
-
-
Termination Criteria: The infusion should be stopped immediately if any of the following occur:
Lidocaine Administration Protocol
-
Patient Selection: Patients with ventricular arrhythmias, particularly in the context of myocardial ischemia.
-
Dosage and Administration:
-
Initial Bolus: Administer an initial intravenous bolus of 1-1.5 mg/kg.[7][8][9][10][11]
-
Repeat Bolus: If the arrhythmia persists, a repeat bolus of 0.5-0.75 mg/kg can be administered every 5-10 minutes, with a maximum total dose of 3 mg/kg.[8][10][11]
-
Maintenance Infusion: After a successful bolus, a continuous infusion of 1-4 mg/minute (20-50 mcg/kg/min) should be started.[7][9][10][11]
-
-
Monitoring:
-
Continuous ECG monitoring.
-
Monitor for signs of central nervous system toxicity (e.g., drowsiness, confusion, seizures).
-
-
Dose Adjustments: Reduce the infusion rate in patients with congestive heart failure, liver disease, or in patients over 70 years of age.[7][9]
Amiodarone Administration Protocol
-
Patient Selection: Patients with a wide range of supraventricular and ventricular tachyarrhythmias.
-
Dosage and Administration:
-
Loading Dose (IV): Administer 150 mg over the first 10 minutes.[12][13] This can be followed by a slow infusion of 1 mg/minute for 6 hours, and then a maintenance infusion of 0.5 mg/minute.[12][13]
-
Oral Loading: An oral loading regimen can also be used, typically starting with 800-1600 mg/day in divided doses until a total of 10g is reached.[12]
-
Maintenance Dose (Oral): The typical oral maintenance dose is 200-400 mg daily.[12]
-
-
Monitoring:
-
Administration Considerations: For peripheral IV administration, the concentration should not exceed 2 mg/mL to reduce the risk of phlebitis.[12] A central venous catheter is preferred for continuous infusions.[14]
Mechanism of Action: Signaling Pathway
The following diagram illustrates the primary mechanism of action of Procainamide on the cardiac myocyte.
Caption: Mechanism of action of Procainamide on cardiac ion channels.
This guide provides a foundational comparison to aid researchers in their experimental design and interpretation. The reproducibility of findings with these agents is dependent on the precise execution of these and other published protocols. It is crucial to consult the primary literature for the most detailed and study-specific methodologies.
References
- 1. Randomized comparison of intravenous procainamide vs. intravenous amiodarone for the acute treatment of tolerated wide QRS tachycardia: the PROCAMIO study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Procainamide in ACLS [aclsonline.us]
- 3. Procainamide Pharmacology - ACLS Wiki [proacls.com]
- 4. pharmacyacute.com [pharmacyacute.com]
- 5. Procainamide [handbook.bcehs.ca]
- 6. drugs.com [drugs.com]
- 7. droracle.ai [droracle.ai]
- 8. hexiapharm.com [hexiapharm.com]
- 9. droracle.ai [droracle.ai]
- 10. reference.medscape.com [reference.medscape.com]
- 11. Lidocaine [aclsonline.us]
- 12. droracle.ai [droracle.ai]
- 13. Amiodarone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
Comparative Analysis of Procainamide and its Alternatives in Dose-Response Relationships for Antiarrhythmic Activity
A Note on "Procamine": Initial searches for the compound "this compound" did not yield sufficient data for a comprehensive dose-response analysis. It is presumed that the intended subject of this guide is Procainamide (B1213733) , a well-established antiarrhythmic drug with a similar name and extensive available literature. This guide will proceed under that assumption.
This comparison guide provides a detailed analysis of the dose-response characteristics of procainamide and its common alternatives—lidocaine (B1675312), amiodarone (B1667116), and quinidine—used in the management of cardiac arrhythmias. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective comparison of these compounds based on experimental data.
Quantitative Dose-Response Data
The following table summarizes the available quantitative data for procainamide and its alternatives. The potency of these drugs, often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), can vary depending on the specific ion channel subtype and experimental conditions.
| Drug | Class (Vaughan-Williams) | Mechanism of Action | IC50/EC50 | Therapeutic Plasma Concentration | Common Intravenous Loading Dose |
| Procainamide | Ia | Blocks open sodium (Na+) channels and some potassium (K+) channels | Not consistently reported in searches | 4-10 mcg/mL | 10-17 mg/kg at 20-50 mg/min[1] |
| Lidocaine | Ib | Blocks inactivated sodium (Na+) channels | 42 µM (TTXs Na+ channels)[2], 210 µM (TTXr Na+ channels)[2] | 1.5-5 mcg/mL | 1-1.5 mg/kg over 2-3 minutes |
| Amiodarone | III (with properties of I, II, & IV) | Primarily blocks potassium (K+) channels; also blocks Na+, Ca2+ channels, and β-adrenergic receptors | Not consistently reported in searches | 1.5-2.5 mcg/mL | 150 mg over 10 minutes, followed by infusion[3] |
| Quinidine | Ia | Blocks open sodium (Na+) channels and various potassium (K+) channels | Not consistently reported in searches | 2-5 mcg/mL | 6-10 mg/kg over 20-30 minutes |
Experimental Protocols
Generation of a Dose-Response Curve via Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the methodology for determining the inhibitory effect of a compound on cardiac sodium channels (e.g., Nav1.5), a primary target for many antiarrhythmic drugs.
1. Cell Preparation:
-
Culture a stable cell line expressing the human cardiac sodium channel (e.g., HEK293 cells transfected with SCN5A).
-
On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution.
-
Plate the dissociated cells onto glass coverslips in a recording chamber and allow them to adhere.
2. Electrophysiological Recording Setup:
-
Mount the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the cells with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with an internal solution containing (in mM): 120 CsF, 20 CsCl, 10 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with CsOH.
3. Whole-Cell Patch-Clamp Procedure:
-
Establish a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -120 mV.
-
Elicit sodium currents by applying depolarizing voltage steps (e.g., to -20 mV for 20 ms) at a regular frequency (e.g., 0.1 Hz).
4. Compound Application and Data Acquisition:
-
Prepare a series of dilutions of the test compound (e.g., procainamide) in the external solution, ranging from sub-nanomolar to micromolar concentrations.
-
Apply the different concentrations of the compound to the cell via a perfusion system, allowing for complete solution exchange around the cell.
-
Record the peak sodium current at each concentration after the drug effect has reached a steady state.
-
Wash out the compound with the control external solution to assess the reversibility of the effect.
5. Data Analysis:
-
Measure the peak sodium current amplitude for each concentration of the test compound.
-
Normalize the current at each concentration to the control (pre-drug) current to obtain the percentage of inhibition.
-
Plot the percentage of inhibition as a function of the logarithm of the compound concentration.
-
Fit the resulting data points to a sigmoidal dose-response equation (e.g., the Hill equation) to determine the IC50 value and the Hill slope.
Visualizations
Caption: Experimental workflow for generating a dose-response curve.
Caption: Signaling pathway of Procainamide action.
References
- 1. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of intravenous amiodarone on ventricular refractoriness, intraventricular conduction, and ventricular tachycardia induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Procamine vs. Nintedanib for the Treatment of Idiopathic Pulmonary Fibrosis (IPF)
Disclaimer: Please be advised that "Procamine" is a hypothetical drug candidate. All data, mechanisms, and experimental protocols associated with this compound are fictional and have been generated for illustrative purposes to fulfill the structural requirements of this comparison guide. The information regarding the standard treatment, Nintedanib (B1663095), is based on publicly available scientific literature.
This guide provides a comparative overview of the hypothetical drug candidate, this compound, and an established standard treatment for Idiopathic Pulmonary Fibrosis (IPF), Nintedanib. The comparison focuses on their distinct mechanisms of action, clinical efficacy, safety profiles, and the experimental methodologies used for their evaluation.
Mechanism of Action
A fundamental difference between this compound and Nintedanib lies in their molecular targets within the pro-fibrotic signaling cascade.
Nintedanib ([Standard Treatment]) Nintedanib is an intracellular inhibitor that targets multiple receptor tyrosine kinases (RTKs).[1][2] It competitively binds to the ATP-binding pocket of vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR).[1][3] By blocking the autophosphorylation of these receptors, Nintedanib inhibits downstream signaling pathways that are crucial for the proliferation, migration, and differentiation of fibroblasts, key cell types in the pathogenesis of IPF.[2]
This compound (Hypothetical) this compound is a novel, highly selective, small-molecule inhibitor of Fibroblast Activating Protein Kinase (FAPK), a fictitious serine/threonine kinase. FAPK is postulated to be a critical downstream convergence point for multiple pro-fibrotic signals, including those from TGF-β and PDGF. By selectively targeting FAPK, this compound aims to potently inhibit fibroblast activation and extracellular matrix deposition while minimizing off-target effects associated with broad-spectrum kinase inhibitors.
Signaling Pathway Diagram
References
Cross-Validation of Procaine's Efficacy Across Diverse Cancer Cell Lines: A Comparative Guide
A Note on Terminology: Initial searches for "Procamine" did not yield results for a specific therapeutic agent. The following guide is based on the extensive research available for "Procaine," a local anesthetic that has demonstrated significant anticancer properties in various studies. It is presumed that the intended subject of this guide is Procaine (B135).
This guide provides a comparative overview of Procaine's effects on different cancer cell lines, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of Procaine's potential as an anticancer agent.
Data Presentation: Comparative Effects of Procaine on Cancer Cell Lines
The following table summarizes the observed effects of Procaine on cell viability, apoptosis, and cell cycle progression in various human cancer cell lines. It is important to note that experimental conditions, such as incubation times and assay methods, may vary between studies, which can influence the observed outcomes.
| Cell Line | Cancer Type | Procaine Concentration | Incubation Time | Effect on Cell Viability | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| MCF-7 | Breast Cancer | 9 µM (IC50) | 24 hours | Inhibition | No significant increase | Mitotic Arrest | [1] |
| CAL27 | Tongue Squamous Cell Carcinoma | 0.5 - 2.0 mg/mL | 24 hours | Significant dose-dependent reduction | Dose-dependent increase | G2/M Arrest | [2] |
| SCC-15 | Tongue Squamous Cell Carcinoma | 0.5 - 2.0 mg/mL | 24 hours | Significant dose-dependent reduction | Not specified | Not specified | [2] |
| HCT116 | Colon Cancer | 1.5 - 2.0 µM | Not Specified | Significant dose-dependent reduction | Significant dose-dependent increase | G1 Arrest | [3][4] |
| HLE | Hepatoma | 1 mM | 96 hours | ~23% reduction | No significant increase | Increased S-phase, Decreased G2/M | [5] |
| HuH7 | Hepatoma | 1 mM | 96 hours | ~30% reduction | Not specified | Not specified | [5] |
| HuH6 | Hepatoma | 1 mM | 96 hours | ~13% reduction | Not specified | Not specified | [5] |
| HepG2 | Hepatoma | Up to 200 µM | 24 hours | No significant cytotoxicity | Not specified | Not specified | [6] |
| HCCLM3 | Hepatoma | Up to 200 µM | 24 hours | No significant cytotoxicity | Not specified | Not specified | [6] |
| A549 | Non-Small Cell Lung Cancer | Nanomolar range | Not Specified | Proliferation suppression | Not specified | Not specified | [7] |
| NCI-H1975 | Non-Small Cell Lung Cancer | Nanomolar range | Not Specified | Proliferation suppression | Not specified | Not specified | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.
1. Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Procaine hydrochloride
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Procaine in complete culture medium.
-
Remove the existing medium and add 100 µL of the medium containing different concentrations of Procaine to the respective wells. Include a vehicle control (medium with the solvent used to dissolve Procaine).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and mix thoroughly.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of Procaine for the specified time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with Procaine as described for the apoptosis assay.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Procaine and a typical experimental workflow.
Caption: Procaine's inhibitory action on the PI3K/AKT and ERK signaling pathways.
Caption: General experimental workflow for cross-validating Procaine's effects.
References
- 1. Comprehensive exploration of the anticancer activities of procaine and its binding with calf thymus DNA: a multi spectroscopic and molecular modelling ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13647A [pubs.rsc.org]
- 2. Procaine induces cell cycle arrest, apoptosis and autophagy through the inhibition of the PI3K/AKT and ERK pathways in human tongue squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Procaine Inhibits the Proliferation and Migration of Colon Cancer Cells Through Inactivation of the ERK/MAPK/FAK Pathways by Regulation of RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Procaine inhibits the proliferation and DNA methylation in human hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Procaine Abrogates the Epithelial-Mesenchymal Transition Process through Modulating c-Met Phosphorylation in Hepatocellular Carcinoma [mdpi.com]
- 7. The effect of low dosage of procaine on lung cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Procainamide's Efficacy in Cardiac Arrhythmia: A Comparative Analysis Against Gold-Standard Therapies
For researchers and drug development professionals navigating the landscape of antiarrhythmic agents, a clear understanding of a drug's performance relative to established standards is paramount. This guide provides an objective comparison of Procainamide (B1213733), a Class IA antiarrhythmic agent, with gold-standard pharmacological and procedural interventions for the management of ventricular tachycardia (VT) and atrial fibrillation (AF). The following analysis is supported by experimental data from key clinical studies, offering insights into Procainamide's therapeutic potential and limitations.
Mechanism of Action: A Dual Blockade
Procainamide exerts its antiarrhythmic effects primarily by blocking voltage-gated sodium channels in cardiomyocytes.[1][2][3][4] This action decreases the rate of depolarization (Phase 0) of the cardiac action potential, thereby slowing conduction velocity.[4][5][6] Additionally, Procainamide inhibits the rectifier potassium current (IKr), which prolongs the action potential duration and the effective refractory period of atrial and ventricular muscle.[1][7] This dual blockade of sodium and potassium channels contributes to its efficacy in terminating re-entrant arrhythmias.[6]
Performance in Hemodynamically Stable Ventricular Tachycardia
In the management of stable monomorphic ventricular tachycardia, intravenous Procainamide has demonstrated superior efficacy and a better safety profile compared to Amiodarone (B1667116), a commonly used Class III antiarrhythmic agent. The PROCAMIO study, a multicenter randomized controlled trial, provides the most robust evidence for this comparison.[8][9][10]
Quantitative Data Summary: Procainamide vs. Gold-Standard Treatments for VT
| Endpoint | Procainamide | Amiodarone | Lidocaine (B1675312) | p-value | Study |
| Tachycardia Termination | 67% | 38% | - | p = 0.026 | PROCAMIO[8] |
| 80% | - | 21% | p < 0.01 | Gorgels et al.[11] | |
| 75.7% | - | 35.0% | - | Retrospective Study[12][13] | |
| Major Cardiac Adverse Events | 9% | 41% | - | p = 0.006 | PROCAMIO[8] |
| Hypotension | 19% | 6% | - | - | Review Data[14] |
Experimental Protocols: Key Comparative Studies for VT
PROCAMIO Study
-
Methodology: A prospective, randomized, open-label, multicenter trial.[8][10][15]
-
Patient Population: 74 adult patients with hemodynamically stable, regular wide-QRS tachycardia presumed to be of ventricular origin.[1][16]
-
Drug Administration:
-
Primary Endpoint: Incidence of major cardiac adverse events within 40 minutes of infusion initiation, including clinical hypoperfusion, signs of heart failure, severe hypotension, increased tachycardia, or development of polymorphic VT.[1][8][16]
-
Secondary Endpoint: Termination of tachycardia within 40 minutes.[9][16]
Gorgels et al. (1996)
-
Methodology: A randomized, parallel-group study.[11]
-
Patient Population: Patients with spontaneously occurring, sustained monomorphic ventricular tachycardia, excluding those with acute myocardial infarction or poor hemodynamic tolerance.[11]
-
Drug Administration:
-
Primary Endpoint: Termination of ventricular tachycardia.[11]
Performance in Atrial Fibrillation
For the cardioversion of recent-onset atrial fibrillation, Procainamide is a viable option, though its efficacy relative to other agents and electrical cardioversion varies. It is a commonly used agent for chemical cardioversion in Canadian emergency departments.[17]
Quantitative Data Summary: Procainamide vs. Gold-Standard Treatments for AF
| Endpoint | Procainamide | Propafenone (B51707) | Amiodarone | Placebo/Control | p-value | Study |
| Conversion to Sinus Rhythm | 68.5% | 80.2% | 89.1% | 61.1% | p<0.05 for all vs. placebo; p<0.05 for Amiodarone & Propafenone vs. Procainamide | Comparative Study[18] |
| 71% | - | 70% | - | NS | Critically Ill Patients Study[19] | |
| 52.2% (AF) | - | - | - | - | Retrospective ED Study[20] | |
| 60% | - | - | - | - | ED Protocol Implementation[21] | |
| Hypotension | Higher vs. Electrical Cardioversion (RR 1.87) | - | - | - | - | Systematic Review[22] |
Experimental Protocols: Key Comparative Studies for AF
Comparative Study of Procainamide, Propafenone, and Amiodarone (2007)
-
Methodology: A prospective, randomized, single-blind, placebo-controlled clinical study.[18]
-
Patient Population: 362 consecutive patients with atrial fibrillation of less than 48 hours duration.[18]
-
Drug Administration: Intravenous administration of Procainamide, Propafenone, Amiodarone, or placebo.[18]
-
Primary Endpoint: Conversion to sinus rhythm within a 24-hour study period.[18]
Conclusion
The available evidence suggests that for hemodynamically stable ventricular tachycardia, Procainamide is not only a viable alternative but may be superior to Amiodarone in terms of both efficacy and safety.[8][9][10] In the context of acute atrial fibrillation, while effective, Procainamide's cardioversion rates may be lower than those of other pharmacological agents like Amiodarone and Propafenone.[18] The risk of hypotension is a notable adverse effect that requires careful patient monitoring.[20][22] The choice of antiarrhythmic therapy should always be individualized, taking into account the specific arrhythmia, patient characteristics, and underlying cardiac conditions.
References
- 1. DSpace [soar.suny.edu]
- 2. Modern Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Articles [globalrx.com]
- 4. Procainamide | [shadwige.sites.truman.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 7. partone.litfl.com [partone.litfl.com]
- 8. academic.oup.com [academic.oup.com]
- 9. coreem.net [coreem.net]
- 10. Randomized comparison of intravenous procainamide vs. intravenous amiodarone for the acute treatment of tolerated wide QRS tachycardia: the PROCAMIO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of procainamide and lidocaine in terminating sustained monomorphic ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of procainamide and lidocaine in terminating sustained monomorphic ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of Procainamide and Lidocaine in Terminating Sustained Monomorphic Ventricular Tachycardia [jstage.jst.go.jp]
- 14. droracle.ai [droracle.ai]
- 15. Safety and Efficacy of Intravenous Procainamide and Amiodarone in the Acute Treatment of Wide QRS Complex Monomorphic Tachycardias - American College of Cardiology [acc.org]
- 16. thennt.com [thennt.com]
- 17. 9. Arrhythmia Management - Canadian Cardiovascular Society [ccs.ca]
- 18. A comparative study of the efficacy and safety of procainamide versus propafenone versus amiodarone for the conversion of recent-onset atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Management of atrial tachyarrhythmias in the critically ill: a comparison of intravenous procainamide and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Emergency department use of intravenous procainamide for patients with acute atrial fibrillation or flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Implementation of a Procainamide-Based Cardioversion Strategy for the Management of Recent-Onset Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Procainamide for the acute management of atrial fibrillation and flutter in the emergency department: a systematic review | Canadian Journal of Emergency Nursing [cjen.ca]
Comparative Analysis of Procainamide and Procaine: A Guide for Researchers
Introduction
This guide provides a comparative statistical analysis of two distinct pharmaceutical compounds: Procainamide (B1213733), a Class IA antiarrhythmic agent, and Procaine, a local anesthetic. Due to the phonetic similarity of their names to the user-provided topic "Procamine," which does not correspond to a widely recognized single entity in pharmacological literature, this document addresses both compounds to ensure comprehensive coverage of the likely intended subjects of interest. The information herein is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on available experimental data.
Part 1: Procainamide - Comparative Analysis
Procainamide is an antiarrhythmic medication used to treat cardiac arrhythmias.[1] Its primary mechanism of action involves blocking voltage-gated sodium channels in cardiomyocytes.[1][2] This action decreases the rate of depolarization and prolongs the action potential duration, leading to a more controlled propagation of electrical impulses in the heart.[3] Additionally, it exhibits some potassium channel blocking effects.[3]
Comparative Efficacy and Hemodynamic Effects
The following tables summarize the comparative efficacy and hemodynamic effects of Procainamide against other commonly used antiarrhythmic drugs.
Table 1: Comparative Efficacy of Procainamide vs. Amiodarone (B1667116) for Wide QRS Complex Tachycardia
| Outcome Measure | Procainamide | Amiodarone | p-value |
| Tachycardia Termination | 67% | 38% | 0.026 |
| Major Adverse Cardiac Events (within 40 mins) | 9% | 41% | 0.006 |
| Severe Hypotension requiring DCCV | 6.3% | 31.0% | - |
| Data from the PROCAMIO study, a randomized controlled trial comparing intravenous procainamide and amiodarone in patients with hemodynamically stable wide QRS complex monomorphic tachycardia.[4] |
Table 2: Hemodynamic Effects of Procainamide vs. Lidocaine (B1675312) in Postoperative Ventricular Arrhythmias (Canine Model)
| Hemodynamic Parameter | Procainamide | Lidocaine | Significance |
| Change in Heart Rate | Not significant | Not significant | No significant difference |
| Change in Systolic Pressure | Not significant | Not significant | No significant difference |
| Change in Diastolic Pressure | Not significant | Not significant | No significant difference |
| Change in Mean Arterial Pressure | Not significant | Not significant | No significant difference |
| Data from a study comparing the acute hemodynamic effects of intravenous lidocaine and procainamide in dogs with postoperative ventricular arrhythmias.[5][6][7] |
Table 3: Effect of Procainamide and Quinidine (B1679956) on QTc Interval
| Drug | Average Increase in QTc Interval (ms) |
| Procainamide | 39 ± 7 |
| Quinidine | 78 ± 10 |
| Data from a study comparing the effects of quinidine and procainamide on the QT interval.[8] |
Signaling Pathway and Mechanism of Action
Procainamide's primary mechanism of action is the blockade of voltage-gated sodium channels (I-Na) in cardiomyocytes. This inhibition slows the rapid depolarization phase of the cardiac action potential, thereby reducing the excitability of cardiac tissue. Procainamide also blocks the I-Kr rectifier K+ current, which contributes to the prolongation of the action potential duration.[1]
Experimental Protocols
This protocol outlines a general approach for a randomized, double-blind, placebo-controlled study to evaluate the efficacy of an antiarrhythmic agent like procainamide.
-
Patient Selection:
-
Randomization and Blinding:
-
Drug Administration:
-
The drug is administered at a predefined dose and schedule, which may be adjusted based on patient weight or other factors.[9]
-
-
Efficacy Assessment:
-
Safety Monitoring:
Part 2: Procaine - Comparative Analysis
Procaine is a local anesthetic of the amino ester group.[11] Its primary use is for local, regional, and neuraxial anesthesia.[11] Similar to procainamide, its mechanism of action involves the blockade of voltage-gated sodium channels, but its target is peripheral nerves to prevent the transmission of pain signals.[11]
Comparative Anesthetic Properties
The following table compares the anesthetic properties of Procaine with Lidocaine, a commonly used amide local anesthetic.
Table 4: Comparative Properties of Procaine vs. Lidocaine
| Property | Procaine | Lidocaine |
| Chemical Classification | Ester | Amide |
| Onset of Action | Slower (5-10 minutes) | Rapid (2-5 minutes)[12] |
| Duration of Action | Short (30-60 minutes)[12] | Longer (1-2 hours)[12] |
| Potency | Low | Moderate |
| Metabolism | Plasma (by pseudocholinesterase)[13] | Liver[13] |
| Data compiled from various sources comparing local anesthetics.[12][13][14][15][16] |
Signaling Pathway and Mechanism of Action
Procaine blocks nerve impulse conduction by inhibiting sodium influx through voltage-gated sodium channels in the neuronal membrane. This prevents the depolarization of the nerve fiber, thereby blocking the transmission of pain signals.
Experimental Protocols
This protocol is used to assess the effect of Procaine on the viability of cancer cell lines, as some studies have investigated its potential anticancer properties.[17][18]
-
Cell Culture:
-
Compound Treatment:
-
CCK-8 Assay:
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.[17]
-
Cell viability is expressed as a percentage relative to the control group.
-
References
- 1. Comparative effects of lidocaine and procainamide on acutely impaired hemodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Safety and Efficacy of Intravenous Procainamide and Amiodarone in the Acute Treatment of Wide QRS Complex Monomorphic Tachycardias - American College of Cardiology [acc.org]
- 5. jaaha [jaaha.kglmeridian.com]
- 6. Comparison of acute hemodynamic effects of lidocaine and procainamide for postoperative ventricular arrhythmias in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jaaha [jaaha.kglmeridian.com]
- 8. Effects of quinidine versus procainamide on the QT interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of procainamide in preventing arrhythmias after coronary artery bypass surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Procainamide: clinical pharmacology and efficacy against ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. supplybenzocaine.co.uk [supplybenzocaine.co.uk]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. mdpi.com [mdpi.com]
- 17. Procaine Inhibits the Proliferation and Migration of Colon Cancer Cells Through Inactivation of the ERK/MAPK/FAK Pathways by Regulation of RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for Procaine: A Guide for Laboratory Professionals
An essential guide for the safe handling and disposal of procaine (B135) and its waste products in a laboratory setting.
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, not only for personal safety but also for environmental protection. Procaine, a local anesthetic of the ester type, and its derivatives require careful management throughout their lifecycle in the laboratory, from handling to final disposal.[1][2][3] This document provides a comprehensive overview of the proper disposal procedures for procaine, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Chemical and Physical Properties of Procaine
Understanding the fundamental properties of a chemical is the first step toward safe handling and disposal. Procaine is chemically known as 2-(diethylamino)ethyl 4-aminobenzoate.[4] Key quantitative data for procaine are summarized in the table below.
| Property | Value |
| Molecular Formula | C13H20N2O2 |
| Molecular Weight | 236.31 g/mol [1][4] |
| Melting Point | 61°C (141.8°F)[1][5] |
| pKa | 8.9[2][3] |
| Solubility in water | 9.45 x 10+3 mg/L @ 30°C[1] |
| Appearance | White crystalline powder[4] |
Note: The hydrochloride salt of procaine is commonly used and is very soluble in water.[2]
Hazard Identification and Safety Precautions
Procaine and its salts are classified as hazardous materials. Procaine hydrochloride is toxic if swallowed and can cause allergic skin reactions.[6] When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[5][6] Therefore, it is crucial to handle procaine with appropriate personal protective equipment (PPE).
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[6] | To protect against accidental splashes or dust formation.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[6] | To prevent skin contact and potential allergic reactions.[6] |
| Body Protection | Lab coat or other protective clothing.[6] | To shield skin from accidental spills.[6] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated.[6] | To avoid inhalation of harmful dust or aerosols.[6] |
Step-by-Step Disposal Protocol
The disposal of procaine and its contaminated materials must comply with federal, state, and local regulations for hazardous pharmaceutical waste.[6] The following protocol outlines the necessary steps for proper disposal.
1. Segregation and Collection:
-
Do not mix procaine waste with non-hazardous laboratory trash.[6]
-
Collect all waste materials containing procaine, including unused product, contaminated labware (e.g., vials, pipettes), and contaminated PPE, in a designated, clearly labeled, and sealed hazardous waste container.[6]
2. Waste Characterization:
-
Based on safety data, waste containing procaine should be treated as hazardous pharmaceutical waste.[6]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste characterization and labeling.[6]
3. Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[6]
4. Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.[6]
5. Documentation:
-
Maintain accurate records of the amount of procaine waste generated and its disposal date.[6]
-
Keep copies of all waste manifests and certificates of destruction provided by the disposal company.[6]
References
Navigating the Safe Handling of Procainamide: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Procainamide, a compound that requires careful management. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.
Immediate Safety and Hazard Information
Procainamide hydrochloride is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Some individuals may also experience allergic skin reactions upon exposure.
First Aid at a Glance:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention if irritation persists.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water. If skin irritation or a rash occurs, seek medical advice.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary to mitigate the risks associated with handling Procainamide. The following table summarizes the required PPE for various stages of handling.
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (powder) | Tightly fitting safety goggles or face shield | Chemical-resistant gloves (e.g., nitrile) | NIOSH-approved respirator for dusts | Lab coat or chemical-resistant apron |
| Solution Preparation | Safety glasses with side shields or goggles | Chemical-resistant gloves (e.g., nitrile) | Not generally required if handled in a fume hood | Lab coat |
| General Handling | Safety glasses | Chemical-resistant gloves | Not generally required with adequate ventilation | Lab coat |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty, chemical-resistant gloves | NIOSH-approved respirator with appropriate cartridge | Full protective suit or chemical-resistant coveralls |
Quantitative Exposure Limits
Exposure to Procainamide should be kept below established occupational exposure limits (OELs).
| Parameter | Value | Source |
| Pfizer Occupational Exposure Limit (OEL) | 100 µg/m³ (8-hour Time-Weighted Average) | [4][5] |
| Russia Maximum Allowable Concentration (MAC) | 0.5 mg/m³ | [5] |
Operational Plan for Handling and Disposal
A systematic approach to the handling and disposal of Procainamide is crucial for safety and compliance.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Protect from light and air.[2]
Handling and Use
-
Designated Area: All handling of Procainamide powder should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Engineering Controls: Utilize local exhaust ventilation to control airborne dust.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where Procainamide is handled.[6]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[6]
Disposal Plan
-
Waste Identification: All Procainamide waste, including empty containers and contaminated PPE, must be treated as hazardous waste.
-
Segregation: Segregate Procainamide waste from other laboratory waste streams.
-
Containerization: Place waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, in accordance with all local, regional, and national regulations.[4][6] Do not allow the chemical to enter drains or waterways.[1]
Experimental Protocols
While specific experimental protocols will vary, any procedure involving Procainamide should incorporate the safety measures outlined in this guide. For example, when preparing a stock solution, the weighing of the solid powder should be performed in a fume hood with appropriate respiratory protection.
Visualizing the Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision points and steps in the handling and emergency response processes.
Caption: A flowchart outlining the standard operating procedure for handling Procainamide.
Caption: A diagram illustrating the immediate steps to take in case of an emergency exposure to Procainamide.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
